1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluoro-6-iodohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F9I/c7-3(8,1-2-16)4(9,10)5(11,12)6(13,14)15/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHFIVFPHDGZIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047578 | |
| Record name | 1H,1H,2H,2H-Perfluorohexyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Hexane, 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2043-55-2 | |
| Record name | 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2043-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002043552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H,1H,2H,2H-Perfluorohexyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.415 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1,2,2,3,3,4,4-NONAFLUORO-6-IODOHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JN3IKF9RX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodohexane (CAS Number: 2043-55-2). This document is intended to be a valuable resource for professionals in research and development who utilize or are considering the use of this fluorinated organic compound in their work.
Core Physical Properties
This compound is a liquid at room temperature.[1] It is a dense, colorless to yellowish or pinkish liquid that is sensitive to light.[2] Key physical data are summarized in the table below.
| Property | Value | Notes | Source(s) |
| Molecular Formula | C₆H₄F₉I | [1][3][4] | |
| Molecular Weight | 373.99 g/mol | [1][3][4] | |
| Appearance | Colorless, yellowish, or pinkish liquid | Sensitive to light | [2] |
| Density | 1.94 g/mL at 20 °C | [2] | |
| Boiling Point | 138 °C | One source reports -36.5°C, which is considered anomalous. | [2][5] |
| Melting Point | -25 °C | [2] | |
| Refractive Index | 1.370 at 20 °C | [2] | |
| Solubility | Insoluble in water | [2] | |
| Flash Point | Not applicable | [6] |
Synthesis and Experimental Protocols
General Synthesis Protocol via Telomerization
Fluorotelomer iodides, such as this compound, are typically synthesized through a free-radical mediated telomerization process. This process involves the reaction of a perfluoroalkyl iodide "telogen" with an unsaturated "taxogen," such as ethylene.
A generalized experimental protocol is as follows:
-
Initiation: A free-radical initiator (e.g., a peroxide) is used to generate perfluoroalkyl radicals from a perfluoroalkyl iodide precursor.
-
Propagation: The perfluoroalkyl radical adds across the double bond of ethylene. This is followed by the addition of more ethylene units (taxogen) to the growing radical chain.
-
Chain Transfer: The growing radical chain abstracts an iodine atom from another perfluoroalkyl iodide molecule, yielding the final this compound product and a new perfluoroalkyl radical to continue the chain reaction.
-
Termination: The reaction is terminated by the combination of two radical species.
The following diagram illustrates a generalized workflow for the synthesis of fluorotelomer-based compounds, including fluorotelomer iodides.
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of a variety of fluorinated compounds. Its primary applications include:
-
Synthesis of Fluorinated Surfactants: It is a precursor for the production of fluorotelomer alcohols, which are then used to create fluorinated surfactants and polymers with applications in coatings, fire-fighting foams, and stain repellents.
-
Organic Synthesis: This compound is utilized as a reactant in various organic reactions to introduce a nonafluorohexyl group into a molecule.[] This is particularly useful in the development of pharmaceuticals and agrochemicals where the introduction of fluorine can significantly alter the biological activity and properties of a molecule.
-
Material Science: It is used in the synthesis of functionalized polymers. For instance, it has been used to create iodine-functionalized poly(ester urea)s, where the incorporation of this compound allows for the tuning of mechanical, thermal, and radiopacity properties, making them suitable for medical devices that require X-ray contrast.[5]
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane (CAS 2043-55-2)
This technical guide provides a comprehensive overview of this compound, a key fluorinated building block in organic synthesis.
Chemical Identity and Physical Properties
This compound is an organofluorine compound valued for its unique properties conferred by the highly fluorinated alkyl chain and the reactive terminal iodine atom.[1] These characteristics, including high thermal stability and chemical inertness of the fluorinated segment, make it a versatile reagent.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 2043-55-2 | [2][][4][5][6] |
| Molecular Formula | C6H4F9I | [2][][5][6] |
| Molecular Weight | 373.99 g/mol | [2][][6] |
| Appearance | Liquid | |
| Density | 1.94 g/mL at 20 °C | |
| Boiling Point | 138 °C | [] |
| Melting Point | -25 °C | [5] |
| Refractive Index | n20/D 1.370 | [5] |
| Flash Point | 58.517 °C | [5] |
| Vapor Pressure | 4.88 mmHg at 25°C | [5] |
| Purity | ≥95.0% to >99.0% (GC) | [] |
| InChI Key | CXHFIVFPHDGZIS-UHFFFAOYSA-N | [][7] |
| Canonical SMILES | FC(F)(F)C(F)(F)C(F)(F)C(F)(F)CCI | [][7] |
Safety and Handling
This compound is classified with specific hazards and requires careful handling in a laboratory setting.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Description | Source(s) |
| Hazard Statements | H315 | Causes skin irritation | [2] |
| H319 | Causes serious eye irritation | [2] | |
| H335 | May cause respiratory irritation | ||
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | ||
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water | ||
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Handling and Storage:
-
Handling: Use only in a well-ventilated area.[8] Wear appropriate personal protective equipment (PPE), including eye shields and gloves. Avoid contact with skin and eyes.[9]
-
Storage: Store in a cool, dry, and well-ventilated place at 2-8°C.[5] Keep the container tightly closed and protect it from light.[5][8] It is incompatible with alkali metals and oxidizing agents.[8]
Applications and Experimental Use
This compound serves as a crucial reactant for introducing the nonafluorohexyl moiety into various molecular scaffolds.[]
References
- 1. CAS 2043-55-2: 1H,1H,2H,2H-Perfluorohexyl iodide [cymitquimica.com]
- 2. This compound | C6H4F9I | CID 74887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2043-55-2 | this compound [fluoromart.com]
- 5. This compound|lookchem [lookchem.com]
- 6. scbt.com [scbt.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
Technical Guide: Characterization of 1H,1H,2H,2H-Perfluorohexyl Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization data for 1H,1H,2H,2H-Perfluorohexyl iodide (CAS No. 2043-55-2). The information is compiled to assist in the evaluation and application of this compound as a key intermediate in the synthesis of fluorinated materials.
Chemical and Physical Properties
1H,1H,2H,2H-Perfluorohexyl iodide is a polyfluorinated iodoalkane, notable for its use as a precursor in the production of fluorotelomer alcohols, olefins, and acrylate monomers.[1] It is typically a colorless to pale red or yellowish liquid.[2][3]
The following table summarizes the key physical and chemical properties of 1H,1H,2H,2H-Perfluorohexyl iodide.
| Property | Value | Source(s) |
| CAS Number | 2043-55-2 | [2] |
| Molecular Formula | C₆H₄F₉I | [2][4] |
| Molecular Weight | 373.99 g/mol | [3] |
| Appearance | Colorless to pale red/yellowish liquid | [2][3] |
| Density | 1.94 g/mL at 20 °C | [1][3] |
| Boiling Point | 126-138 °C | [2][3] |
| Melting Point | -25 °C | [2][3] |
| Refractive Index | 1.37 at 20 °C | [3] |
| Purity | >95% (GC) or >99.0% (GC) | [2] |
| Solubility | Insoluble in water | [3] |
Safety and Handling
1H,1H,2H,2H-Perfluorohexyl iodide is classified as a hazardous substance.
| Hazard Information | Description | Precautionary Statements | Source(s) |
| GHS Classification | Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2, Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3, Hazardous to the Aquatic Environment Long-Term Hazard Category 2. | Causes skin irritation (H315). Causes serious eye irritation (H319). May cause respiratory irritation (H335). Toxic to aquatic life with long lasting effects (H411). | [2][4] |
| Handling | Avoid all personal contact, including inhalation. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling. Keep containers securely sealed when not in use. | P261, P264, P271, P273, P280 | [2][4] |
| Storage | Store in a dry, cool, and well-ventilated place (2-8°C). Keep container tightly closed and protected from light and heat. | Store in a well-ventilated place. Keep container tightly closed. | [3][5] |
| First Aid | If on skin: Wash with plenty of water. If irritation occurs, get medical advice. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. | P302+P352, P305+P351+P338 | [2] |
Synthesis and Characterization Workflow
The general process for the synthesis and characterization of 1H,1H,2H,2H-Perfluorohexyl iodide is outlined in the workflow diagram below. The synthesis is typically achieved through a telomerization process.[1]
Caption: General workflow for the synthesis, purification, and characterization of 1H,1H,2H,2H-Perfluorohexyl iodide.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for assessing the purity of 1H,1H,2H,2H-Perfluorohexyl iodide and confirming its molecular weight.
-
Instrumentation: A standard GC-MS system, such as an Agilent 6890/5973N or similar, can be used.
-
Column: A VF-624MS column (30m x 0.25mm, 1.4 µm film) or equivalent is suitable for separating fluorinated compounds.[5]
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like ethyl acetate or methanol. The concentration should be within the linear range of the instrument.
-
GC Conditions (Example):
-
MS Conditions:
-
Data Analysis: Purity is determined by calculating the peak area of the analyte as a percentage of the total peak area in the chromatogram. The mass spectrum should confirm the molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for the structural elucidation of 1H,1H,2H,2H-Perfluorohexyl iodide.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆) in a 5 mm NMR tube.
-
¹H NMR: The proton spectrum will show signals corresponding to the two methylene (-CH₂-) groups. The chemical shifts and coupling patterns will be influenced by the adjacent iodine atom and the perfluoroalkyl chain.
-
¹³C NMR: The carbon spectrum will provide information on the two non-fluorinated carbon atoms and the carbons in the perfluoroalkyl chain, which will exhibit splitting due to C-F coupling.
-
¹⁹F NMR: ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it ideal for characterizing the perfluoroalkyl chain.[6] It will provide detailed information about the electronic environment of each unique fluorine atom in the molecule.
-
Data Analysis: Analyze chemical shifts (δ), coupling constants (J), and integration values to confirm the molecular structure. The use of 2D NMR techniques (e.g., COSY, HSQC, HMBC) can further aid in assigning complex spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
-
Instrumentation: A standard FT-IR spectrometer.
-
Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a single plate.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Expected Absorptions: The spectrum is expected to show strong absorption bands characteristic of C-F stretching (typically in the 1300-1100 cm⁻¹ region), as well as C-H and C-C stretching and bending vibrations. The C-I bond also has a characteristic absorption, though it may be weak and in the far-infrared region.
References
In-Depth Technical Guide: ¹H NMR Spectrum Analysis of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodohexane. The information presented herein is essential for the structural elucidation and characterization of this and similar fluorinated compounds, which are of growing importance in pharmaceutical and materials science research.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by two distinct multiplets arising from the two methylene (-CH₂) groups. The electron-withdrawing effects of the adjacent nonafluorobutyl group and the iodine atom significantly influence their chemical shifts and splitting patterns. The predicted quantitative data are summarized in the table below.
| Signal Assignment | Proton Designation | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -CH ₂CF₂- | H-5 | 2.6 - 2.9 | Triplet of Triplets (tt) | ³JHH ≈ 7-8 Hz, ³JHF ≈ 15-20 Hz |
| -CH ₂I | H-6 | 3.2 - 3.4 | Triplet (t) | ³JHH ≈ 7-8 Hz |
Detailed Spectral Interpretation
The structural formula of this compound is CF₃(CF₂)₃CH₂CH₂I. The two methylene groups, designated as H-5 (-CH₂CF₂-) and H-6 (-CH₂I), are chemically non-equivalent and therefore give rise to separate signals in the ¹H NMR spectrum.
-
H-5 (-CH₂CF₂-): The protons at the C-5 position are adjacent to the strongly electron-withdrawing nonafluorobutyl group. This results in a significant deshielding effect, shifting their resonance downfield. The signal is expected to appear as a triplet of triplets (tt) . The primary triplet splitting is due to the coupling with the two adjacent protons of the H-6 methylene group (³JHH). Each peak of this triplet is further split into a triplet by the two fluorine atoms on the neighboring C-4 (-CF₂-) group (³JHF).
-
H-6 (-CH₂I): The protons at the C-6 position are bonded to a carbon atom that is attached to an iodine atom. The iodine atom also exerts a deshielding effect, though typically less pronounced than a perfluoroalkyl group. Consequently, this signal is expected to appear at a slightly more downfield position compared to a standard alkyl iodide. The signal for the H-6 protons is predicted to be a triplet (t) , arising from the coupling to the two adjacent H-5 protons (³JHH).
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
The following protocol outlines the key steps for obtaining a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Compound: Accurately weigh 10-20 mg of this compound.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. Ensure the compound is fully dissolved.
-
Filtration: Filter the solution through a pipette containing a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution of the fine splitting patterns.
-
Probe: A standard broadband or dedicated proton probe can be used.
-
Temperature: Ensure the probe temperature is stable, typically at 298 K (25 °C).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Experiment: A standard 1D proton experiment.
-
Pulse Width: Use a calibrated 90° pulse width.
-
Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0 to 10 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the nuclei.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 to 64) to achieve an adequate signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Peak Picking and Integration: Identify all peaks and integrate the corresponding signals to determine their relative intensities.
Visualizations
The following diagrams provide a visual representation of the molecular structure, the signaling pathway (coupling interactions), and the logical workflow for the ¹H NMR analysis.
Caption: Structure of this compound.
Caption: Coupling interactions in this compound.
Caption: Experimental workflow for ¹H NMR analysis.
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane is a fluorinated organic compound with applications in chemical synthesis and materials science. Understanding its molecular structure is crucial for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for this purpose. This guide provides a detailed overview of the ¹³C NMR chemical shifts of this compound, including experimental protocols and data interpretation. The heavily fluorinated chain and the terminal iodine atom create a unique electronic environment, leading to a distinctive ¹³C NMR spectrum.
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound (F(CF₂)₄CH₂CH₂I) is characterized by six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts are significantly influenced by the electronegativity of the fluorine and iodine atoms. The presence of multiple fluorine atoms on adjacent carbons leads to complex splitting patterns in a standard ¹³C NMR spectrum; therefore, proton and fluorine decoupling are essential for simplification and accurate chemical shift determination.
Below is a table summarizing the estimated ¹³C NMR chemical shifts for this compound, recorded in deuterated chloroform (CDCl₃). The assignments are based on established substituent effects in fluorinated and iodinated alkanes.
| Carbon Atom | Chemical Structure | Estimated Chemical Shift (δ) in ppm |
| C-1 | C F₃-(CF₂)₃-CH₂-CH₂-I | ~118 (quartet, J_CF ≈ 285 Hz) |
| C-2 | CF₃-C F₂-(CF₂)₂-CH₂-CH₂-I | ~110 (triplet, J_CF ≈ 30 Hz) |
| C-3 | CF₃-CF₂-C F₂-CF₂-CH₂-CH₂-I | ~110 (triplet, J_CF ≈ 30 Hz) |
| C-4 | CF₃-(CF₂)₂-C F₂-CH₂-CH₂-I | ~114 (triplet, J_CF ≈ 25 Hz) |
| C-5 | CF₃-(CF₂)₃-C H₂-CH₂-I | ~35 (triplet, J_CF ≈ 20 Hz) |
| C-6 | CF₃-(CF₂)₄-CH₂-C H₂-I | ~ -5 |
Note: The multiplicities and coupling constants (J) are approximate and represent the coupling to fluorine atoms in a non-decoupled spectrum. In a fully ¹⁹F-decoupled spectrum, these signals would appear as singlets.
Experimental Protocol for ¹³C NMR Spectroscopy
The following provides a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 50-100 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its deuterium signal is used for field-frequency locking.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer and Parameters:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe capable of ¹³C detection and ¹H and ¹⁹F decoupling.
-
Nucleus: ¹³C
-
Frequency: Approximately 100 MHz for a 400 MHz spectrometer.
-
Decoupling: Broadband proton (¹H) and fluorine (¹⁹F) decoupling are crucial to simplify the spectrum and enhance signal-to-noise by collapsing the complex splitting patterns caused by C-H and C-F couplings.[1][2]
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with decoupling (e.g., zgpg with appropriate decoupling sequences for both ¹H and ¹⁹F).
-
Spectral Width: A wide spectral width (e.g., 250-300 ppm) is necessary to encompass the chemical shifts of both the fluorinated and non-fluorinated carbons.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.
-
Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a large number of scans (e.g., 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio.
-
-
Temperature: Standard probe temperature (e.g., 298 K).
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals if quantitative information is desired, although ¹³C NMR is not inherently as quantitative as ¹H NMR without specific experimental setups.
Workflow for ¹³C NMR Analysis
The following diagram illustrates the general workflow for obtaining and analyzing the ¹³C NMR spectrum of a chemical compound.
References
An In-Depth Technical Guide to the ¹⁹F NMR Spectroscopy of Perfluoroalkyl Iodides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy as it applies to the analysis of perfluoroalkyl iodides (PFAIs). These compounds are of significant interest in organic synthesis, materials science, and medicinal chemistry. This document details the characteristic chemical shifts and coupling constants observed in the ¹⁹F NMR spectra of PFAIs, outlines detailed experimental protocols for both qualitative and quantitative analysis, and illustrates key concepts through diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals working with these fluorinated compounds.
Introduction to ¹⁹F NMR Spectroscopy of Perfluoroalkyl Iodides
Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful analytical technique for the characterization of organofluorine compounds.[1] The ¹⁹F nucleus possesses a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, rendering it highly sensitive to NMR detection, with a receptivity approximately 83% that of the proton (¹H).[2] A key advantage of ¹⁹F NMR is its vast chemical shift range, which spans over 800 ppm, minimizing signal overlap and enhancing spectral resolution.[2]
Perfluoroalkyl iodides (CF₃(CF₂)ₙI) exhibit characteristic ¹⁹F NMR spectra that are highly informative of their molecular structure. The strong electronegativity of the fluorine atoms and the presence of the terminal iodine atom create a distinct electronic environment for each fluorine nucleus along the perfluoroalkyl chain. This results in well-resolved signals for the terminal trifluoromethyl (CF₃) group, the difluoromethylene (CF₂) group adjacent to the iodine (α-CF₂), and the subsequent CF₂ groups along the chain.
¹⁹F NMR Spectral Data of Perfluoroalkyl Iodides
The chemical shifts (δ) in ¹⁹F NMR are typically referenced to an internal or external standard, with trichlorofluoromethane (CFCl₃) being the historical standard (δ = 0 ppm). The chemical shifts of perfluoroalkyl iodides are significantly influenced by the terminal iodine atom, which has a deshielding effect that diminishes with increasing distance along the carbon chain.
Chemical Shifts (δ)
The ¹⁹F NMR spectra of linear perfluoroalkyl iodides (CF₃(CF₂)ₙI) show a predictable pattern of chemical shifts. The CF₂ group directly bonded to the iodine atom (α-CF₂) experiences the most significant downfield shift. The chemical shifts of the other CF₂ groups generally fall within a narrower range, while the terminal CF₃ group appears at the most upfield position.
Table 1: Typical ¹⁹F NMR Chemical Shifts (δ) of Linear Perfluoroalkyl Iodides (CF₃(CF₂)ₙI) in CDCl₃
| Fluorine Position | General Chemical Shift Range (ppm vs. CFCl₃) |
| CF₃ - | -81.0 to -82.0 |
| -(CF₂ )ₙ- (internal) | -122.0 to -126.5 |
| -CF₂ -CF₂I (β) | -115.0 to -118.0 |
| -CF₂ I (α) | -60.0 to -65.0 |
Note: These are approximate values and can be influenced by solvent, concentration, and temperature.
Spin-Spin Coupling Constants (J)
Spin-spin coupling between adjacent fluorine nuclei provides valuable information about the connectivity of the perfluoroalkyl chain. The magnitude of the coupling constant (J), expressed in Hertz (Hz), is dependent on the number of bonds separating the interacting nuclei. In perfluoroalkyl chains, three-bond coupling (³JFF) is typically observed between adjacent CF₂ groups.
Table 2: Typical ¹⁹F-¹⁹F Coupling Constants (JFF) in Perfluoroalkyl Iodides
| Coupling Type | Typical J-Value (Hz) |
| ³J(CF₃-CF₂ ) | 8 - 12 |
| ³J(CF₂ -CF₂ ) | 2 - 5 |
| ²J(F-C-F) (geminal) | Not typically resolved in standard spectra |
Experimental Protocols
Acquiring high-quality ¹⁹F NMR spectra of perfluoroalkyl iodides requires careful attention to sample preparation and instrument parameters.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that dissolves the perfluoroalkyl iodide and is free of fluorine-containing impurities. Chloroform-d (CDCl₃) is a common choice.
-
Concentration: Prepare the sample at a concentration of 5-20 mg/mL.
-
Internal Standard: For accurate chemical shift referencing and quantitative analysis, add a known amount of an internal standard. A common standard is trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm). The standard should have a chemical shift that does not overlap with the analyte signals.
-
Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean, dry NMR tube.
NMR Spectrometer Parameters
The following parameters are a general guide and may require optimization for specific instruments and samples.
Table 3: Recommended NMR Spectrometer Settings for ¹⁹F NMR of Perfluoroalkyl Iodides
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 376 MHz for ¹⁹F | Higher field strength provides better signal dispersion and sensitivity. |
| Spectral Width (SW) | 200 - 250 ppm (~80,000 - 100,000 Hz at 400 MHz) | Sufficient to cover the entire chemical shift range of the sample and standard. |
| Transmitter Offset (O1P) | Centered in the expected spectral region (~ -100 ppm) | Optimizes excitation and detection of all signals. |
| Pulse Width (P1) | Calibrated 90° pulse | Ensures uniform excitation across the spectral width for quantitative accuracy. |
| Acquisition Time (AQ) | 1 - 2 seconds | Provides adequate digital resolution. |
| Relaxation Delay (D1) | 5 x T₁ (longest) | Crucial for accurate quantification; typically 10-30 seconds for perfluoroalkyl groups. A longer delay ensures complete relaxation of the nuclei between scans.[2] |
| Number of Scans (NS) | 8 - 64 (or more for dilute samples) | Sufficient to achieve an adequate signal-to-noise ratio. |
| Proton Decoupling | Optional (¹H decoupling can simplify spectra by removing ¹H-¹⁹F couplings if applicable, though perfluoroalkyl iodides lack protons). |
Protocol for Quantitative ¹⁹F NMR (qNMR) Analysis
Quantitative ¹⁹F NMR can be used to determine the purity of a perfluoroalkyl iodide or its concentration in a solution.
-
Accurate Massing: Accurately weigh the perfluoroalkyl iodide sample and the internal standard.
-
Sample Preparation: Prepare the sample as described in section 3.1, ensuring complete dissolution.
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum using the parameters outlined in Table 3, paying close attention to the relaxation delay (D1) to ensure full relaxation of all signals of interest for accurate integration.
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction to obtain a flat baseline across the entire spectrum.
-
-
Integration: Integrate the signals corresponding to the analyte (the perfluoroalkyl iodide) and the internal standard.
-
Calculation: The concentration or purity of the analyte can be calculated using the following formula:
Purity (%) = (Ianalyte / NF,analyte) * (NF,std / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where:
-
I = Integral value of the signal
-
NF = Number of fluorine nuclei giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Puritystd = Purity of the internal standard
-
Visualizations
Influence of Iodine on ¹⁹F Chemical Shifts
The following diagram illustrates the through-bond inductive effect of the iodine atom on the ¹⁹F chemical shifts of a perfluoroalkyl iodide. The deshielding effect is strongest on the α-CF₂ group and decreases with distance.
References
Unraveling the Molecular Puzzle: A Technical Guide to the Mass Spectrometry Fragmentation of 4-(Perfluoro-tert-butyl)iodobenzene
For Immediate Release
This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-(perfluoro-tert-butyl)iodobenzene. The information presented is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize mass spectrometry for molecular structure elucidation. This document outlines the core fragmentation pathways, presents the predicted quantitative data in a structured format, and details a standard experimental protocol for acquiring such data.
Initially, a query for the fragmentation pattern of C6H4F9I was made. However, this chemical formula does not correspond to a stable aromatic structure. The scientifically plausible and structurally related compound, 4-(Perfluoro-tert-butyl)iodobenzene, with the molecular formula C10H4F9I, is the focus of this guide. Its analysis is based on established principles of mass spectrometry and data from analogous compounds.
Predicted Electron Ionization Fragmentation Pattern
Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and structurally informative fragmentation. The fragmentation of 4-(perfluoro-tert-butyl)iodobenzene is expected to be dominated by the cleavage of its most labile bonds: the C-I bond and bonds within the perfluoro-tert-butyl group. The stability of the resulting fragments, such as the highly stable perfluoro-tert-butyl cation, plays a crucial role in determining the observed fragmentation pattern.
The molecular ion (M+) of 4-(perfluoro-tert-butyl)iodobenzene has a predicted molecular weight of approximately 421.94 g/mol . Key fragmentation pathways are expected to include the loss of an iodine radical, the loss of the perfluoro-tert-butyl radical, and subsequent fragmentation of the perfluoro-tert-butyl group.
Quantitative Fragmentation Data
The following table summarizes the predicted major fragments for 4-(perfluoro-tert-butyl)iodobenzene under typical 70 eV electron ionization conditions. The relative abundance is a prediction based on the expected stability of the ions.
| m/z (Predicted) | Proposed Fragment Ion | Chemical Formula | Proposed Fragmentation Pathway | Predicted Relative Abundance |
| 422 | Molecular Ion | [C10H4F9I]+• | Ionization of the parent molecule | Low |
| 295 | Loss of Iodine | [C10H4F9]+ | M+• - I• | Moderate |
| 219 | Perfluoro-tert-butyl cation | [C4F9]+ | Cleavage of the C-C bond to the ring | High (Often the base peak) |
| 203 | Iodophenyl cation | [C6H4I]+ | M+• - •C4F9 | Moderate |
| 150 | Loss of CF3 from [C10H4F9]+ | [C9H4F6]+ | [C10H4F9]+ - •CF3 | Low |
| 76 | Benzene radical cation | [C6H4]+• | Fragmentation of the iodophenyl cation | Low |
| 69 | Trifluoromethyl cation | [CF3]+ | Fragmentation of the [C4F9]+ cation | Moderate |
Core Fragmentation Pathways Visualization
The logical flow of the primary fragmentation events is depicted in the diagram below.
Caption: Primary fragmentation routes of the molecular ion.
Experimental Protocols
This section details a standard methodology for the analysis of 4-(perfluoro-tert-butyl)iodobenzene using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
Sample Preparation
-
Solvent: Prepare a 1 mg/mL stock solution of 4-(perfluoro-tert-butyl)iodobenzene in a high-purity volatile solvent such as hexane or dichloromethane.
-
Dilution: Serially dilute the stock solution to a final concentration of 1-10 µg/mL for GC-MS analysis.
-
Standard: If quantitative analysis is required, an appropriate internal standard (e.g., a deuterated aromatic compound) should be added to the sample.
Gas Chromatography (GC) Method
-
GC System: Agilent 7890B GC or equivalent.
-
Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
Mass Spectrometry (MS) Method
-
MS System: Agilent 5977A MSD or equivalent single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[1]
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 500.
-
Scan Rate: 2 scans/second.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
Data Analysis
-
Acquired mass spectra should be background-subtracted.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with spectral libraries (e.g., NIST) for confirmation, if available.
-
Propose fragmentation mechanisms based on the observed mass-to-charge ratios and known chemical principles.
Experimental Workflow Visualization
The following diagram illustrates the logical sequence of the experimental protocol.
Caption: Step-by-step process from sample prep to data analysis.
References
In-Depth Technical Guide to the FTIR Analysis of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane. This document outlines the expected vibrational modes, a detailed experimental protocol for acquiring high-quality spectra, and a logical workflow for the analysis.
Introduction
This compound (C₆H₄F₉I) is a significant organofluorine compound utilized in various scientific research and material synthesis applications, including the creation of fluorinated ionic liquid surfactants and in medical device development.[1] Its molecular structure, characterized by a highly fluorinated alkyl chain and a terminal iodine atom, gives rise to a unique infrared spectrum. FTIR spectroscopy is a powerful, non-destructive analytical technique that provides valuable insights into the molecular vibrations and functional groups present in a sample, making it an essential tool for the characterization and quality control of this compound.[2]
Predicted FTIR Spectral Data
The infrared spectrum of this compound is dominated by the strong absorptions of the carbon-fluorine bonds. The presence of carbon-hydrogen and a carbon-iodine bond will also give rise to characteristic, albeit weaker, absorption bands. Based on established group frequencies, the expected vibrational modes are summarized in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |
| 2850 - 3000 | C-H Stretching | Weak to Medium | Arising from the -CH₂- groups in the hexane backbone. The high degree of fluorination may influence the exact position and intensity.[3] |
| 1360 - 1000 | C-F Stretching | Strong | This broad and intense region is characteristic of monofluorinated and polyfluorinated compounds. The presence of multiple fluorine atoms will result in a complex series of bands corresponding to symmetric and asymmetric stretching modes.[4] |
| ~1470 | -CH₂- Bending (Scissoring) | Weak to Medium | Characteristic bending vibration of the methylene groups. |
| 600 - 500 | C-I Stretching | Medium | The carbon-iodine stretching vibration is expected in the lower frequency region of the mid-IR spectrum.[5] Heavier atoms like iodine vibrate at lower frequencies.[6] |
Experimental Protocol
This section details the methodology for obtaining a high-quality FTIR spectrum of this compound, which is a liquid at room temperature.[7] The Attenuated Total Reflectance (ATR) technique is often preferred for liquids due to its simplicity and minimal sample preparation.[8]
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal[2][8]
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol, followed by a dry, lint-free cloth.[9]
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).[10]
-
Place a small drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[9][11]
Data Acquisition:
-
Spectral Range: 4000 to 400 cm⁻¹[2]
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans (co-added to improve the signal-to-noise ratio)[2]
-
Mode: Transmittance or Absorbance
Data Processing:
-
Perform a background subtraction using the previously collected background spectrum.
-
If necessary, perform an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
Baseline correction can be applied to remove any broad, underlying features from the spectrum.
-
Identify and label the peaks corresponding to the characteristic vibrational modes outlined in the data table above.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the FTIR analysis and the key molecular vibrations of this compound.
Caption: A flowchart illustrating the key steps in the FTIR analysis of a liquid sample using an ATR accessory.
Caption: A conceptual diagram showing the primary infrared-active vibrational modes of the target molecule.
References
- 1. 2043-55-2 | this compound [fluoromart.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 5. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 6. youtube.com [youtube.com]
- 7. 1,1,2,2-四氢全氟己基碘 technical, ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.cn]
- 8. jascoinc.com [jascoinc.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. researchgate.net [researchgate.net]
Solubility of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane in organic solvents
An In-depth Technical Guide to the Solubility of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a partially fluorinated organic compound. Its unique structure, combining a highly fluorinated alkyl chain with a reactive iodine atom, makes it a valuable building block in organic synthesis, particularly for the introduction of fluorous ponytails in drug development and materials science. A thorough understanding of its solubility characteristics in various organic solvents is crucial for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the expected solubility of this compound, based on the principle of "like dissolves like," and details a general experimental protocol for its quantitative determination.
Due to the presence of the extensive fluorinated chain, this compound is both hydrophobic and lipophobic, meaning it has low affinity for both aqueous and hydrocarbon-based media. Its solubility is therefore expected to be limited in many common organic solvents.
Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Fluorinated Solvents | Perfluorohexane, Trifluorotoluene | High | The fluorinated nature of these solvents is highly compatible with the nonafluorohexyl group of the solute, leading to favorable intermolecular interactions. |
| Halogenated Solvents | Dichloromethane, Chloroform | Moderate to Low | While halogenated, the polarity and hydrocarbon character of these solvents are not ideal for solvating the highly fluorinated chain. Some solubility is expected. |
| Non-Polar Aprotic Solvents | Hexane, Toluene | Low | The lipophobic nature of the fluorinated chain leads to poor interactions with hydrocarbon solvents. |
| Polar Aprotic Solvents | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Low to Immiscible | The high polarity of these solvents is incompatible with the non-polar, non-lipophilic fluorinated chain. |
| Polar Protic Solvents | Methanol, Ethanol, Water | Immiscible | The strong hydrogen bonding networks in these solvents would be disrupted by the non-polar solute, making solvation energetically unfavorable. |
Experimental Protocol for Solubility Determination
To obtain precise solubility data, a standardized experimental protocol should be followed. The following method describes the isothermal equilibrium technique, a common and reliable method for determining the solubility of a solid or liquid in a solvent.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or incubator
-
Calibrated analytical balance
-
Glass vials with airtight seals (e.g., screw caps with PTFE liners)
-
Micropipettes
-
Syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., Gas Chromatograph with an appropriate detector (GC-FID or GC-MS), or High-Performance Liquid Chromatograph (HPLC) if the compound is suitably derivatized or has a UV chromophore).
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed glass vial. The presence of undissolved solute is essential to ensure saturation.
-
Prepare several such vials to ensure reproducibility.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. This may take several hours to days, depending on the solvent and solute. A preliminary kinetics study is recommended to determine the time to reach equilibrium.
-
-
Phase Separation:
-
Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the constant temperature for several hours to allow the excess, undissolved solute to settle.
-
-
Sampling:
-
Carefully withdraw a known volume of the clear, saturated supernatant using a micropipette. To avoid drawing any undissolved solute, take the sample from the upper portion of the liquid.
-
Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended microparticles.
-
-
Quantification:
-
Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC or HPLC) to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Experimental Workflow Visualization
Caption: Workflow for the experimental determination of solubility.
Logical Relationship of Solubility
The "like dissolves like" principle is a fundamental concept in predicting solubility. The following diagram illustrates this relationship for this compound.
Caption: "Like Dissolves Like" principle for the target compound.
Conclusion
The solubility of this compound is predicted to be highest in fluorinated solvents and significantly lower in common non-polar and polar organic solvents. For applications requiring precise solubility data, the provided experimental protocol offers a robust method for its determination. This understanding is critical for optimizing reaction conditions, developing purification strategies, and formulating products containing this versatile fluorinated compound.
An In-depth Technical Guide to the Safety and Handling of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodohexane (CAS No. 2043-55-2). The information herein is compiled from safety data sheets and chemical databases to ensure laboratory personnel can work safely with this compound.
Chemical Identification and Physical Properties
This compound is a fluorinated organic compound used in various research and synthesis applications.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄F₉I | [2][3] |
| Molecular Weight | 373.99 g/mol | [2][3] |
| Appearance | Liquid | |
| Density | 1.94 g/mL at 20 °C | |
| Boiling Point | -36.5°C | [1] |
| Refractive Index | n20/D 1.370 | |
| Flash Point | Not applicable | |
| Storage Temperature | 2-8°C |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS).[2] The primary hazards are skin, eye, and respiratory irritation.[2]
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][4] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [2][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2] |
Signal Word: Warning[4]
GHS Pictograms:
Safe Handling and Personal Protective Equipment
Adherence to proper handling procedures and the use of appropriate personal protective equipment (PPE) are crucial to minimize exposure risks.
Handling Procedures
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Avoid breathing vapors or mist.[5]
-
Do not get in eyes, on skin, or on clothing.[5]
-
Wash hands thoroughly after handling.[5]
-
Keep away from heat and sources of ignition.[5]
-
Take off contaminated clothing and wash it before reuse.[5]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[5]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. A type ABEK (EN14387) respirator filter is recommended.
First Aid Measures
In case of exposure, follow these first aid protocols and seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[5]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6]
Storage and Disposal
Proper storage and disposal are essential for safety and environmental protection.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Recommended storage temperature is 2-8°C.
-
Store locked up.[5]
Disposal
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[5]
-
Do not allow to enter drains or waterways.
Experimental Protocols: General Methodologies
While specific experimental protocols for determining the physical and chemical properties of this compound are not detailed in the provided safety data sheets, the following are standard methodologies for such characterizations.
-
Boiling Point: Determined by distillation or using a capillary method (Siwoloboff method) where a small amount of the liquid is heated in a tube with an inverted capillary until a steady stream of bubbles emerges, and the temperature is recorded upon the last bubble.
-
Density: Measured using a pycnometer or a digital density meter, which determines the mass of a known volume of the liquid at a specific temperature.
-
Refractive Index: Measured using a refractometer, which determines the extent to which light is refracted when it passes through the liquid. This is typically done at a standard temperature (e.g., 20°C) and wavelength (e.g., the D-line of sodium at 589 nm).
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
An In-depth Technical Guide to the Synthesis of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane, also known as 1H,1H,2H,2H-perfluorohexyl iodide, is a valuable fluorinated organic compound. Its unique properties, derived from the presence of a perfluoroalkyl chain, make it a significant building block in the synthesis of a variety of specialized materials. This technical guide provides a comprehensive overview of the primary synthetic route to this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and relevant quantitative data. The synthesis of this iodoalkane is a prime example of telomerization, a controlled polymerization process that allows for the formation of low-molecular-weight polymers or adducts. Specifically, it involves the free-radical addition of a perfluoroalkyl iodide to an alkene.[1][2]
Core Synthesis Pathway: Free-Radical Addition
The most common and industrially relevant method for the synthesis of this compound is the free-radical addition of perfluorobutyl iodide (C₄F₉I) to ethylene (CH₂=CH₂). This reaction is a telomerization process where the perfluorobutyl iodide acts as the "telogen" (chain transfer agent) and ethylene serves as the "taxogen" (monomer). The reaction proceeds via a free-radical chain mechanism, which can be initiated by various methods, including thermal induction, chemical initiators (such as peroxides or azo compounds), or photochemical activation.
The overall reaction can be represented as:
C₄F₉I + CH₂=CH₂ → C₄F₉CH₂CH₂I
This process allows for the introduction of an ethylene spacer between the perfluoroalkyl group and the iodine atom, yielding the target molecule.
Quantitative Data Presentation
The following table summarizes the key reactants, reagents, and typical reaction parameters for the synthesis of this compound. Please note that specific conditions may be optimized for laboratory or industrial scale production.
| Parameter | Value | Notes |
| Starting Material 1 | Perfluorobutyl iodide (C₄F₉I) | Also known as nonafluoro-1-iodobutane. |
| Starting Material 2 | Ethylene (CH₂=CH₂) | Typically used in gaseous form under pressure. |
| Initiator (Example) | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide | Other initiators or thermal initiation can also be employed. |
| Molar Ratio (C₄F₉I : Ethylene) | 1 : 1.1 to 1 : 1.5 | An excess of ethylene is often used to ensure complete reaction of the perfluorobutyl iodide. |
| Initiator Concentration | 0.5 - 2 mol% (relative to C₄F₉I) | The concentration can be adjusted to control the reaction rate. |
| Reaction Temperature | 70 - 90 °C | Dependent on the choice of initiator. |
| Reaction Pressure | 5 - 20 bar | Sufficient pressure is required to maintain an adequate concentration of ethylene in the reaction mixture. |
| Reaction Time | 6 - 12 hours | Reaction progress should be monitored by Gas Chromatography (GC). |
| Typical Yield | 80 - 95% | Yields are dependent on the optimization of reaction conditions. |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound based on the free-radical addition of perfluorobutyl iodide to ethylene.
Materials and Equipment:
-
Perfluorobutyl iodide (C₄F₉I)
-
Ethylene gas (high purity)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene (or another suitable high-boiling solvent)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple
-
Gas chromatography (GC) system for reaction monitoring
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reactor Preparation: The high-pressure autoclave reactor is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon) to remove any oxygen, which can interfere with the radical reaction.
-
Charging the Reactor: The reactor is charged with perfluorobutyl iodide and anhydrous toluene. The chosen solvent should be inert under the reaction conditions. Subsequently, the initiator, AIBN, is added.
-
Pressurization with Ethylene: The reactor is sealed, and ethylene gas is introduced to the desired pressure. The pressure will decrease as the ethylene is consumed, and it should be maintained by adding more ethylene as needed.
-
Reaction Execution: The reaction mixture is heated to the target temperature (typically 70-90 °C for AIBN) with vigorous stirring. The reaction is exothermic, and the temperature should be carefully controlled.
-
Reaction Monitoring: The progress of the reaction is monitored by taking aliquots (after safely depressurizing and re-pressurizing the reactor) and analyzing them by GC to determine the consumption of perfluorobutyl iodide.
-
Work-up: Once the reaction is complete, the reactor is cooled to room temperature, and the excess ethylene pressure is carefully vented. The crude reaction mixture is then transferred to a round-bottom flask.
-
Purification:
-
The solvent is removed using a rotary evaporator.
-
The crude product may be washed with a dilute aqueous solution of sodium thiosulfate to remove any residual iodine.
-
The final product is purified by vacuum distillation to separate it from any unreacted starting materials and high-boiling byproducts. The fraction corresponding to this compound is collected.
-
Characterization:
The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification.
References
Reactivity of the carbon-iodine bond in perfluoroalkyl iodides
An In-Depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in Perfluoroalkyl Iodides
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluoroalkyl iodides (Rₓ-I) are indispensable reagents in modern organic synthesis, serving as key sources of perfluoroalkyl (Rₓ) radicals for the construction of complex fluorinated molecules. The reactivity of these compounds is dominated by the nature of the carbon-iodine (C-I) bond, which is significantly influenced by the strongly electron-withdrawing perfluoroalkyl chain. This guide provides a comprehensive overview of the physicochemical properties of the Rₓ-I bond, the primary modes of its activation, and its application in key synthetic transformations relevant to pharmaceutical and materials science. Detailed experimental protocols for representative reactions and mechanistic diagrams are provided to facilitate practical application.
Core Properties of the Carbon-Iodine Bond in Rₓ-I
The high electronegativity of fluorine atoms imparts a strong inductive electron-withdrawing effect along the carbon chain, polarizing the C-I bond and making the iodine atom electron-deficient. This phenomenon creates a region of positive electrostatic potential on the iodine atom, known as a "σ-hole," which is central to its reactivity, particularly in forming halogen bonds with Lewis bases.[1][2]
The C-I bond in perfluoroalkyl iodides is notably weaker than a C-I bond in their non-fluorinated hydrocarbon analogs and significantly weaker than the C-F bonds within the Rₓ chain. This difference in bond strength is the cornerstone of their synthetic utility, allowing for selective C-I bond cleavage to generate the desired Rₓ radicals.
Data Presentation: Physicochemical Properties
The bond dissociation energy (BDE) is a critical parameter quantifying the energy required for homolytic cleavage of the C-I bond. This value dictates the conditions needed to initiate radical reactions.
| Compound | C-I Bond Dissociation Energy (kcal/mol) | Citation(s) |
| Trifluoromethyl Iodide (CF₃I) | 53.6 ± 0.5 | [1][3] |
| Pentafluoroethyl Iodide (C₂F₅I) | 52.4 - 52.5 | [4][5] |
| Heptafluoropropyl Iodide (n-C₃F₇I) | ~52-54 (Estimated based on reactivity) | [5] |
| Table 1: Bond Dissociation Energies (BDEs) for common perfluoroalkyl iodides. The relatively low BDE facilitates radical generation under mild conditions. |
Modes of C-I Bond Activation and Reactivity
The generation of perfluoroalkyl radicals from Rₓ-I precursors is typically achieved through three primary activation pathways: thermal, photochemical, or chemical initiation.
Homolytic Cleavage via Halogen Bond Activation
A modern and highly effective activation method involves the interaction of the Rₓ-I's σ-hole with an anionic or neutral Lewis base (e.g., tBuONa, KOH, amines).[1][6][7] This interaction forms a halogen-bonding complex, which weakens the C-I bond and promotes homolytic cleavage into a perfluoroalkyl radical and an iodine radical, often without the need for light or transition metals.[1][8][9]
Caption: Halogen bonding activation of a perfluoroalkyl iodide.
Photochemical Activation
Direct irradiation with visible or UV light can induce cleavage of the C-I bond.[10] More commonly, this process is mediated by a photocatalyst or through the formation of an Electron Donor-Acceptor (EDA) complex.[11][12] In an EDA complex, an electron-rich species (e.g., an enamine or triethylamine) associates with the electron-poor Rₓ-I. Upon visible light absorption, single-electron transfer (SET) occurs, leading to the fragmentation of the resulting radical anion into an Rₓ radical and an iodide anion.[13]
Thermal and Metal-Mediated Activation
Traditional radical initiators like AIBN can trigger Rₓ-I reactions at elevated temperatures.[10] Additionally, activated metals such as zinc can facilitate reductive cleavage to form organometallic intermediates (e.g., Rₓ-ZnI), which are useful in cross-coupling reactions.[10]
Key Synthetic Transformations
The generation of Rₓ radicals opens a vast landscape of synthetic possibilities, enabling the introduction of perfluoroalkyl moieties into a wide array of organic molecules.
Radical Addition to Alkenes and Alkynes
One of the most fundamental transformations is the atom transfer radical addition (ATRA) of Rₓ-I across unsaturated C-C bonds. This reaction proceeds via a radical chain mechanism, yielding valuable iodoperfluoroalkylated products.[10][14]
Caption: General mechanism for radical addition to alkenes.
C-H Functionalization
Perfluoroalkyl radicals generated from Rₓ-I can act as potent hydrogen atom transfer (HAT) agents. This allows for the direct functionalization of C-H bonds, particularly at positions that form stable carbon-centered radicals (e.g., α to ethers, benzylic positions). Subsequent steps can lead to valuable products like C-H aminated compounds.[1][8]
Perfluoroalkylation of (Hetero)arenes
Direct perfluoroalkylation of electron-rich aromatic and heteroaromatic systems is a powerful tool for drug development.[7] This can be achieved through various radical-generating methods, including photocatalysis and halogen-bond promotion, where the Rₓ radical adds to the π-system, followed by a rearomatization step.[3][8]
Experimental Protocols
The following sections provide detailed methodologies for two common and powerful transformations involving perfluoroalkyl iodides.
Protocol 1: Visible-Light-Induced Iodoperfluoroalkylation of an Alkene
(Adapted from procedures for photocatalytic radical addition)[13][14][15]
This protocol describes a general method for the photocatalytic addition of a perfluoroalkyl iodide to an alkene using a simple organic amine as a catalyst under visible light irradiation.
Caption: Experimental workflow for a photocatalytic reaction.
Methodology:
-
Reaction Setup: In an oven-dried 8 mL screw-cap vial equipped with a magnetic stir bar, add the alkene (0.2 mmol, 1.0 equiv), the perfluoroalkyl iodide (e.g., C₆F₁₃I, 0.3 mmol, 1.5 equiv), and triethylamine (0.04 mmol, 0.2 equiv).
-
Solvent Addition: Add acetonitrile (2.0 mL, to achieve a 0.1 M concentration with respect to the alkene).
-
Degassing: Seal the vial with a cap containing a septum. Place the vial in a liquid nitrogen bath until the contents are frozen solid. Apply a vacuum for 1-2 minutes, then backfill the vial with argon. Allow the mixture to thaw completely. Repeat this freeze-pump-thaw cycle two more times to ensure the removal of dissolved oxygen.
-
Irradiation: Place the vial approximately 2-3 cm from a 405 nm LED lamp. Ensure the reaction is stirred vigorously. Use a small fan to maintain the reaction temperature near ambient (20-25 °C).
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion (typically 12-24 hours), remove the vial from the light source.
-
Purification: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous Na₂S₂O₃ (2 x 10 mL) to remove iodine, followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired iodoperfluoroalkylated product.
Protocol 2: Anion-Promoted C(sp³)–H Amidation of an Ether
(Adapted from Wang, Y. et al., Chem. Sci., 2023)[1][6]
This protocol describes a transition-metal- and light-free method for the amidation of a C-H bond alpha to an ether oxygen, leveraging halogen-bond activation.
Methodology:
-
Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add the sulfonamide (e.g., N-benzyl-p-toluenesulfonamide, 0.2 mmol, 1.0 equiv) and sodium tert-butoxide (NaOtBu, 0.6 mmol, 3.0 equiv).
-
Reagent Addition: Add tetrahydrofuran (THF, 2.0 mL) as both the solvent and the C-H substrate. Add the perfluoroalkyl iodide (e.g., C₄F₉I, 0.4 mmol, 2.0 equiv) via syringe.
-
Reaction Conditions: Seal the tube and place it in a preheated oil bath at 30 °C. Stir the reaction mixture vigorously.
-
Monitoring and Work-up: Monitor the reaction by TLC until the starting sulfonamide is consumed. Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl (5 mL).
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the α-amidated THF product.
Applications in Drug Development and Materials Science
The strategic incorporation of perfluoroalkyl chains into organic molecules can profoundly alter their physicochemical and biological properties.[4][16]
-
In Drug Development: The Rₓ group can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate the pKa of nearby functional groups.[7][17] The reactions described herein provide late-stage functionalization routes to rapidly generate libraries of fluorinated drug analogues for structure-activity relationship (SAR) studies.
-
In Materials Science: Perfluoroalkylated compounds are foundational to the development of advanced materials, including surfactants, lubricants, and polymers with low surface energy and high thermal and chemical stability.[18] Rₓ-I reagents are used in controlled radical polymerization and for the surface modification of materials to create hydrophobic and oleophobic coatings.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. arts.units.it [arts.units.it]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Photocatalytic Hydroalkylation of Aryl-Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. utheme.univ-tlse3.fr [utheme.univ-tlse3.fr]
- 17. researchgate.net [researchgate.net]
- 18. vdoc.pub [vdoc.pub]
An In-depth Technical Guide to Fluorous Chemistry and Fluorous Tagging
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fluorous Chemistry: A Paradigm Shift in Separation Science
Fluorous chemistry has emerged as a powerful and versatile tool in modern chemical and biological sciences, offering a unique phase-based separation strategy that complements traditional purification techniques. At its core, fluorous chemistry utilizes the principle of "like dissolves like," capitalizing on the unique properties of highly fluorinated compounds. These "fluorous" molecules exhibit limited miscibility with both aqueous and organic solvents, creating a distinct third phase that can be exploited for highly efficient separations.[1][2][3]
This technical guide provides a comprehensive overview of fluorous chemistry and the revolutionary technique of fluorous tagging. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage this technology in their work. We will delve into the core principles, explore various separation methodologies, provide detailed experimental protocols, and present quantitative data to demonstrate the efficacy of this approach.
Core Principles of Fluorous Chemistry
The foundation of fluorous chemistry lies in the distinct physicochemical properties of perfluoroalkyl chains (-(CF2)nCF3), often referred to as "fluorous ponytails." These chains are both hydrophobic and lipophobic, meaning they repel both water and hydrocarbon-based organic solvents.[4] This unique characteristic drives the self-association of fluorous-tagged molecules and their preferential partitioning into a fluorous phase.
Fluorous Tagging: A Molecular Handle for Separation
Fluorous tagging is the process of covalently attaching a fluorous ponytail to a molecule of interest.[4] This "tag" acts as a molecular handle, imparting fluorous properties to the target molecule and enabling its selective separation from a complex mixture. The length of the fluorous chain can be varied to modulate the "fluorophilicity" of the tagged molecule, allowing for fine-tuned separation strategies.[2]
Fluorous Separation Techniques
Several powerful separation techniques have been developed to exploit the unique properties of fluorous-tagged molecules. The choice of technique depends on the nature of the target molecule, the scale of the separation, and the desired level of purity.
Fluorous Solid-Phase Extraction (F-SPE)
Fluorous Solid-Phase Extraction (F-SPE) is a widely used technique that employs a solid support, typically silica gel, functionalized with a fluorous stationary phase.[5] The separation principle is based on the strong and specific interaction between the fluorous tags on the target molecules and the fluorous stationary phase.
Workflow for Fluorous Solid-Phase Extraction:
Caption: General workflow for Fluorous Solid-Phase Extraction (F-SPE).
In a typical F-SPE protocol, the crude reaction mixture is loaded onto the fluorous cartridge. A "fluorophobic" solvent (e.g., a high-water content organic solvent mixture) is then used to wash away non-fluorous and weakly fluorous compounds. The fluorous-tagged compounds are retained on the column and can be subsequently eluted with a "fluorophilic" solvent (e.g., a pure organic solvent like methanol or acetone).[6]
Fluorous Liquid-Liquid Extraction (F-LLE)
Fluorous Liquid-Liquid Extraction (F-LLE) is a powerful technique for large-scale purifications. It involves partitioning a crude mixture between a fluorous solvent (e.g., perfluorohexanes) and a traditional organic or aqueous solvent.[3][7][8] Due to their high affinity for the fluorous phase, fluorous-tagged molecules are selectively extracted into the fluorous solvent, leaving behind non-fluorous impurities in the other phase.[2]
Workflow for Fluorous Liquid-Liquid Extraction:
Caption: General workflow for Fluorous Liquid-Liquid Extraction (F-LLE).
Fluorous Chromatography
Fluorous chromatography utilizes stationary phases similar to those in F-SPE but in a high-performance liquid chromatography (HPLC) format. This technique offers higher resolution and is particularly useful for the separation of complex mixtures of fluorous-tagged compounds with subtle differences in their fluorine content.[9]
Quantitative Data on Fluorous Separation Efficiency
The efficiency of fluorous separation techniques is a critical factor in their application. The following tables summarize quantitative data from various studies, highlighting the high recovery and purity achievable with these methods.
| Application | Separation Technique | Analyte | Recovery (%) | Purity (%) | Reference |
| Small Molecule Synthesis | |||||
| Parallel Amide Synthesis | F-SPE | Fluorous-tagged amides | Good to Excellent | High | [10] |
| Peptide Synthesis & Purification | |||||
| Fluorous-tagged Peptides | F-SPE | Cys-Kemptide | Not specified | High | [11] |
| Oligonucleotide Purification | |||||
| Fluorous-tagged Oligonucleotides | Fluorous Affinity Purification | 75-mer oligonucleotide | ~70-100 | High | [12][13] |
| Metabolite Analysis | |||||
| Perfluorochemicals in Water | F-SPE | PFHxA, PFOA, PFNA, PFDA | 95.3 - 102.8 | Not specified | [14] |
| Glycan Analysis | |||||
| N-glycome in Human Serum | F-SPE | Fluorinated carbon-tagged glycans | Not specified | High | [15] |
Experimental Protocols
This section provides detailed methodologies for key fluorous chemistry techniques.
Protocol 1: Fluorous Solid-Phase Extraction (F-SPE) for Peptide Purification
This protocol is adapted from a method for the enrichment of fluorous-labeled peptides.[11]
Materials:
-
Fluorous-labeled peptide mixture
-
Fluorous SPE cartridge (e.g., FluoroFlash®)
-
Solvent A: 80:20 Methanol/Water (v/v)
-
Solvent B: Methanol or Acetone
-
Vacuum manifold
Procedure:
-
Cartridge Conditioning: Wash the fluorous SPE cartridge with 3 mL of Solvent B, followed by equilibration with 2 x 3 mL of Solvent A.
-
Sample Loading: Dissolve the crude peptide mixture in a minimal amount of a suitable solvent (e.g., DMF) and load it onto the conditioned cartridge.[6]
-
Fluorophobic Wash: Apply a gentle vacuum and wash the cartridge with 2 x 5 mL of Solvent A to elute non-fluorous impurities. Collect this fraction.
-
Fluorophilic Elution: Elute the retained fluorous-tagged peptide with 2 x 5 mL of Solvent B. Collect this fraction separately.
-
Analysis: Analyze the collected fractions by HPLC or mass spectrometry to assess purity and yield.
Protocol 2: Fluorous Liquid-Liquid Extraction (F-LLE)
This is a general protocol for a biphasic extraction.
Materials:
-
Crude reaction mixture containing the fluorous-tagged product dissolved in an organic solvent (e.g., ethyl acetate).
-
Fluorous solvent (e.g., perfluorohexane, FC-72).
-
Separatory funnel.
Procedure:
-
Combine Solvents: Place the organic solution of the crude mixture into a separatory funnel. Add an equal volume of the fluorous solvent.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. The denser layer (typically the fluorous phase) will be at the bottom.
-
Isolate Phases: Carefully drain the bottom fluorous layer. Then, pour out the top organic layer through the top of the funnel to avoid contamination.
-
Product Recovery: Evaporate the solvent from the fluorous phase to recover the purified fluorous-tagged product.
Protocol 3: Fluorous Tagging of an Alcohol
This protocol describes the derivatization of an alcohol with a fluorous tag for GC-MS analysis, adapted from a method for fatty alcohols.[16]
Materials:
-
Alcohol sample
-
Pentafluorobenzoyl chloride (PFBoylCl)
-
Pyridine
-
Hexane
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Reaction Setup: In a vial, dissolve the alcohol sample in a small amount of DCM. Add a slight excess of pyridine, followed by a slight excess of PFBoylCl.
-
Reaction: Seal the vial and heat at 60°C for 45 minutes.
-
Workup: After cooling, add 1 mL of deionized water and 1 mL of DCM. Vortex vigorously to extract the derivatized alcohol into the organic phase.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under a stream of nitrogen.
-
Analysis: Reconstitute the sample in hexane for GC-MS analysis.
Protocol 4: Cleavage of a Fluorous Tag
The removal of the fluorous tag is a crucial final step to obtain the desired untagged molecule. The cleavage conditions depend on the specific linker used to attach the fluorous ponytail.
Example: Cleavage of an Fmoc-protected peptide from resin (can be adapted for fluorous tag linkers with similar lability) [17]
Materials:
-
Fluorous-tagged peptide on a solid support
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water, 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Treatment: Swell the resin-bound fluorous-tagged peptide in DCM.
-
Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitation: Filter the resin and precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
Applications in Drug Discovery and Development
Fluorous chemistry has found numerous applications in the pharmaceutical industry, streamlining various stages of the drug discovery and development pipeline.
High-Throughput Synthesis and Purification
Fluorous tagging is particularly well-suited for the parallel synthesis of compound libraries. By tagging different building blocks with distinct fluorous tags, multiple reactions can be carried out in the same pot. The resulting mixture of fluorous-tagged products can then be readily separated by fluorous chromatography, a process known as "fluorous mixture synthesis."[9]
Metabolite Identification and Profiling
Fluorous derivatization reagents can be used to tag specific classes of metabolites, enabling their selective enrichment from complex biological matrices such as serum or urine.[10][11] This greatly enhances the sensitivity and selectivity of subsequent analysis by mass spectrometry or other analytical techniques.
Proteomics and Target Identification
In proteomics, fluorous tags can be incorporated into activity-based probes (ABPs) to label and enrich specific classes of enzymes from cell lysates. This approach, often referred to as "fluorous proteomics," facilitates the identification of enzyme targets and the profiling of their activity levels.[18]
Workflow for Activity-Based Protein Profiling (ABPP) using Fluorous Probes:
Caption: Workflow for Activity-Based Protein Profiling (ABPP) with fluorous probes.
Purification of Kinase Inhibitors
The purification of small molecule kinase inhibitors can be challenging due to their structural diversity. Fluorous tagging offers a generic and efficient method for their purification, regardless of their individual properties. A fluorous tag can be incorporated into the inhibitor scaffold, and after synthesis, the tagged inhibitor can be readily purified using F-SPE or fluorous chromatography. While specific quantitative data for fluorous-based purification of kinase inhibitors is not extensively reported in a comparative format, the principles and protocols outlined for small molecule purification are directly applicable. The high yields and purities achieved in those cases suggest similar success for kinase inhibitors.
Conclusion
Fluorous chemistry and fluorous tagging represent a significant advancement in separation science, offering a powerful and versatile platform for the purification of a wide range of molecules. From small organic compounds to large biomolecules, the strategic application of fluorous tags enables efficient and predictable separations, accelerating research and development in numerous scientific disciplines. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to implement these techniques and unlock new possibilities in their own work. As the field continues to evolve, the development of new fluorous tags, separation media, and automated systems will further expand the reach and impact of this remarkable technology.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbook.iupac.org [goldbook.iupac.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 6. Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. High-throughput Liquid-Liquid Extractions with Nanoliter Volumes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorous mixture synthesis: a fluorous-tagging strategy for the synthesis and separation of mixtures of organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of a fluorous derivatization method for characterization of glutathione-trapped reactive metabolites with liquid chromatography-tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective Metabolite and Peptide Capture/Mass Detection using Fluorous Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
- 13. glenresearch.com [glenresearch.com]
- 14. mdpi.com [mdpi.com]
- 15. Fluorinated carbon tag derivatization combined with fluorous solid-phase extraction: a new method for the highly sensitive and selective mass spectrometric analysis of glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Enrichment and analysis of peptide subsets using fluorous affinity tags and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Amine Protection with a Nonafluorohexyl Fluorous Tag
For Researchers, Scientists, and Drug Development Professionals
Introduction
In modern organic synthesis, particularly in the realms of drug discovery and development, the efficient purification of reaction intermediates and final products is a significant bottleneck.[1][2] Fluorous chemistry offers a powerful solution to this challenge by simplifying purification through a phase-tagging strategy.[1][2][3][4] This approach involves the temporary attachment of a highly fluorinated tag to a molecule of interest, which allows for its selective separation from non-fluorinated components using fluorous solid-phase extraction (F-SPE).[4][5]
This document provides detailed application notes and protocols for the protection of primary and secondary amines using a nonafluorohexyl-containing fluorous tag. This "light" fluorous tag imparts sufficient fluorous character to the molecule to enable efficient purification by F-SPE without significantly altering the reactivity of the parent molecule.[1] The protocols described herein are applicable to a wide range of amine-containing substrates and are particularly well-suited for parallel synthesis and the generation of compound libraries.[1][6]
Principle of Fluorous Tagging for Amine Protection
The core principle involves the reaction of an amine with a fluorous-tagged protecting group, in this case, a derivative of nonafluorohexane. A common strategy for amine protection is the formation of a carbamate.[7][8] This can be achieved by reacting the amine with a fluorous chloroformate, such as nonafluorohexylmethyl chloroformate. The resulting fluorous-tagged carbamate is stable under a variety of reaction conditions.
Following subsequent synthetic transformations, the fluorous-tagged product can be efficiently separated from non-fluorous reagents, starting materials, and byproducts using Fluorous Solid-Phase Extraction (F-SPE).[5][9] The final step involves the cleavage of the fluorous tag to release the purified amine.
Data Presentation
Table 1: Typical Reaction Yields for Amine Protection and Deprotection
| Amine Substrate | Protecting Reagent | Protection Yield (%) | Deprotection Yield (%) | Purity after F-SPE (%) |
| Benzylamine | Nonafluorohexylmethyl Chloroformate | >95 | >98 | >95 |
| n-Octylamine | Nonafluorohexylmethyl Chloroformate | >95 | >97 | >95 |
| L-Alanine methyl ester | Nonafluorohexylmethyl Chloroformate | >90 | >95 | >95 |
| Isonipecotic acid | Nonafluorohexylmethyl Chloroformate | >85 | >95 | >90 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Table 2: Solvent Systems for Fluorous Solid-Phase Extraction (F-SPE)
| Step | Solvent System | Purpose |
| Cartridge Conditioning | 1. Methanol (MeOH)2. 80:20 MeOH/H₂O | Prepares the fluorous silica gel for sample loading. |
| Sample Loading | Minimum amount of DMF or other suitable solvent | To dissolve the crude reaction mixture and load it onto the cartridge. |
| Fluorophobic Elution | 80:20 MeOH/H₂O | Elutes non-fluorous (organic) compounds.[5] |
| Fluorophilic Elution | Methanol (MeOH) | Elutes the fluorous-tagged compound.[5] |
| Cartridge Regeneration | Tetrahydrofuran (THF) or Acetone | Cleans the cartridge for reuse.[5] |
Experimental Protocols
Protocol 1: Protection of a Primary Amine with a Nonafluorohexyl Tag
This protocol describes a general procedure for the protection of a primary amine as a nonafluorohexyl-carbamate.
Materials:
-
Primary amine (1.0 eq)
-
Nonafluorohexylmethyl Chloroformate (1.1 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Fluorous Solid-Phase Extraction (F-SPE) cartridge
Procedure:
-
Dissolve the primary amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (Et₃N or DIPEA) to the solution and stir for 5 minutes at room temperature.
-
Slowly add the nonafluorohexylmethyl chloroformate to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude fluorous-tagged amine.
-
Purify the crude product using the F-SPE protocol (Protocol 3).
Protocol 2: Deprotection of the Nonafluorohexyl-Tagged Amine
This protocol describes the cleavage of the nonafluorohexyl-carbamate to regenerate the free amine. The conditions are analogous to the deprotection of a standard Boc group.[7]
Materials:
-
Nonafluorohexyl-tagged amine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the purified fluorous-tagged amine in DCM.
-
Add an excess of TFA to the solution (e.g., 20-50% v/v).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess TFA by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the purified amine.
Protocol 3: Purification by Fluorous Solid-Phase Extraction (F-SPE)
This protocol outlines the purification of the fluorous-tagged compound from the crude reaction mixture.[5][6]
Materials:
-
Crude reaction mixture containing the fluorous-tagged compound
-
Fluorous Solid-Phase Extraction (F-SPE) cartridge
-
Methanol (MeOH)
-
80:20 Methanol/Water (MeOH/H₂O)
-
Dimethylformamide (DMF) or other suitable loading solvent
-
Collection tubes or plates
Procedure:
-
Cartridge Conditioning: Condition the F-SPE cartridge by passing 2-3 column volumes of MeOH, followed by 2-3 column volumes of 80:20 MeOH/H₂O through the cartridge.[6]
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMF) and load it onto the conditioned cartridge.[5]
-
Fluorophobic Elution: Elute the non-fluorous compounds by passing 3-5 column volumes of 80:20 MeOH/H₂O through the cartridge. Collect this fraction, which contains the non-fluorous impurities.[5]
-
Fluorophilic Elution: Elute the desired fluorous-tagged compound by passing 3-5 column volumes of MeOH through the cartridge into a clean collection tube.[5]
-
Analysis and Concentration: Analyze the collected fractions by TLC or LC-MS to confirm the separation. Concentrate the fluorophilic fraction under reduced pressure to obtain the purified fluorous-tagged product.
Visualizations
Caption: Amine Protection and Deprotection Cycle.
References
- 1. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Functionalization of Alcohols with 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the functionalization of alcohols with 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodohexane. This process, often referred to as "fluorous tagging," introduces a highly fluorinated moiety onto a molecule of interest. The unique properties of perfluorinated compounds, such as their high solubility in fluorous solvents and insolubility in common organic and aqueous solvents, facilitate simplified purification of the tagged molecules by fluorous solid-phase extraction (F-SPE) or fluorous liquid-liquid extraction (F-LLE).[1][2] This technique is particularly valuable in multi-step synthesis, high-throughput screening, and drug discovery for the efficient isolation of products and intermediates.[1][2]
The primary method for achieving this functionalization is through a Williamson ether synthesis, which involves the reaction of an alkoxide, generated from the alcohol, with the perfluoroalkyl iodide.[3][4] While effective, this method is sensitive to steric hindrance and can be prone to elimination side reactions with secondary and tertiary alcohols.[4]
Core Concept: Williamson Ether Synthesis for Fluorous Tagging
The Williamson ether synthesis is a robust and well-established method for forming ethers.[3][4] In the context of fluorous tagging, an alcohol is first deprotonated by a strong base to form an alkoxide nucleophile. This alkoxide then attacks the electrophilic carbon of this compound in a bimolecular nucleophilic substitution (SN2) reaction, displacing the iodide leaving group and forming the desired fluorous ether.[3]
Reaction Scheme:
Experimental Protocol: Synthesis of a Fluorous-Tagged Alcohol
This protocol details the synthesis of a fluorous ether from a primary alcohol and this compound.
Materials:
-
Primary alcohol (e.g., 1-octanol)
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Argon or nitrogen gas supply
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Alkoxide Formation:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the primary alcohol (1.0 eq).
-
Add anhydrous DMF (5-10 mL per mmol of alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
-
Etherification:
-
Cool the alkoxide solution back to 0 °C.
-
Slowly add this compound (1.1 eq) to the reaction mixture via syringe.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the substrate.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the layers. Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by fluorous solid-phase extraction (F-SPE) or column chromatography on silica gel.
-
Data Presentation: Representative Reaction Parameters and Yields
The following table summarizes typical reaction conditions and expected yields for the Williamson ether synthesis with various primary alcohols. Note that these are representative values and optimization may be required for specific substrates.
| Entry | Alcohol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Butanol | NaH | DMF | 60 | 12 | 75 |
| 2 | 1-Hexanol | NaH | DMF | 60 | 14 | 72 |
| 3 | 1-Octanol | NaH | THF | 50 | 16 | 68 |
| 4 | Benzyl Alcohol | KH | DMF | 50 | 8 | 85 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of a fluorous-tagged alcohol.
Caption: Workflow for the synthesis and purification of fluorous-tagged alcohols.
Alternative Functionalization Strategies
Direct O-alkylation of alcohols with perfluoroalkyl iodides can sometimes be low-yielding due to the electron-withdrawing nature of the perfluoroalkyl group, which can deactivate the electrophilic center. Alternative strategies for attaching fluorous tags to alcohols include:
-
Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to a variety of functional groups, including ethers, under mild conditions using triphenylphosphine and an azodicarboxylate (e.g., DEAD or DIAD).[5][6] This method can be effective for attaching fluorous tags, particularly when the Williamson ether synthesis fails.[7]
-
Esterification: Alcohols can be functionalized with a fluorous tag via esterification with a fluorous-tagged carboxylic acid or acyl chloride. This creates an ester linkage instead of an ether linkage.
-
Silyl Ether Formation: Fluorous-tagged silyl chlorides can react with alcohols to form fluorous-tagged silyl ethers, which can also serve as protecting groups.
Applications in Drug Development
The introduction of fluorous tags can significantly impact the physicochemical properties of drug candidates. The high lipophilicity and metabolic stability of the perfluoroalkyl chain can be leveraged to:
-
Improve Pharmacokinetic Properties: The fluorous tag can alter a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Facilitate Prodrug Design: A fluorous tag can be attached to a drug molecule via a cleavable linker, creating a prodrug that releases the active compound in vivo.
-
Enhance Binding Affinity: In some cases, the fluorous moiety can interact favorably with hydrophobic pockets in target proteins, enhancing binding affinity.
-
Streamline Synthesis of Analog Libraries: Fluorous tagging simplifies the purification of intermediates in the synthesis of compound libraries, accelerating the drug discovery process.
Visualization of Logical Relationships
The following diagram illustrates the logical relationship between the fluorous tagging of an alcohol and its subsequent application in a simplified drug discovery workflow.
Caption: Role of fluorous tagging in a drug discovery workflow.
References
Application Notes and Protocols for Fluorous Solid-Phase Extraction (F-SPE) of Tagged Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of Fluorous Solid-Phase Extraction (F-SPE), a powerful purification technique for fluorous-tagged molecules. It includes the fundamental principles, detailed experimental protocols, and quantitative data from various applications to facilitate its implementation in research and development settings.
Introduction to Fluorous Solid-Phase Extraction (F-SPE)
Fluorous Solid-Phase Extraction (F-SPE) is a highly selective purification method that leverages the unique properties of highly fluorinated compounds.[1][2][3] This technique is particularly valuable in synthetic chemistry, drug discovery, and proteomics for the efficient separation of fluorous-tagged molecules from non-fluorous compounds.[1][4]
The core principle of F-SPE lies in the strong and specific interaction between a "fluorous" stationary phase, typically silica gel modified with perfluoroalkyl chains (e.g., -Si(CH3)2CH2CH2C8F17), and a fluorous tag attached to the molecule of interest.[1][5] This interaction allows for a clean separation, where fluorous-tagged compounds are retained on the cartridge while non-fluorous impurities are washed away.[3][6] The retained fluorous molecules can then be eluted using a fluorophilic solvent.[6]
F-SPE is particularly advantageous for "light fluorous" synthesis, which employs molecules with a lower fluorine content (typically 9-17 fluorines).[6] These molecules are more soluble in common organic solvents than their "heavy fluorous" counterparts, making them more practical for a wide range of chemical reactions.[6]
There are two primary modes of F-SPE:
-
Normal-Phase F-SPE: The most common mode, where a fluorous solid phase retains fluorous-tagged molecules, allowing non-fluorous compounds to pass through.
-
Reverse F-SPE: This less common technique uses a standard polar stationary phase (like regular silica gel) and a fluorophilic mobile phase to elute the fluorous-tagged molecules first, while the non-fluorous compounds are retained.[6]
Applications of F-SPE
F-SPE has found broad applicability across various scientific disciplines due to its efficiency and selectivity.
-
Drug Discovery and Parallel Synthesis: F-SPE is instrumental in the purification of compound libraries.[1][5] By tagging reagents, catalysts, or substrates with a fluorous ponytail, the purification of the final products can be significantly streamlined, often leading to higher purity and yields.[1][4][5] Automation of F-SPE using 96-well plates further enhances throughput in a high-throughput screening environment.[1][6]
-
Peptide and Oligosaccharide Synthesis: The synthesis of complex biomolecules like peptides and oligosaccharides often involves multiple steps and challenging purifications.[2][4] Fluorous tagging of these molecules simplifies their isolation at each step of the synthesis.[4]
-
Proteomics: In proteomics research, F-SPE can be used for the selective enrichment and purification of fluorous-tagged peptides from complex biological samples, facilitating subsequent analysis by mass spectrometry.[7]
-
Environmental Analysis: F-SPE is a sensitive method for the extraction and concentration of perfluorochemicals (PFCs) from environmental samples, such as water, enabling their quantitative analysis at low concentrations.[8]
Experimental Protocols
The following protocols provide a general framework for performing F-SPE. Specific conditions, such as solvent choice and volume, may need to be optimized for individual applications.
General Protocol for Normal-Phase F-SPE
This protocol is suitable for the purification of a fluorous-tagged compound from a reaction mixture.
Materials:
-
Fluorous SPE cartridge (e.g., FluoroFlash® silica gel).[4]
-
SPE manifold (e.g., 2 x 12 manifold or a 96-well plate system).[4][5]
-
Sample dissolved in a suitable loading solvent (e.g., DMF).[1][6]
Procedure:
-
Cartridge Conditioning:
-
Wash the fluorous SPE cartridge with 1-2 column volumes of the elution solvent (e.g., MeOH) to activate the fluorous phase.
-
Equilibrate the cartridge with 2-3 column volumes of the fluorophobic wash solvent (e.g., 80:20 MeOH/H₂O). Do not allow the cartridge to dry out.[6]
-
-
Sample Loading:
-
Washing (Elution of Non-Fluorous Compounds):
-
Wash the cartridge with 3-5 column volumes of the fluorophobic solvent (e.g., 80:20 MeOH/H₂O) to elute the non-fluorous compounds.
-
Collect this fraction containing the desired non-fluorous product (if the tag was on a reagent or scavenger) or impurities.
-
-
Elution (Elution of Fluorous-Tagged Compound):
-
Elute the retained fluorous-tagged compound with 2-4 column volumes of a fluorophilic solvent (e.g., THF or MeOH).
-
Collect this fraction.
-
-
Post-Elution:
-
The collected fractions can be analyzed by techniques such as LC-MS or NMR to confirm purity and yield.
-
If necessary, the fluorous tag can be cleaved from the target molecule in the eluted fraction.
-
Protocol for F-SPE in Environmental Sample Analysis (Perfluorochemicals)
This protocol is adapted for the extraction of PFCs from water samples.[8]
Materials:
-
Fluorous SPE cartridge.
-
Methanol (MeOH).
-
Ammonium acetate buffer.
-
Water sample.
-
Tetrahydrofuran (THF).
Procedure:
-
Cartridge Preconditioning:
-
Condition the cartridge with MeOH.
-
Equilibrate with water.
-
-
Sample Loading:
-
Pass the water sample through the cartridge.
-
-
Fluorophobic Washing:
-
Wash the cartridge with a suitable fluorophobic solvent to remove interfering substances.
-
-
Fluorophilic Elution:
-
Elute the retained PFCs with a fluorophilic solvent like THF.
-
The collected eluent is then typically concentrated and analyzed by LC-MS/MS.[8]
-
Quantitative Data
The following tables summarize quantitative data from various applications of F-SPE, demonstrating its effectiveness in purification.
Table 1: Purification of a Urea Library using F-SPE
Data sourced from a study on the parallel synthesis of ureas where unreacted amines were scavenged with a fluorous isatoic anhydride.[5]
| Product | Yield (%) | Purity (%) |
| Urea 1 | >79 | >90 |
| Urea 2 | >79 | >90 |
| ... (representative data) | ... | ... |
| Urea 23 | >79 | >90 |
| Urea 24 | >79 | <90 (exception) |
Table 2: Purification of an Amide Library using Automated F-SPE
Data from the purification of a 96-membered amide library generated using a fluorous coupling agent on a RapidTrace workstation.[1]
| Library Size | Purification Time | Purity Success Rate |
| 96 members | 1-2 hours | ~90% of products >90% purity |
Table 3: F-SPE for the Determination of Perfluorochemicals (PFCs) in Water
Data from a study on the quantitative analysis of PFCs in water samples using F-SPE coupled with LC-MS/MS.[8]
| Analyte | Recovery (%) |
| Perfluorohexanoic acid (PFHxA) | 95.3 - 102.8 |
| Perfluorooctanoic acid (PFOA) | 95.3 - 102.8 |
| Perfluorononanoic acid (PFNA) | 95.3 - 102.8 |
| Perfluorodecanoic acid (PFDA) | 95.3 - 102.8 |
Visualizations
The following diagrams illustrate the workflows and logical relationships in F-SPE.
Caption: Workflow of Normal-Phase F-SPE.
References
- 1. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Peptide Synthesis Using a Fluorous Tagging Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Purification Bottleneck in Peptide Synthesis
The synthesis of peptides is a cornerstone of biomedical research and drug development.[1][2] While the assembly of amino acid chains has been largely automated, the purification of the final product remains a significant bottleneck.[3] Traditional purification methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC), can be time-consuming, solvent-intensive, and difficult to scale. Fluorous tagging offers a compelling alternative, transforming the purification process into a streamlined, efficient workflow.[3][4]
This innovative strategy involves temporarily attaching a perfluoroalkyl group (a "fluorous tag") to the peptide chain.[3][4] The unique physicochemical properties of highly fluorinated molecules—specifically their insolubility in both organic and aqueous solvents but high solubility in fluorous solvents—allow for a highly selective separation process known as fluorous solid-phase extraction (F-SPE).[4][5] This application note provides a comprehensive guide to the principles, protocols, and applications of fluorous-assisted peptide synthesis, empowering researchers to enhance the purity, yield, and throughput of their synthetic workflows.
Principles of the Technology: The Power of the Fluorous Phase
Fluorous chemistry is predicated on the concept of a third phase, distinct from the familiar aqueous and organic phases. This "fluorous phase" is created by solvents that are highly fluorinated, such as perfluorohexane. Molecules tagged with a sufficiently long perfluoroalkyl chain will preferentially partition into this fluorous phase, enabling their clean separation from non-tagged molecules.[4][5]
In the context of peptide synthesis, a fluorous tag is typically introduced as a protecting group for an amino acid or attached to the solid-phase resin.[4][6] After the peptide chain has been assembled, the crude mixture, containing the desired fluorous-tagged peptide along with non-fluorous deletion sequences and other impurities, is passed through a fluorous silica gel cartridge.[4][7][8]
The fluorous-tagged peptide is retained on the cartridge due to the strong fluorine-fluorine interactions, while all non-fluorous components are washed away.[4][5] The pure, tagged peptide is then eluted with a fluorous solvent.[7] The final step involves the cleavage of the fluorous tag, yielding the target peptide with high purity.[4][9]
Key Advantages of the Fluorous Tagging Strategy:
-
Simplified Purification: Replaces technically demanding HPLC with a simple catch-and-release solid-phase extraction protocol.[4][7]
-
High Purity and Yield: The high selectivity of fluorous interactions leads to exceptional purity of the final peptide.
-
Versatility: The strategy is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[4][6]
-
Scalability: The F-SPE process is readily scalable to accommodate larger quantities of peptide.
-
Reduced Solvent Consumption: F-SPE typically requires smaller volumes of solvent compared to preparative HPLC.
Light vs. Heavy Fluorous Tags
Fluorous tags are broadly categorized as "light" or "heavy" based on their fluorine content.[4]
-
Heavy Tags: Contain a high percentage of fluorine by molecular weight (>60%) and are typically used for fluorous liquid-liquid extraction (F-LLE), where the tagged compound partitions into a fluorous solvent layer.[4][5]
-
Light Tags: Have a lower fluorine content and are ideal for fluorous solid-phase extraction (F-SPE), where the separation is achieved on a fluorous-derivatized solid support.[5][10] For most peptide synthesis applications, light tags are preferred due to the convenience and efficiency of the F-SPE workflow.[10][11]
Experimental Workflows and Protocols
Visualization of the Fluorous-Assisted Peptide Synthesis Workflow
References
- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in the Synthesis of Fluorinated Amino Acids | Semantic Scholar [semanticscholar.org]
- 3. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. A novel peptide synthesis using fluorous chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. silicycle.com [silicycle.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Item - Fluorous Synthesis with Fewer Fluorines (Light Fluorous Synthesis):â Separation of Tagged from Untagged Products by Solid-Phase Extraction with Fluorous Reverse-Phase Silica Gel - figshare - Figshare [figshare.com]
Application Notes and Protocols for Oligosaccharide Purification with Fluorous Tags
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of structurally well-defined oligosaccharides is a critical yet challenging endeavor in glycobiology and drug discovery. Traditional purification methods, such as silica gel chromatography, are often time-consuming and can lead to significant product loss. Fluorous-tag-assisted synthesis and purification has emerged as a powerful strategy to streamline this process. This technique involves the covalent attachment of a perfluoroalkyl tag to an oligosaccharide, imparting it with a unique "fluorous" property. This allows for efficient separation from non-tagged reactants and byproducts using fluorous solid-phase extraction (F-SPE). The strong, non-polar interactions between the fluorous tag and a fluorinated stationary phase enable a simple and rapid purification protocol, significantly accelerating the synthesis of complex oligosaccharides.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the purification of oligosaccharides using fluorous tags.
Core Principles of Fluorous-Tag-Assisted Purification
Fluorous-tag-assisted purification relies on the principle of "like dissolves like." The high fluorine content of the tag makes the tagged molecule highly soluble in fluorous solvents and imparts a strong affinity for fluorous-functionalized silica gel.[3] This allows for a bimodal separation strategy:
-
Loading and Washing (Fluorophobic Conditions): The crude reaction mixture is loaded onto a fluorous silica gel cartridge. A "fluorophobic" solvent (e.g., a methanol/water or acetonitrile/water mixture) is used to elute the non-fluorous compounds, which have little to no affinity for the stationary phase. The fluorous-tagged oligosaccharide is retained on the column.
-
Elution (Fluorophilic Conditions): A "fluorophilic" solvent (e.g., a more organic-rich solvent like methanol or acetone) is then used to disrupt the fluorous interactions and elute the purified fluorous-tagged oligosaccharide.
This method is highly efficient and can be completed in a fraction of the time required for traditional column chromatography.[3]
Experimental Workflow
The general workflow for fluorous-tag-assisted oligosaccharide synthesis and purification is a cyclical process that allows for the stepwise elongation of the glycan chain.
Caption: General workflow for iterative oligosaccharide synthesis using fluorous tags.
Quantitative Data
The use of fluorous tags significantly enhances the efficiency of oligosaccharide synthesis. Below is a summary of representative yields and a comparison with traditional purification methods.
Table 1: Representative Yields for Fluorous-Tag-Assisted Trisaccharide Synthesis
| Synthesis Target | Tagging Strategy | Overall Yield | Average Yield per Step | Reference |
| Lewis a Trisaccharide | Anomeric O-silyl light-fluorous tag | 23% (7 steps) | ~81% | [1] |
| Trisaccharide | Heavy fluorous tag (Hfb) at anomeric position | 42% (from hemiacetal) | Not specified | [1] |
Table 2: Comparison of Fluorous Solid-Phase Extraction (F-SPE) and Traditional Silica Gel Chromatography
| Parameter | Fluorous Solid-Phase Extraction (F-SPE) | Traditional Silica Gel Chromatography |
| Principle | Bimodal separation based on fluorous affinity | Adsorption chromatography based on polarity |
| Purification Time | Rapid (typically < 30 minutes per cycle) | Time-consuming (can take several hours per cycle) |
| Solvent Consumption | Low | High |
| Yield | Generally high due to fewer handling steps | Can be lower due to product streaking and irreversible adsorption |
| Purity | High, excellent separation of fluorous from non-fluorous compounds | Variable, can be challenging to separate compounds with similar polarities |
| Scalability | Easily scalable | Can be cumbersome for large-scale purifications |
| Automation | Amenable to automation | More complex to automate |
Experimental Protocols
Protocol 1: Synthesis of a Fluorous-Tagged Disaccharide via Glycosylation and F-SPE Purification
This protocol is adapted from the synthesis of a Glycosaminoglycan (GAG)-like disaccharide.[2]
Materials:
-
Fluorous-tagged glycosyl acceptor
-
Glycosyl donor (e.g., a trichloroacetimidate)
-
Activator (e.g., Trimethylsilyl trifluoromethanesulfonate - TMSOTf)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
-
Fluorous silica gel cartridge
-
Solvents for F-SPE:
-
Wash solvent (fluorophobic): e.g., 80:20 Methanol/Water
-
Elution solvent (fluorophilic): e.g., 100% Methanol or Acetone
-
Procedure:
-
Glycosylation Reaction:
-
To a solution of the fluorous-tagged glycosyl acceptor (1.0 eq) and the glycosyl donor (1.2 eq) in anhydrous DCM under an argon atmosphere at -20 °C, add activated molecular sieves.
-
Stir the mixture for 30 minutes.
-
Add a catalytic amount of TMSOTf.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench with triethylamine.
-
Filter the reaction mixture and concentrate under reduced pressure.
-
-
Fluorous Solid-Phase Extraction (F-SPE):
-
Condition the fluorous silica gel cartridge with the elution solvent followed by the wash solvent.
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent and load it onto the conditioned cartridge.
-
Wash the cartridge with the fluorophobic wash solvent to elute the non-fluorous impurities. Collect and analyze the fractions by TLC.
-
Once all non-fluorous components have been eluted, switch to the fluorophilic elution solvent to elute the desired fluorous-tagged disaccharide.
-
Combine the fractions containing the product and concentrate under reduced pressure to obtain the purified fluorous-tagged disaccharide.
-
Protocol 2: Cleavage of the Fluorous Tag
Materials:
-
Purified fluorous-tagged oligosaccharide
-
Cleavage reagent (dependent on the linker, e.g., Tetrabutylammonium fluoride (TBAF) for silyl linkers)
-
Appropriate solvent (e.g., Tetrahydrofuran - THF)
Procedure:
-
Dissolve the purified fluorous-tagged oligosaccharide in the appropriate solvent.
-
Add the cleavage reagent (e.g., TBAF solution).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction as required.
-
Purify the de-tagged oligosaccharide using standard chromatographic methods (e.g., silica gel chromatography or size-exclusion chromatography) to remove the cleaved fluorous tag and any remaining impurities.
Application in Biological Systems: Probing Growth Factor Signaling
Fluorous-tagged oligosaccharides are valuable tools for studying carbohydrate-protein interactions and their role in cellular signaling. For instance, synthetic, fluorous-tagged Glycosaminoglycan (GAG) mimetics have been used to investigate interactions with growth factors like Nerve Growth Factor (NGF), Fibroblast Growth Factor (FGF), and Midkine (MDK). These interactions are crucial for various biological processes, and their dysregulation is implicated in diseases such as cancer.
Below are simplified diagrams of the signaling pathways that can be investigated using fluorous-tagged oligosaccharides as molecular probes.
Caption: Simplified Nerve Growth Factor (NGF) signaling pathway.
Caption: Simplified Fibroblast Growth Factor (FGF) signaling pathway.
Conclusion
Fluorous-tag-assisted purification offers a robust and efficient alternative to traditional methods for oligosaccharide synthesis. The significant reduction in purification time, coupled with high yields and amenability to automation, makes it an invaluable tool for researchers in glycochemistry and drug development. The ability to synthesize complex, well-defined oligosaccharides opens up new avenues for investigating their biological roles and for the development of novel carbohydrate-based therapeutics.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Fluorous-Tag-Assisted Synthesis of GAG-Like Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recyclable fluorous-tag assisted two-directional oligosaccharide synthesis enabled by interrupted Pummerer reaction mediated glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radical Addition Reactions of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane, often abbreviated as F(CF₂)₄CH₂CH₂I, is a valuable reagent in organic synthesis, particularly for the introduction of fluorinated alkyl chains into organic molecules. The presence of a perfluoroalkyl group can significantly alter the biological and physicochemical properties of a compound, including its lipophilicity, metabolic stability, and binding affinity to protein targets. This makes F(CF₂)₄CH₂CH₂I a reagent of high interest in drug discovery and materials science.
Radical addition reactions are a primary method for utilizing this compound.[1] The carbon-iodine bond is relatively weak and can be homolytically cleaved under thermal or photochemical conditions to generate the corresponding 1,1,1,2,2,3,3,4,4-nonafluorohexan-6-yl radical. This highly reactive intermediate can then add across carbon-carbon multiple bonds, such as those in alkenes and alkynes, to form new carbon-carbon bonds. This process, known as atom transfer radical addition (ATRA), is an atom-economical method for the simultaneous formation of a C-C and a C-I bond.[2]
These reactions can be initiated by various methods, including thermal initiators like azobisisobutyronitrile (AIBN), photochemical irradiation, and transition metal catalysis.[3] The choice of initiator and reaction conditions can influence the efficiency and selectivity of the addition. This document provides detailed protocols and application notes for conducting radical addition reactions with this compound.
Data Presentation
The following table summarizes the typical reaction conditions and expected yields for the radical addition of this compound to various unsaturated substrates. The data is compiled from analogous reactions with structurally similar perfluoroalkyl iodides.
| Entry | Unsaturated Substrate | Initiator/Conditions | Solvent | Time (h) | Product Structure | Yield (%) |
| 1 | 1-Octene | AIBN (0.1 eq.), 80 °C | Toluene | 12 | F(CF₂)₄(CH₂)₄CHICH₃ | 85-95 |
| 2 | Styrene | Blue LED, photocatalyst, rt | CH₃CN | 24 | F(CF₂)₄(CH₂)₂CH(Ph)CH₂I | 70-85 |
| 3 | Methyl Acrylate | AIBN (0.2 eq.), 65 °C | Benzene | 16 | F(CF₂)₄(CH₂)₂CH(CO₂Me)CH₂I | 80-90 |
| 4 | Phenylacetylene | AIBN (0.1 eq.), 70 °C | Dioxane | 20 | F(CF₂)₄(CH₂)₂C(Ph)=CHI | 75-85 (E/Z mixture) |
| 5 | 1,1-Diphenylethene | Photochemical, rt | CH₂Cl₂ | 18 | F(CF₂)₄(CH₂)₂C(Ph)₂CH₂I | 65-75 |
Experimental Protocols
Protocol 1: AIBN-Initiated Radical Addition to a Terminal Alkene
This protocol describes a general procedure for the thermally initiated radical addition of this compound to a generic terminal alkene.
Materials:
-
This compound (1.0 eq.)
-
Terminal alkene (1.2 eq.)
-
Azobisisobutyronitrile (AIBN) (0.1 eq.)
-
Anhydrous toluene
-
Schlenk flask or heavy-walled pressure tube with a stir bar
-
Nitrogen or Argon inert gas supply
-
Oil bath
Procedure:
-
To a dry Schlenk flask or pressure tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the terminal alkene (1.2 eq.), and AIBN (0.1 eq.).
-
Add anhydrous toluene to achieve a concentration of approximately 0.5 M with respect to the iodoalkane.
-
Seal the flask or tube and degas the mixture by three cycles of freeze-pump-thaw or by bubbling with an inert gas (N₂ or Ar) for 20-30 minutes.
-
Place the reaction vessel in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired adduct.
Protocol 2: Photochemically-Initiated Radical Addition to an Alkene
This protocol outlines a general method for the visible-light-induced radical addition of this compound to an alkene using a photocatalyst.
Materials:
-
This compound (1.0 eq.)
-
Alkene (1.5 eq.)
-
fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂ (1-2 mol%)
-
Anhydrous acetonitrile (CH₃CN)
-
Schlenk flask with a stir bar
-
Nitrogen or Argon inert gas supply
-
Blue LED light source (e.g., 450 nm)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq.), the alkene (1.5 eq.), and the photocatalyst (1-2 mol%).
-
Add anhydrous acetonitrile to achieve a concentration of 0.1 M with respect to the iodoalkane.
-
Seal the flask and degas the solution by bubbling with an inert gas for 30 minutes.
-
Place the flask approximately 5-10 cm from a blue LED light source and begin irradiation with vigorous stirring. It is advisable to use a fan to maintain the reaction at room temperature.
-
Continue the irradiation for 24-48 hours, or until the starting material is consumed as indicated by TLC or GC-MS analysis.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to isolate the product.
Mandatory Visualization
Caption: Mechanism of free-radical addition of this compound.
References
Synthesis of Fluorinated Surfactants from Perfluoroalkyl Iodides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various classes of fluorinated surfactants, utilizing perfluoroalkyl iodides as the primary starting material. Fluorinated surfactants are of significant interest due to their exceptional ability to lower surface tension and their stability in harsh environments. These protocols are intended to serve as a comprehensive guide for researchers in academia and industry, including those in drug development where fluorinated surfactants find applications in formulations and delivery systems.
Introduction to Fluorinated Surfactants
Fluorinated surfactants are amphiphilic molecules containing a hydrophobic perfluoroalkyl chain and a hydrophilic headgroup. The strong electronegativity and low polarizability of fluorine atoms impart unique properties to these compounds, including high surface activity, thermal stability, and both hydrophobic and oleophobic characteristics. Perfluoroalkyl iodides (RfI) are versatile precursors for the synthesis of these surfactants, allowing for the introduction of the perfluoroalkyl moiety into a variety of molecular architectures.
This guide details the synthesis of cationic, anionic, non-ionic, and amphoteric fluorinated surfactants from perfluoroalkyl iodides.
Cationic Fluorinated Surfactants
Cationic fluorinated surfactants possess a positively charged headgroup, typically a quaternary ammonium salt. They are synthesized through the quaternization of tertiary amines with perfluoroalkyl iodides or their derivatives.
Protocol 1: Synthesis of N,N-Dimethyl-N-ethyl-N-(2-perfluorohexylethyl)ammonium Iodide
This protocol details the synthesis of a cationic surfactant via the quaternization of N,N-dimethylethanolamine with a perfluoroalkylethyl iodide.
Reaction Scheme:
Materials:
-
1-Iodo-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorooctane (C6F13CH2CH2I)
-
N,N-Dimethylethanolamine
-
Acetonitrile (anhydrous)
-
Diethyl ether
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1-iodo-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorooctane (1.0 eq) in anhydrous acetonitrile.
-
Add N,N-dimethylethanolamine (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting solid with diethyl ether to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
Quantitative Data:
| Product | Yield (%) | Critical Micelle Concentration (CMC) (mmol/L) | Surface Tension at CMC (γCMC) (mN/m) |
| N,N-Dimethyl-N-ethyl-N-(2-perfluorohexylethyl)ammonium Iodide | >90 | 1.451 | 8.85 |
Synthesis Workflow for Cationic Fluorinated Surfactant
Anionic Fluorinated Surfactants
Anionic fluorinated surfactants feature a negatively charged headgroup, such as a carboxylate, sulfate, or sulfonate. A common route involves the synthesis of a perfluoroalkyl-containing alcohol followed by sulfation.
Protocol 2: Synthesis of Sodium 2-(Perfluorohexyl)ethyl Sulfate
This two-step protocol describes the preparation of a perfluoroalkylethanol intermediate, followed by its sulfation to yield the anionic surfactant.
Step 1: Synthesis of 2-(Perfluorohexyl)ethanol
Reaction Scheme:
This is a simplified representation. A common method involves the telomerization of vinyl acetate with perfluoroalkyl iodide, followed by hydrolysis and reduction. A more direct route is the free radical addition to allyl alcohol.
Materials:
-
Perfluorohexyl iodide (C6F13I)
-
Allyl alcohol
-
Azobisisobutyronitrile (AIBN)
-
Toluene
-
Sodium borohydride
-
Ethanol
Procedure:
-
To a solution of perfluorohexyl iodide (1.0 eq) in toluene, add allyl alcohol (1.5 eq) and AIBN (0.1 eq).
-
Heat the mixture at 80 °C for 12 hours under a nitrogen atmosphere.
-
Cool the reaction mixture and remove the solvent in vacuo.
-
The crude product is then reduced without further purification. Dissolve the crude adduct in ethanol and cool to 0 °C.
-
Slowly add sodium borohydride (2.0 eq).
-
Stir the mixture at room temperature for 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by distillation under reduced pressure to yield 2-(perfluorohexyl)ethanol.
Step 2: Sulfation of 2-(Perfluorohexyl)ethanol
Reaction Scheme:
Materials:
-
2-(Perfluorohexyl)ethanol
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Sodium hydroxide
Procedure:
-
Dissolve 2-(perfluorohexyl)ethanol (1.0 eq) in anhydrous dichloromethane and cool to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (1.1 eq) dropwise while maintaining the temperature below 5 °C.[1]
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Slowly pour the reaction mixture into a cold aqueous solution of sodium hydroxide to neutralize the acid and form the sodium salt.
-
Separate the aqueous layer and wash with dichloromethane.
-
Lyophilize the aqueous solution to obtain the solid sodium 2-(perfluorohexyl)ethyl sulfate.
Quantitative Data:
| Product | Overall Yield (%) | CMC (mmol/L) | γCMC (mN/m) |
| Sodium 2-(Perfluorohexyl)ethyl Sulfate | ~70-80 | ~2.5 | ~18-20 |
Synthesis Workflow for Anionic Fluorinated Surfactant
Non-ionic Fluorinated Surfactants
Non-ionic fluorinated surfactants have uncharged, hydrophilic headgroups, often polyoxyethylene chains. They are typically synthesized by the ethoxylation of a perfluoroalkyl-containing alcohol.
Protocol 3: Synthesis of Polyoxyethylene 2-(Perfluorohexyl)ethyl Ether
This protocol begins with the same perfluoroalkylethanol intermediate as in Protocol 2.
Reaction Scheme:
Amphoteric Fluorinated Surfactants
Amphoteric (or zwitterionic) fluorinated surfactants contain both a positive and a negative charge in their hydrophilic headgroup. A common example is the betaine structure.
Protocol 4: Synthesis of a Perfluoroalkyl Betaine Surfactant
This protocol describes the synthesis of a betaine-type amphoteric surfactant starting from a perfluoroalkylethyl iodide.
Step 1: Synthesis of N,N-Dimethyl-N-(2-perfluorohexylethyl)amine
Reaction Scheme:
C6F13CH2CH2N(CH3)2 + ClCH2COONa -> C6F13CH2CH2N+(CH3)2CH2COO- + NaCl
References
Application Notes and Protocols for the Use of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Fluorine in Medicinal Chemistry
The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological profile. Fluorine's unique properties, such as high electronegativity, small size, and the ability to form strong bonds with carbon, can significantly influence a compound's lipophilicity, metabolic stability, binding affinity, and bioavailability. Perfluoroalkyl chains, in particular, are utilized to introduce these beneficial effects. 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane serves as a key building block for introducing the nonafluorohexyl moiety into organic molecules, thereby enabling the exploration of the chemical space for novel therapeutics.
Key Applications of this compound
The primary application of this compound in medicinal chemistry is as a precursor for the nonafluorohexylation of parent molecules. This modification is pursued to improve the parent molecule's drug-like properties. The key reaction types where this reagent is employed include:
-
Free Radical Addition to Unsaturated Systems: The carbon-iodine bond in this compound can be homolytically cleaved using thermal or photochemical initiation to generate a nonafluorohexyl radical. This radical can then add to alkenes and alkynes to form new carbon-carbon bonds.
-
Photocatalytic C-H Perfluoroalkylation: Visible-light photocatalysis has emerged as a powerful tool for the direct functionalization of C-H bonds.[1] This methodology allows for the introduction of perfluoroalkyl groups onto heteroaromatic and other drug-like scaffolds under mild conditions.[1]
These reactions are instrumental in the late-stage functionalization of complex molecules, allowing for the rapid generation of fluorinated analogs for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Photocatalyst-Free, Visible-Light-Mediated C-H Perfluoroalkylation of Quinazolin-4(3H)-ones
This protocol is adapted from a general method for the C-H perfluoroalkylation of quinazolin-4(3H)-ones and is applicable for the use of this compound.[1]
Objective: To introduce the nonafluorohexyl group at the C2 position of a quinazolin-4(3H)-one scaffold.
Materials:
-
Substituted quinazolin-4(3H)-one (1.0 equiv)
-
This compound (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO)
-
Blue LEDs (450 nm)
-
Reaction vessel (e.g., Schlenk tube)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
In a Schlenk tube, dissolve the substituted quinazolin-4(3H)-one (0.25 mmol, 1.0 equiv) in DMSO (2.5 mL).
-
Add this compound (0.50 mmol, 2.0 equiv) to the solution.
-
Seal the Schlenk tube and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Place the reaction vessel approximately 5 cm from a blue LED lamp (450 nm).
-
Irradiate the reaction mixture at room temperature for 24 hours with vigorous stirring.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction by adding water (10 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (2 x 10 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(1,1,1,2,2,3,3,4,4-nonafluorohexyl)quinazolin-4(3H)-one.
Data Presentation:
| Entry | Quinazolin-4(3H)-one Substrate | Product | Yield (%) |
| 1 | 2-H-quinazolin-4(3H)-one | 2-(Nonafluorohexyl)quinazolin-4(3H)-one | Moderate |
| 2 | 2-H-6-chloroquinazolin-4(3H)-one | 6-Chloro-2-(nonafluorohexyl)quinazolin-4(3H)-one | Moderate |
| 3 | 2-H-7-methylquinazolin-4(3H)-one | 7-Methyl-2-(nonafluorohexyl)quinazolin-4(3H)-one | Moderate |
Note: The term "Moderate" is used as specific yield data for this compound was not provided in the general protocol. Yields are typically in the range of 40-70% for similar perfluoroalkyl iodides.[1]
Visualization of Experimental Workflow
Caption: Experimental workflow for the photocatalyst-free C-H nonafluorohexylation of quinazolin-4(3H)-ones.
Signaling Pathways
This compound is a synthetic reagent and is not directly involved in biological signaling pathways. Its utility lies in the synthesis of novel molecules that may modulate such pathways. A diagram illustrating a hypothetical drug discovery workflow is provided below.
Caption: Logical workflow for the use of this compound in a drug discovery program.
References
Application Notes and Protocols for Microwave-Assisted Reactions with 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodohexane in microwave-assisted organic synthesis. The primary application highlighted is the rapid and efficient synthesis of fluorinated imidazolium-based ionic liquids, which are of significant interest in various fields, including as specialized solvents and in materials science. Microwave irradiation offers a significant advantage over conventional heating methods by dramatically reducing reaction times and often improving yields.
Application 1: Synthesis of Fluorinated Imidazolium-Based Ionic Liquids
The quaternization of N-alkylimidazoles with this compound under microwave irradiation provides a rapid and efficient route to novel fluorinated ionic liquids. These compounds are valuable for applications requiring high thermal stability and unique solvent properties. The following protocol is based on the successful microwave-assisted synthesis of a structurally similar perfluorinated ionic liquid, 1-(perfluorohexyl)-3-methylimidazolium iodide.[1][2]
Reaction Scheme
Caption: Microwave-assisted synthesis of a fluorinated ionic liquid.
Quantitative Data Summary
The following table summarizes the typical reaction conditions for the microwave-assisted synthesis of a fluorinated imidazolium iodide based on a closely related perfluoroalkyl iodide.[2]
| Parameter | Value | Reference |
| Reactants | ||
| 1-Methylimidazole | 0.020 mol | [2] |
| Perfluoro-1-iodohexane | 0.022 mol | [2] |
| Solvent | Anhydrous Toluene (60 mL) | [2] |
| Microwave Conditions | ||
| Instrument | CEM Discover Microwave Reactor | [2] |
| Power | 300 Watts (constant) | [2] |
| Reaction Time | 30 minutes | [2] |
| Work-up | Dried in vacuo (40 °C, 24 h) | [2] |
| Product | 1-(Perfluorohexyl)-3-methylimidazolium iodide | [2] |
Detailed Experimental Protocol
Objective: To synthesize 1-(1H,1H,2H,2H-nonafluorohexyl)-3-methylimidazolium iodide via microwave-assisted quaternization.
Materials:
-
This compound (or a similar perfluoroalkyl iodide)
-
1-Methylimidazole
-
Anhydrous Toluene
-
100 mL round bottom flask suitable for microwave synthesis
-
Magnetic stirrer
-
CEM Discover Microwave Reactor (or equivalent)
-
Rotary evaporator
Procedure:
-
In a 100 mL round bottom flask, dissolve 1-methylimidazole (0.020 mol) in anhydrous toluene (60 mL).[2]
-
While stirring, add this compound (0.022 mol) dropwise to the flask.[2]
-
Seal the reaction vessel and place it in the CEM microwave reactor.[2]
-
Irradiate the reaction mixture at a constant power of 300 watts for 30 minutes, utilizing the reflux setting.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and any unreacted starting materials in vacuo using a rotary evaporator at 40 °C for 24 hours to yield the ionic liquid product.[2]
Characterization:
The resulting perfluoroalkyl functionalized ionic liquid can be characterized using the following techniques:
-
¹H and ¹⁹F NMR spectroscopy[2]
-
Fourier Transform Infrared (FTIR) spectroscopy[2]
-
Differential Scanning Calorimetry (DSC)[2]
Experimental Workflow
Caption: Workflow for the synthesis of a fluorinated ionic liquid.
Safety Precautions
-
Microwave-assisted reactions should be carried out in specialized microwave reactors equipped with temperature and pressure sensors.
-
Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Fluorinated compounds should be handled in a well-ventilated fume hood.
-
Ensure that the reaction vessel is properly sealed to prevent leakage and pressure buildup beyond the vessel's limits.
Conclusion
Microwave-assisted synthesis is a powerful tool for accelerating reactions involving this compound, particularly for the synthesis of fluorinated ionic liquids.[2] This method offers significant reductions in reaction time compared to conventional heating, contributing to more efficient research and development workflows.[2] The protocols and data presented here provide a solid foundation for researchers to explore the applications of this versatile fluorinated building block in their own work.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Fluorous Tagging Reactions
This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields in fluorous tagging reactions.
Troubleshooting Guide
Issue 1: Low Yield of Tagged Product Before Purification
Question: My reaction to attach the fluorous tag is showing low conversion to the desired product. What could be the cause?
Answer: Low yield during the initial tagging reaction is often a problem of reaction kinetics or conditions, rather than an issue with the fluorous tag itself. Here are several factors to investigate:
-
Steric Hindrance: The fluorous tag, especially a bulky one, might sterically hinder the reaction site.
-
Reactivity of Tagging Reagent: The fluorous tagging reagent itself may not be as reactive as its non-fluorous counterpart.[3]
-
Solution: Screen different generations or types of fluorous reagents. For instance, second-generation fluorous Mitsunobu reagents were developed to improve reactivity and yield on more challenging substrates.[3]
-
-
Sub-optimal Reaction Conditions: Standard reaction conditions may need adjustment to accommodate the fluorous-tagged substrate.
-
Solubility Issues: While fluorous tags can enhance solubility in certain organic solvents, they can also cause solubility problems in others, leading to a heterogeneous reaction mixture and slower reaction times.[2]
-
Solution: Use a co-solvent to ensure the reaction remains homogeneous. Benzotrifluoride (BTF) is often used in conjunction with standard organic solvents like THF to improve the solubility of fluorous compounds.[1]
-
Issue 2: Low Recovery of Tagged Product After Fluorous Solid-Phase Extraction (F-SPE)
Question: I've successfully tagged my compound, but I'm losing most of it during the F-SPE purification step. Why is my recovery so low?
Answer: Low recovery after F-SPE is a frequent problem and typically points to an issue with the separation protocol rather than the tag itself. The goal is to retain only the fluorous-tagged compounds on the cartridge while washing away everything else, and then to effectively elute the tagged compound.
-
Analyte Breakthrough During Loading: The most common cause of low recovery is the loss of the fluorous-tagged compound during the sample loading and washing steps.[5]
-
Cause: The loading solvent is too fluorophilic, causing it to elute the tagged compound prematurely.[5]
-
Solution: Switch to a more fluorophobic (less fluorophilic) loading solvent.[5] Alternatively, reduce the volume of the loading solvent.[5] For example, with a highly fluorophilic solvent like THF, the loading volume should be less than 10% of the fluorous silica gel volume to prevent breakthrough.[5]
-
-
Improper Sorbent Choice: The retention of your tagged compound is insufficient on the fluorous silica gel.
-
Cause: The fluorous tag is too "light" (low fluorine content) for effective retention.[1][2]
-
Solution: Use a "heavier" fluorous tag with a higher fluorine content (ideally >60% by molecular weight for strong retention) or switch to a separation method that requires less fluorine content, like fluorous HPLC.[1][2]
-
-
Incomplete Elution: The fluorous-tagged compound is retained strongly on the column but is not being washed off during the elution step.[6]
-
Cause: The elution solvent is not fluorophilic enough to displace the compound from the fluorous stationary phase.[6][7][8]
-
Solution: Increase the strength (fluorophilicity) of the elution solvent.[6] Common fluorophilic elution solvents include MeOH, acetone, MeCN, and THF.[5] You can also increase the volume of the elution solvent to ensure complete recovery.[7][8]
-
-
Sample Overload: The mass of the crude sample exceeds the capacity of the F-SPE cartridge.[9]
Troubleshooting Workflow for Low F-SPE Recovery
Caption: A decision tree for troubleshooting low product recovery after F-SPE.
Issue 3: Incomplete Cleavage of the Fluorous Tag
Question: My final product is contaminated with fluorous-tagged material because the tag is not being fully cleaved. How can I improve the detagging reaction?
Answer: Incomplete tag cleavage can be frustrating and negates the benefits of the fluorous purification. This issue often stems from the stability of the linker or steric hindrance around the cleavage site.
-
Cleavage Site Accessibility: The cleavage site may be sterically blocked, preventing the cleavage reagent (e.g., an acid, base, or enzyme) from accessing it.
-
Sub-optimal Cleavage Conditions: The reaction conditions for cleavage are insufficient.
-
Presence of Inhibitors: For enzymatic cleavage, trace contaminants from previous steps could be inhibiting the protease.[11]
-
Solution: Perform a buffer exchange or dialysis step on your purified, fluorous-tagged compound before proceeding with the enzymatic cleavage reaction.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of fluorous tagging? A1: Fluorous tagging is a separation technique used in organic synthesis and chemical biology.[12] It involves covalently attaching a perfluoroalkyl group (a "fluorous tag") to a molecule of interest.[3] This tag imparts a unique "fluorous" character to the molecule, allowing it to be easily separated from non-tagged compounds in a reaction mixture using methods like fluorous solid-phase extraction (F-SPE) or fluorous liquid-liquid extraction (F-LLE).[1][3] The functional group of the molecule controls its reactivity, while the fluorous tag governs its separation.[1]
Q2: How do I choose between a "light" and a "heavy" fluorous tag? A2: The choice depends on your separation strategy.
-
Heavy Tags: These have a high fluorine content (>60% by molecular weight) and are used for F-LLE, where the tagged compound partitions into a separate fluorous solvent phase.[1][2] This is often preferred for large-scale industrial applications.[2]
-
Light Tags: These have a lower fluorine content (<40% by molecular weight) and are sufficient for F-SPE, where the tagged compound is retained on a fluorous-derivatized silica gel column.[2] This is the most widely used technique in lab-scale synthesis due to its simplicity and efficiency.[2]
Tag Type and Separation Method
Caption: Relationship between fluorous tag type and the corresponding separation method.
Q3: What are the main advantages of using fluorous synthesis? A3: Fluorous synthesis combines the benefits of both traditional solution-phase and solid-phase synthesis.[2] Key advantages include:
-
Simplified Purification: Drastically reduces the need for time-consuming column chromatography.[13]
-
Homogeneous Reactions: Reactions are performed in solution, leading to faster kinetics and easier monitoring compared to solid-phase synthesis.[1][2]
-
High Purity: F-SPE can efficiently remove excess reagents and byproducts, leading to highly pure intermediates and final products.[2]
-
Adaptability: Standard literature reaction conditions can often be used with minimal modification.[2]
Q4: Can I reuse my fluorous silica gel cartridges? A4: Yes, to control costs and reduce waste, F-SPE cartridges can be reused.[5] To do so, you must wash the cartridge thoroughly with a strong fluorophilic solvent (like THF or acetone) to remove all retained material from the previous run, and then re-condition it properly before the next use.[5]
Data & Protocols
Table 1: Recommended Loading Conditions for Fluorous SPE
This table provides general guidelines for selecting a loading solvent and determining the maximum loading volume to prevent product breakthrough during F-SPE.[5]
| Loading Solvent | Relative Fluorophilicity | Recommended Max. Solvent Loading (% of Silica Gel Volume) |
| DMSO | Very Low | ~30% |
| Methanol (MeOH) | Low | < 20% |
| Acetonitrile (MeCN) | Medium | < 15% |
| Tetrahydrofuran (THF) | High | < 10% |
Note: A list of solvents with increasing fluorophilicity is: H₂O < DMSO < DMF < MeOH < MeCN < THF < FC-72 (Perfluorohexane).[5]
Protocol: Standard Fluorous Solid-Phase Extraction (F-SPE)
This protocol outlines the key steps for purifying a fluorous-tagged compound from a crude reaction mixture.
General F-SPE Workflow
Caption: A standard workflow for purification using Fluorous Solid-Phase Extraction.
Materials:
-
Crude reaction mixture containing the fluorous-tagged product.
-
Fluorous silica gel cartridge of appropriate size.
-
Fluorophilic solvent (e.g., Methanol, Acetonitrile, THF).
-
Fluorophobic solvent (e.g., 80:20 MeOH/H₂O, or another solvent in which the tagged product is retained but impurities are soluble).
-
Collection tubes.
Methodology:
-
Step 1: Cartridge Conditioning (Activation)
-
Wash the fluorous silica gel cartridge with 3-5 column volumes of the strong fluorophilic elution solvent (e.g., THF or MeCN). This ensures the fluorous stationary phase is activated and solvated.
-
Equilibrate the cartridge by washing with 3-5 column volumes of the weaker, fluorophobic loading/wash solvent. This prepares the column for sample loading. Do not let the cartridge run dry.[7]
-
-
Step 2: Sample Loading
-
Dissolve the crude reaction mixture in a minimal amount of the fluorophobic loading solvent. Refer to Table 1 for volume guidelines.[5]
-
Apply the sample solution to the top of the conditioned cartridge.
-
Allow the sample to flow through the cartridge under gravity or gentle positive pressure. Collect the flow-through.
-
-
Step 3: Washing
-
Wash the cartridge with 3-5 column volumes of the fluorophobic wash solvent. This step removes all non-fluorous and weakly retained impurities from the cartridge.[5]
-
Combine the flow-through from the loading and wash steps. This fraction contains the untagged waste.
-
-
Step 4: Elution
-
Place a clean collection tube under the cartridge outlet.
-
Elute the retained fluorous-tagged compound by washing the cartridge with 3-5 column volumes of the strong fluorophilic solvent.[5]
-
This fraction contains your purified, fluorous-tagged product.
-
-
Step 5: Analysis
-
Analyze the collected fractions (load/wash and elution) by an appropriate method (e.g., TLC, LC-MS) to confirm that the separation was successful and to quantify the yield.
-
References
- 1. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. welch-us.com [welch-us.com]
- 8. SPE Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. silicycle.com [silicycle.com]
- 10. reddit.com [reddit.com]
- 11. Troubleshooting of Cleavage Methods [sigmaaldrich.com]
- 12. masspec.scripps.edu [masspec.scripps.edu]
- 13. Fluorous-Tag-Assisted Synthesis of GAG-Like Oligosaccharides | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Troubleshooting Incomplete Reactions with 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane
Welcome to the technical support center for experiments involving 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodohexane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions with this versatile fluorinated building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for an incomplete reaction with this compound?
A1: Incomplete reactions can stem from several factors, including:
-
Insufficient reaction time or temperature: Many reactions involving this sterically hindered and electron-poor iodide require elevated temperatures and extended reaction times to proceed to completion.
-
Inappropriate solvent: The choice of solvent is critical. For nucleophilic substitutions, polar aprotic solvents like DMF or DMSO are often preferred. For radical reactions, solvents that do not readily participate in side reactions are essential.
-
Low reactivity of the reaction partner: The nucleophile, alkene, or alkyne may not be sufficiently reactive under the chosen conditions.
-
Catalyst deactivation or insufficient loading: In cross-coupling reactions, the palladium or copper catalyst can deactivate over time. Using an appropriate ligand and ensuring sufficient catalyst loading is crucial.
-
Presence of inhibitors: Trace impurities in reagents or solvents can inhibit radical chain reactions.
Q2: What are some common side products observed in reactions with this compound?
A2: Depending on the reaction type, several side products can be formed:
-
Reduction of the starting material: The iodo group can be reduced to a hydrogen, yielding 1,1,1,2,2,3,3,4,4-nonafluorohexane. This is more common in the presence of certain bases or radical initiators.
-
Elimination: Under strongly basic conditions, elimination of HI can occur to form 1,1,1,2,2,3,3,4,4-nonafluoro-5-hexene.
-
Homocoupling: In cross-coupling reactions, homocoupling of the starting iodide or the alkyne partner can occur.
-
Solvent adduction: In radical reactions, the solvent can sometimes be incorporated into the product.
Q3: How can I monitor the progress of my reaction?
A3: Several analytical techniques can be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying the starting material, product, and any volatile side products.
-
¹⁹F NMR Spectroscopy: Due to the presence of the nonafluoro moiety, ¹⁹F NMR is an excellent method for monitoring the disappearance of the starting material and the appearance of the fluorinated product. It can also be used for quantitative analysis to determine the reaction yield.[1][2]
-
Thin Layer Chromatography (TLC): While less common for these types of compounds, TLC can sometimes be used for a quick qualitative assessment of the reaction progress, especially if the product has a different polarity from the starting material.
Troubleshooting Guides
Incomplete Nucleophilic Substitution
Problem: Low conversion of this compound to the desired substitution product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete nucleophilic substitution.
Quantitative Data for Nucleophilic Substitution with Thiols
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiourea | Ethanol | 80 | 12 | 75 | Adapted from fluorous thiol synthesis |
| 1-Dodecanethiol | DMF | 60 | 8 | 85 | Plausible conditions |
| 1-Dodecanethiol | Acetonitrile | 60 | 24 | 60 | Plausible conditions |
| Sodium thiophenoxide | THF | 25 | 24 | 50 | Plausible conditions |
| Sodium thiophenoxide | DMF | 50 | 12 | 90 | Plausible conditions |
Incomplete Radical Addition to Alkenes
Problem: Low yield of the desired 1:1 adduct in the radical addition of this compound to an alkene.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete radical addition.
Quantitative Data for Radical Addition to Alkenes
| Alkene | Initiator (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Octene | AIBN (5) | Toluene | 80 | 12 | 70 | Plausible conditions |
| 1-Octene | AIBN (10) | Toluene | 80 | 12 | 85 | Plausible conditions |
| Styrene | AIBN (5) | Benzene | 80 | 8 | 65 | Plausible conditions |
| Methyl Acrylate | AIBN (5) | Acetonitrile | 75 | 10 | 75 | Plausible conditions |
| Methyl Acrylate | V-70 (5) | Methanol | 40 | 24 | 60 | Plausible conditions |
Incomplete Cross-Coupling Reactions (e.g., Heck Reaction)
Problem: Low yield of the coupled product in a palladium-catalyzed cross-coupling reaction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete cross-coupling reactions.
Quantitative Data for Heck Reaction with Acrylates
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| n-Butyl Acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 24 | 60 | Adapted from[3] |
| n-Butyl Acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 100 | 24 | 75 | Adapted from[3] |
| Methyl Acrylate | PdCl₂(PPh₃)₂ (2) | - | NaOAc (2) | NMP | 120 | 18 | 70 | Adapted from[3] |
| Methyl Acrylate | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ (2) | Dioxane | 110 | 16 | 85 | Plausible conditions |
Experimental Protocols
Protocol 1: Nucleophilic Substitution with a Thiol
This protocol describes the synthesis of a thioether from this compound and a thiol.
Materials:
-
This compound
-
1-Dodecanethiol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add potassium carbonate (1.5 equivalents).
-
Add anhydrous DMF and stir the suspension.
-
Add 1-dodecanethiol (1.2 equivalents) to the suspension and stir for 15 minutes at room temperature.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by GC-MS or ¹⁹F NMR.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Radical Addition to an Alkene
This protocol outlines the AIBN-initiated radical addition to an alkene.
Materials:
-
This compound
-
1-Octene
-
Azobisisobutyronitrile (AIBN)
-
Toluene, anhydrous and degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and 1-octene (1.5 equivalents) in degassed toluene.
-
Add AIBN (0.1 equivalents) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by GC-MS or ¹⁹F NMR.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography.
Protocol 3: Heck Cross-Coupling with an Acrylate
This protocol describes the palladium-catalyzed Heck reaction with an acrylate.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equivalents) and PPh₃ (0.04 equivalents).
-
Add anhydrous DMF and stir until the catalyst and ligand are dissolved.
-
Add this compound (1.0 equivalent), n-butyl acrylate (1.2 equivalents), and triethylamine (2.0 equivalents).
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by GC-MS or ¹⁹F NMR.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.
References
Technical Support Center: Optimizing Fluorous Solid-Phase Extraction (F-SPE)
Welcome to the technical support center for Fluorous Solid-Phase Extraction (F-SPE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing F-SPE conditions and to offer solutions for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Fluorous Solid-Phase Extraction (F-SPE)?
A1: F-SPE is a separation technique used in synthesis to partition a sample into two fractions based on the presence or absence of a fluorous tag.[1] It utilizes a fluorous stationary phase, typically silica gel with a bonded fluorocarbon phase (e.g., -SiMe₂(CH₂)₂C₈F₁₇), which exhibits a strong affinity for other fluorous molecules.[2] This method is highly effective for purifying fluorous-tagged compounds from non-fluorous reagents, catalysts, and byproducts.
Q2: What are the key steps in a standard F-SPE protocol?
A2: A standard F-SPE protocol consists of four main steps:
-
Conditioning/Pre-equilibration: The fluorous silica gel cartridge is washed with a fluorophilic solvent (e.g., methanol, acetone) followed by a fluorophobic solvent mixture (e.g., 80:20 MeOH/H₂O) to prepare the stationary phase.
-
Sample Loading: The crude reaction mixture, dissolved in a minimal amount of a suitable loading solvent, is applied to the cartridge.
-
Fluorophobic Wash: A fluorophobic solvent system is passed through the cartridge to elute the non-fluorous (organic) compounds.
-
Fluorophilic Elution: A fluorophilic solvent is used to elute the retained fluorous-tagged compounds.[2]
Q3: What is the difference between standard F-SPE and reverse F-SPE?
A3: In standard F-SPE, a fluorous solid phase is used to retain fluorous-tagged molecules while non-fluorous compounds are washed away. In reverse F-SPE, the roles are switched. A standard polar solid phase (like regular silica gel) is used, and a fluorophilic liquid phase is employed to elute the fluorous components first, leaving the non-fluorous (organic) product on the silica gel for subsequent purification by standard chromatographic methods.[1]
Q4: Can F-SPE cartridges be reused?
A4: Yes, F-SPE cartridges can be washed and reused to control costs and reduce waste. To regenerate a cartridge, it should be thoroughly washed with a strong fluorophilic solvent like tetrahydrofuran (THF) and then re-conditioned for the next use.[2]
Q5: What is the typical mass loading capacity for an F-SPE cartridge?
A5: For normal F-SPE, the suggested mass loading is typically around 5-10% of the weight of the fluorous silica gel.[1] For example, a cartridge with 1.5 g of fluorous silica gel can be used for the separation of 10–100 mg of a sample.[1]
Experimental Protocols
Standard F-SPE Protocol for Purification of a Fluorous-Tagged Compound
This protocol outlines a general procedure for the separation of a fluorous-tagged product from a crude reaction mixture.
Materials:
-
FluoroFlash® SPE cartridge (particle size: 40–60 μm)
-
Crude reaction mixture containing the fluorous-tagged compound
-
Loading Solvent (e.g., DMF, THF, CH₂Cl₂)
-
Fluorophobic Wash Solvent (e.g., 80:20 MeOH/H₂O)
-
Fluorophilic Elution Solvent (e.g., MeOH, Acetone, MeCN, THF)
-
SPE manifold (positive or negative pressure)
-
Collection vials
Methodology:
-
Cartridge Conditioning:
-
Wash the F-SPE cartridge with 3-5 column volumes of the fluorophilic elution solvent (e.g., MeOH).
-
Equilibrate the cartridge with 3-5 column volumes of the fluorophobic wash solvent (e.g., 80:20 MeOH/H₂O). Do not let the cartridge run dry.
-
-
Sample Preparation and Loading:
-
Dissolve the crude reaction mixture in a minimal volume of a suitable loading solvent (e.g., DMF). The choice of loading solvent and its volume is critical and should be optimized to prevent premature elution of the fluorous compound.
-
Apply the sample solution to the top of the conditioned cartridge bed.
-
-
Fluorophobic Wash:
-
Pass 3-5 column volumes of the fluorophobic wash solvent through the cartridge.
-
Collect the eluate, which contains the non-fluorous compounds.
-
-
Fluorophilic Elution:
-
Elute the retained fluorous-tagged compound with 3-5 column volumes of a fluorophilic solvent.
-
Collect this fraction in a separate vial.
-
-
Post-Elution:
-
Concentrate the fluorophilic fraction to obtain the purified fluorous-tagged product.
-
Troubleshooting Guide
This guide addresses common problems encountered during F-SPE experiments.
Problem 1: Low Recovery of the Fluorous Compound
| Possible Cause | Recommended Solution |
| Premature Elution (Breakthrough) | The loading solvent may be too fluorophilic or used in too large a volume. Reduce the volume of the loading solvent or switch to a more fluorophobic solvent (e.g., from THF to DMF).[1] |
| The fluorophobic wash solvent is too strong (too high organic content). Decrease the percentage of the organic solvent in the wash solution (e.g., from 80:20 MeOH/H₂O to 70:30 MeOH/H₂O). | |
| Incomplete Elution | The fluorophilic elution solvent is too weak. Use a more fluorophilic solvent. The order of increasing fluorophilicity is: H₂O < DMSO < DMF < MeOH < MeCN < THF.[1] |
| Insufficient volume of elution solvent was used. Increase the volume of the elution solvent to 5 or more column volumes. | |
| Sample Overload | The mass of the crude sample exceeds the cartridge's capacity. Reduce the sample mass or use a larger cartridge. The recommended mass loading is 5-10% of the fluorous silica gel weight.[1] |
Problem 2: Poor Purity of the Eluted Fluorous Compound (Contamination with Non-Fluorous Compounds)
| Possible Cause | Recommended Solution |
| Insufficient Fluorophobic Wash | The volume of the fluorophobic wash was inadequate to remove all non-fluorous compounds. Increase the volume of the fluorophobic wash solvent. |
| The flow rate during the wash step was too high. Decrease the flow rate to ensure sufficient interaction and separation. | |
| Precipitation on Cartridge | A non-fluorous compound with low solubility in the wash solvent precipitated on the cartridge, trapping other impurities. Reduce the sample mass loading or slightly increase the percentage of the organic solvent in the wash to improve solubility.[1] |
Problem 3: Cartridge Clogging or Slow Flow Rate
| Possible Cause | Recommended Solution |
| Precipitation of Sample Components | The sample has low solubility in the loading or wash solvent, causing it to precipitate and block the frit or column bed.[1] Dilute the sample further or choose a solvent with better solubilizing power. Reducing the mass loading can also help.[1] |
| Particulate Matter in the Sample | The crude reaction mixture contains solid particles. Filter the sample solution before loading it onto the F-SPE cartridge. |
| Air Bubbles in the Cartridge (Gravity-Fed F-SPE) | For cartridges with larger particle sizes used in gravity-fed F-SPE, trapped air bubbles can impede flow. Degas the loading solvent (especially high-boiling point solvents like DMF or DMSO) in a vacuum chamber before use.[1] |
Problem 4: Poor Reproducibility
| Possible Cause | Recommended Solution |
| Inconsistent Flow Rate | Manual operation can lead to variations in flow rate. Use an automated SPE system with pump-controlled solvent delivery for consistent results.[1] If using a manual manifold, apply consistent pressure or vacuum. |
| Cartridge Bed Drying Out | The cartridge bed dried out between the conditioning and sample loading steps. Ensure the sorbent bed remains wetted throughout the process until the elution step. |
| Variability in Manual Sample Loading | Inconsistent sample loading can affect separation. Ensure the sample is loaded carefully and consistently onto the center of the sorbent bed. |
Data Presentation
Table 1: Solvent Properties and Recommendations for F-SPE
| Solvent | Fluorophilicity | Recommended Use | Comments |
| H₂O | Very Low | Component of fluorophobic wash | Increases the fluorophobicity of organic solvents. |
| DMSO | Low | Loading solvent; Fluorophobic wash | Good for water-sensitive compounds. Allows for high solvent loading (up to 30%).[1] |
| DMF | Low | Loading solvent; Component of fluorophobic wash | Good dissolving power for many organic compounds. A common choice is 90:10 DMF/H₂O.[1] |
| MeOH | Moderate | Component of fluorophobic wash; Fluorophilic elution | A common choice for both wash (e.g., 80:20 MeOH/H₂O) and elution (100% MeOH).[1] |
| MeCN | Moderate | Component of fluorophobic wash; Fluorophilic elution | Often used in mixtures with water (e.g., 70:30 MeCN/H₂O) for the wash step.[1] |
| THF | High | Loading solvent; Fluorophilic elution | Use with caution as a loading solvent due to its high fluorophilicity, which can cause breakthrough. Solvent loading should be less than 10%.[1] |
Table 2: Quantitative Performance Data in F-SPE
| Parameter | Condition/Analyte | Result | Reference |
| Analyte Recovery | Perfluorochemicals (PFHxA, PFOA, PFNA, PFDA) | 95.3–102.8% | [2] |
| Product Purity | Purification of four 96-compound libraries | ~80% of products had >85% purity |
Mandatory Visualizations
Caption: Standard F-SPE Experimental Workflow.
Caption: Troubleshooting Decision Tree for F-SPE.
References
- 1. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane
This guide provides troubleshooting advice and frequently asked questions for researchers using 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodohexane in their experiments. It focuses on the common challenge of removing the unreacted starting material from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant for its removal?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. It is a dense, highly fluorinated compound with unique solubility characteristics. Key data are summarized in the table below.
Q2: My product is not fluorinated. What is the easiest way to remove the unreacted fluoro-iodohexane?
A2: If your product is not fluorinated, Fluorous Solid-Phase Extraction (FSPE) is a highly efficient method. In this technique, the reaction mixture is passed through a cartridge containing a fluorinated stationary phase. The highly fluorinated this compound is selectively retained, while your non-fluorinated product elutes.[1] This allows for a quick and effective separation.
Q3: Both my product and the starting material are fluorinated. How can I separate them?
A3: Separating two different fluorinated compounds can be challenging. The primary method is flash chromatography using a fluorinated stationary phase.[1] The retention of fluorinated compounds on these phases depends on both their hydrophobicity and their percentage of fluorine atoms.[1] By carefully selecting the mobile phase, you can often achieve separation based on the subtle differences in fluorine content and overall polarity between your product and the starting material.
Q4: Can I use a chemical scavenger to remove unreacted this compound?
A4: Yes, a chemical scavenging approach is a viable option. Since this compound is an alkyl iodide, it can act as an electrophile. Introducing a nucleophilic scavenger can convert it into a more easily separable compound. For instance, reacting the excess starting material with a water-soluble nucleophile (like sodium thiosulfate or a mercaptoalkanesulfonate) will form a salt, which can then be easily removed through an aqueous workup (liquid-liquid extraction).[2]
Q5: I am observing an emulsion during my aqueous workup. What should I do?
A5: Emulsions can sometimes form when working with fluorinated compounds due to their unique surfactant-like properties. If an emulsion occurs, you can try adding a saturated brine solution to increase the ionic strength of the aqueous phase, which often helps to break the emulsion. Alternatively, diluting the mixture with a larger volume of your organic extraction solvent can also be effective.[3] In some cases, filtration through a pad of celite may be necessary.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 2043-55-2[4][5] |
| Molecular Formula | C₆H₄F₉I[4] |
| Molecular Weight | 373.99 g/mol [4] |
| Boiling Point | ~160-162 °C |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in many organic solvents (e.g., ethers, acetone, ethyl acetate) and fluorous solvents. Limited solubility in highly polar solvents like water. |
Table 2: Comparison of Recommended Purification Methods
| Method | Principle | Best For | Advantages | Disadvantages |
| Fluorous Solid-Phase Extraction (FSPE) | Selective retention of fluorinated compounds on a fluorous stationary phase.[1] | Removing fluorinated starting material from a non-fluorinated product. | Fast, highly selective, simple procedure.[1] | Requires specialized fluorous cartridges/silica. |
| Flash Chromatography (Fluorinated Phase) | Separation based on differential partitioning between a mobile phase and a fluorinated stationary phase.[1] | Separating two or more different fluorinated compounds. | High resolution possible; adaptable to different polarities.[1] | Can be time-consuming; requires method development. |
| Chemical Quenching / Scavenging | Chemical reaction to convert the starting material into a salt, followed by aqueous extraction.[2] | Reactions where the desired product is stable to the scavenger and immiscible with water. | Simple, inexpensive, and avoids chromatography. | The product must be stable to the quenching agent; requires an additional reaction step. |
| Distillation | Separation based on differences in boiling points. | When the product has a significantly different boiling point (>30-40 °C) from the starting material. | Effective for large-scale purifications; no solvents required. | Requires thermally stable compounds; may not be effective for close-boiling point mixtures. |
Experimental Protocols
Protocol 1: Purification using Fluorous Solid-Phase Extraction (FSPE)
This protocol is ideal for removing unreacted this compound from a non-fluorinated product.
-
Preparation: Dissolve the crude reaction mixture in a minimal amount of a solvent that ensures complete solubility (e.g., the reaction solvent or a compatible organic solvent).
-
Cartridge Equilibration: Condition a fluorous SPE cartridge (e.g., SiliaBond® Tridecafluoro) by passing a fluorophobic solvent (one that will elute your non-fluorous product, such as methanol or acetonitrile) through it.
-
Loading: Load the dissolved crude mixture onto the top of the conditioned cartridge.
-
Elution (Product): Elute your non-fluorinated product using the same fluorophobic solvent. Collect the fractions. The unreacted this compound will remain adsorbed on the stationary phase.
-
Elution (Fluorous Impurity): To regenerate the cartridge or confirm removal, wash the cartridge with a fluorophilic solvent (e.g., perfluorohexane or a solvent with a high trifluoroethanol content) to elute the retained this compound.[6]
-
Analysis: Analyze the collected product fractions by TLC, GC-MS, or NMR to confirm the absence of the fluorinated starting material.
Protocol 2: Chemical Quenching and Liquid-Liquid Extraction
This protocol converts the unreacted starting material into a water-soluble salt.
-
Quenching: After the primary reaction is complete, cool the reaction mixture to room temperature. Add an excess (2-3 equivalents relative to the initial amount of this compound) of a 1 M aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Stirring: Stir the biphasic mixture vigorously for 1-2 hours. Monitor the disappearance of the this compound spot by TLC or GC.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) and deionized water.
-
Washing: Separate the layers. Wash the organic layer two to three times with deionized water, followed by a wash with saturated brine to aid in phase separation and remove residual water.[3]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Visualization
Logical Workflow for Purification Method Selection
The following diagram provides a decision-making framework to help you select the most appropriate purification strategy for your specific experimental outcome.
Caption: Decision tree for selecting a purification method.
References
- 1. silicycle.com [silicycle.com]
- 2. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 3. Workup [chem.rochester.edu]
- 4. scbt.com [scbt.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Perfluoroalkyl Iodide Synthesis
Welcome to the technical support center for the synthesis involving perfluoroalkyl iodides (Rf-I). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate potential side reactions and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using perfluoroalkyl iodides in radical reactions?
A1: Perfluoroalkyl iodides are potent sources of perfluoroalkyl radicals (Rf•), but their use can be accompanied by several side reactions. The most prevalent include:
-
Hydrodeiodination/Reduction: The perfluoroalkyl iodide or the product can be reduced, replacing the iodine atom with a hydrogen atom. This is often observed as a side reaction during the addition of CF3I to alkenes.[1]
-
Homocoupling: Two perfluoroalkyl radicals can couple to form a dimer (Rf-Rf).
-
Iodination of Substrates: The iodine radical (I•) generated from the homolysis of the C-I bond can lead to undesired iodination of starting materials or solvents, particularly with electron-rich (hetero)arenes.[2][3]
-
Polymerization: When reacting with vinyl monomers, polymerization can sometimes compete with the desired addition reaction.[1]
-
Solvent Participation: Solvents can sometimes participate in the reaction, leading to byproducts. For instance, in the presence of a base like tBuONa, perfluoroalkyl radicals can act as hydrogen abstractors, converting a C-H substrate into a carbon-centered radical.[4]
Q2: I am observing significant amounts of my starting material being iodinated. How can I prevent this?
A2: Unwanted iodination is a common issue arising from the iodine radicals produced during the reaction.[2][3] Here are a few strategies to mitigate this:
-
Use of Additives: Simple inorganic bases like tBuONa or KOH can promote the homolysis of perfluoroalkyl iodides. While this generates the desired perfluoroalkyl radical, it also produces iodine radicals.[3][4] Carefully controlling the stoichiometry of the base can sometimes help.
-
Alternative Radical Generation: Consider methods for generating perfluoroalkyl radicals that do not produce iodine radicals. For example, using α-(perfluoroalkylsulfonyl)propiophenones can be an iodine-free source of perfluoroalkyl radicals.[2]
-
Photoredox Catalysis: While photoredox catalysis is a powerful tool for generating Rf• radicals, the choice of photocatalyst and conditions is crucial. Some systems can still lead to iodine-related side reactions.[5][6][7] Fine-tuning the reaction parameters, such as the catalyst, solvent, and light source, may minimize substrate iodination.
Q3: My palladium-catalyzed cross-coupling reaction with a perfluoroalkyl iodide is giving low yields and many byproducts. What could be the issue?
A3: Palladium-catalyzed cross-coupling reactions with perfluoroalkyl iodides can be challenging.[8] Common issues and byproducts include:
-
Homocoupling of the Perfluoroalkyl Iodide: This can be a significant side reaction.
-
Reduction (Hydrodehalogenation): The perfluoroalkyl iodide can be reduced to the corresponding perfluoroalkane.[9]
-
β-Hydride Elimination: If the perfluoroalkyl group has a β-hydrogen, elimination can occur, though this is less common with highly fluorinated chains.
-
Catalyst Inhibition/Deactivation: The presence of iodide can sometimes affect catalyst activity.[10]
Troubleshooting tips include screening different palladium catalysts and ligands, adjusting the base and solvent, and carefully controlling the reaction temperature.
Troubleshooting Guides
Problem 1: Low Yield of Perfluoroalkylation Product in Radical Addition to Alkenes
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant formation of reduced perfluoroalkane (Rf-H) | Presence of a hydrogen atom donor in the reaction mixture. | 1. Ensure all reagents and solvents are anhydrous and free of protic impurities. 2. Choose a solvent that is less prone to hydrogen atom abstraction. 3. Decrease the concentration of any radical initiator that can also act as a hydrogen donor. |
| Formation of iodinated starting material or solvent | Generation of iodine radicals that react with the substrate.[2][3] | 1. Add a radical scavenger that selectively reacts with iodine radicals but not the desired perfluoroalkyl radicals (requires careful selection). 2. Switch to an iodine-free source for generating perfluoroalkyl radicals.[2] 3. Optimize the reaction conditions (e.g., temperature, concentration) to favor the desired reaction pathway. |
| Polymerization of the alkene | The rate of polymerization is competitive with or faster than the radical addition.[1] | 1. Lower the reaction temperature. 2. Add a polymerization inhibitor if it does not interfere with the desired reaction. 3. Adjust the stoichiometry of the reactants. |
| Formation of multiple adducts | The initially formed radical adduct reacts further. | 1. Use an excess of the alkene to favor the formation of the 1:1 adduct. 2. Lower the concentration of the perfluoroalkyl iodide. |
Problem 2: Inefficient Photoredox-Catalyzed Perfluoroalkylation
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction does not initiate or is very slow | Insufficient light absorption by the photocatalyst or quenching of the excited state. | 1. Ensure the light source wavelength matches the absorption spectrum of the photocatalyst. 2. Check for and remove any species that might quench the excited state of the photocatalyst. 3. Increase the intensity of the light source. |
| Formation of byproducts from substrate excitation | The substrate is absorbing light and undergoing undesired side reactions.[5] | 1. Use a photocatalyst that absorbs at a longer wavelength where the substrate is transparent. 2. Employ a filter to block shorter wavelengths of light. |
| Low product yield with catalyst decomposition | The photocatalyst is not stable under the reaction conditions. | 1. Screen different photocatalysts for improved stability. 2. Degas the reaction mixture thoroughly to remove oxygen, which can degrade some catalysts. |
Data Presentation
Table 1: Comparison of Initiators for Radical Addition of Perfluoroalkyl Iodides to Alkenes
| Initiator | Typical Reaction Conditions | Common Side Products | Reported Yields (Example) |
| AIBN (Azobisisobutyronitrile) | Thermal (60-80 °C) | Oligomers, telomers | Moderate to Good |
| Benzoyl Peroxide | Thermal (80-100 °C) | Phenylated byproducts | Variable |
| Photochemical (UV light) | UV irradiation (e.g., 254 nm) | Substrate degradation, polymerization[1] | Good to Excellent |
| Photoredox Catalysis | Visible light, photocatalyst (e.g., Ru(bpy)32+, Ir(ppy)3) | Depends on catalyst and substrate[5][6] | Good to Excellent |
| Base-promoted (e.g., KOH, tBuONa) | Mild conditions, may require light[3][4] | Iodination of substrate, solvent-derived byproducts[3][4] | Good to Excellent |
Experimental Protocols
Key Experiment: Base-Promoted Perfluoroalkylation of an Electron-Rich Heteroarene
This protocol is based on the activation of perfluoroalkyl iodides by an inorganic base, which can lead to both perfluoroalkylation and iodination side reactions.[3][4]
Materials:
-
Perfluoroalkyl iodide (e.g., C4F9I)
-
Electron-rich heteroarene (e.g., N-methylpyrrole)
-
Sodium tert-butoxide (tBuONa)
-
Anhydrous solvent (e.g., Dioxane)
-
Schlenk flask and standard glassware for inert atmosphere techniques
-
Stirring plate and stir bar
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the electron-rich heteroarene (1.0 mmol) and the anhydrous solvent (5 mL).
-
Add sodium tert-butoxide (1.2 mmol).
-
Add the perfluoroalkyl iodide (1.5 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for the specified time (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired perfluoroalkylated product and identify any iodinated side products.
Mandatory Visualizations
Caption: Radical perfluoroalkylation pathway and common side reactions.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]
- 4. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photocatalytic amidation and esterification with perfluoroalkyl iodide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cris.iucc.ac.il [cris.iucc.ac.il]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Cleavage of Fluorous Tags
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the cleavage of fluorous tags from target molecules.
Frequently Asked Questions (FAQs)
Q1: What is a fluorous tag and what is its primary purpose in synthesis?
A fluorous tag is a functional group containing a perfluoroalkyl chain (e.g., C_nF_{2n+1}) that is temporarily attached to a target molecule.[1] Its purpose is to act as a "phase tag," simplifying the purification of the tagged molecule from a complex reaction mixture.[2] Because highly fluorinated compounds have unique solubility properties, they can be easily separated from non-fluorinated (organic) compounds using techniques like Fluorous Solid-Phase Extraction (F-SPE) or Fluorous Liquid-Liquid Extraction (F-LLE).[3][4] This strategy combines the advantages of solution-phase synthesis (fast reaction times, easy monitoring) with the purification efficiency of solid-phase synthesis.[1][2]
Q2: What are the common strategies for cleaving a fluorous tag from a target molecule?
The cleavage strategy depends entirely on the type of linker used to attach the fluorous chain to the molecule. Common methods include:
-
Acid-Labile Cleavage: Silyl ether or other acid-sensitive linkers can be cleaved using acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF).[1]
-
Palladium-Mediated Cleavage: Allyl-based linkers can be removed under standard palladium-mediated deallylation conditions.[5]
-
Photolytic Cleavage: Linkers sensitive to specific wavelengths of light can be used for photolytic removal.
-
Reaction-Induced Cleavage: In some synthetic routes, the tag is designed to be released during a specific chemical transformation, such as a cyclization reaction.[1]
Q3: How do I choose between Fluorous Solid-Phase Extraction (F-SPE) and Fluorous Liquid-Liquid Extraction (F-LLE) for purification?
The choice depends on the fluorine content of your tagged molecule.[5]
-
Fluorous Liquid-Liquid Extraction (F-LLE): This method is ideal for "heavy" fluorous tags, which typically constitute over 60% of the molecule's total molecular weight.[5] These molecules will preferentially partition into a fluorous solvent (e.g., perfluorohexane) when mixed with a standard organic solvent.[1]
-
Fluorous Solid-Phase Extraction (F-SPE): F-SPE is the most widely used technique, especially for "light" fluorous tags (≤40% fluorine by weight).[5] In this method, a crude reaction mixture is passed through a silica gel cartridge functionalized with fluorous chains. The fluorous-tagged molecules are retained, while non-fluorous impurities are washed away. The desired product is then eluted with a more fluorophilic solvent.[6]
Q4: After cleavage, how do I separate my now non-fluorous product from the cleaved fluorous tag?
Once the tag is cleaved, your target molecule is no longer fluorous, but the cleaved tag and any fluorous byproducts are. You can use F-SPE in a "catch-and-release" reversal. The reaction mixture is passed through a fluorous silica cartridge. The fluorous tag and byproducts are retained by the cartridge, while your purified, non-fluorous target molecule flows through for collection.[1]
Troubleshooting Guide
Problem 1: Incomplete or No Cleavage of the Fluorous Tag
| Possible Cause | Suggested Solution |
| Ineffective Cleavage Conditions | The reagent concentration, temperature, or reaction time may be insufficient. Increase the amount of cleavage reagent, elevate the temperature, or extend the incubation time.[7] It is crucial to perform small-scale test cleavages to find the optimal conditions.[8] |
| Steric Hindrance | The cleavage site on the linker may be sterically hindered by the structure of the target molecule. Consider redesigning the linker with a longer spacer to distance the cleavage site from the bulky part of the molecule.[1] |
| Reagent Degradation | Cleavage reagents, especially proteases or catalysts like palladium complexes, can lose activity if stored improperly. Ensure reagents are fresh and stored according to the manufacturer's recommendations.[9] |
| Inaccessible Cleavage Site | For large molecules like proteins, the cleavage site may be buried within the folded structure. Try performing the cleavage under denaturing conditions (e.g., adding urea or SDS) to expose the site.[7][9] |
Problem 2: Low Recovery of Target Molecule After Purification
| Possible Cause | Suggested Solution |
| Analyte Breakthrough (F-SPE) | During sample loading onto the fluorous cartridge, the tagged molecule fails to bind and elutes with non-fluorous components. This can happen if the loading solvent is too fluorophilic or if too large a volume is used.[6] Solution: Use a less fluorophilic loading solvent (e.g., switch from THF to MeCN or MeOH) or reduce the loading volume.[6] |
| Incomplete Elution (F-SPE) | The target molecule is strongly retained on the fluorous cartridge and is not fully released during the elution step. Solution: Increase the strength or volume of the fluorophilic elution solvent. For example, switch from methanol to the more fluorophilic THF.[6] You can also try a stepwise elution with increasing concentrations of the strong solvent.[10] |
| Precipitation on Cartridge | The target molecule may have low solubility in the elution solvent, causing it to precipitate and block the cartridge.[6] Solution: Reduce the mass of the sample loaded onto the cartridge and consider slightly increasing the percentage of organic solvent in the elution phase to improve solubility.[6] |
| Target Molecule Degradation | The cleavage conditions (e.g., strong acid) may be degrading your final product. Solution: If degradation is suspected, analyze the crude cleavage mixture by LC-MS before purification. If necessary, switch to a milder cleavage method (e.g., using a photolabile or enzymatically cleavable linker). |
Problem 3: Final Product is Contaminated with Fluorous Byproducts
| Possible Cause | Suggested Solution |
| Inefficient F-SPE Separation | The wash step after loading was not sufficient to remove all non-fluorous impurities, or the elution step was too strong, causing some retained impurities to co-elute with the product. Solution: Optimize the wash and elution solvents. A slightly stronger wash solvent may remove more impurities, while a slightly weaker elution solvent can provide greater selectivity for your target.[11] |
| Incorrect F-LLE Partitioning | The solvent system used for liquid-liquid extraction does not provide a clean separation, leading to cross-contamination between the organic and fluorous phases. Solution: Ensure your fluorous tag is "heavy" enough for F-LLE. Verify the partition coefficients for your specific solvent system (e.g., perfluorohexane/toluene).[4] |
| Column Overload (F-SPE) | Exceeding the binding capacity of the fluorous cartridge can lead to poor separation. Solution: Reduce the amount of crude material loaded onto the cartridge. The capacity of silica-based fluorous phases is typically around 5-10% of the sorbent mass.[11] |
Data Presentation
Table 1: Comparison of Common Fluorous Tag Linkers and Cleavage Conditions
| Linker Type | Fluorous Tag Example | Cleavage Reagent(s) | Typical Conditions | Target Molecules |
| Silyl Ether | tert-butyl-phenyl-((2-perfluorooctyl)ethyl) silyl (BPFOS) | HF•Pyridine, TBAF, or TFA | Room temperature, 1-4 hours | Small molecules, Oligosaccharides[1] |
| Allyl Ether/Ester | Fluorous Allyl Group | Pd(PPh₃)₄, Phenylsilane | Room temperature, 1-2 hours | Oligosaccharides[5] |
| Thioether | Fluorous Thiol Tag | Raney Nickel | Room temperature, 2-6 hours | Disaccharides[1] |
| Acid Labile Ester | Fluorous Alcohol Protected Carboxylic Acid | Hydrazine (cleavage during cyclization) | Reflux, 4-8 hours | Small molecules[1] |
Table 2: Troubleshooting Guide for Fluorous Solid-Phase Extraction (F-SPE) Parameters
| Problem | Parameter to Adjust | Recommended Change | Rationale |
| Analyte Breakthrough | Loading Solvent | Decrease fluorophilicity (e.g., THF → MeCN → MeOH → H₂O)[6] | Increases retention of the fluorous-tagged compound on the stationary phase. |
| Loading Volume | Decrease volume[6] | Minimizes the risk of the loading solvent itself eluting the tagged compound. | |
| Incomplete Elution | Elution Solvent | Increase fluorophilicity (e.g., MeOH → MeCN → THF)[6] | A stronger solvent is needed to displace the highly retained fluorous compound. |
| Poor Reproducibility | Flow Rate | Decrease flow rate to ~1 mL/min[11][12] | Allows sufficient time for equilibrium to be established between the analyte and the fluorous stationary phase. |
| Contaminated Product | Wash Solvent | Moderately increase strength | Removes more strongly-bound impurities without prematurely eluting the target molecule.[11] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Labile Silyl Fluorous Tag Cleavage
-
Dissolution: Dissolve the purified fluorous-tagged target molecule in a suitable organic solvent (e.g., THF or Dichloromethane).
-
Reagent Addition: Add the cleavage reagent. For a silyl ether linker, this may be a solution of Tetrabutylammonium fluoride (TBAF) in THF (1 M) or a mixture of HF•Pyridine in a pyridine/THF solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ or water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product from the cleaved fluorous silyl byproduct using F-SPE (see Protocol 3).
Protocol 2: Post-Cleavage Purification using Fluorous Solid-Phase Extraction (F-SPE)
-
Cartridge Conditioning: Condition a fluorous silica gel cartridge by washing with 3-5 column volumes of a fluorophilic solvent (e.g., THF or perfluorohexane), followed by 3-5 column volumes of the less fluorophilic loading solvent (e.g., 80:20 Methanol/Water).[6]
-
Sample Loading: Dissolve the crude product from the cleavage reaction in a minimal amount of the loading solvent. Apply the solution to the conditioned cartridge.
-
Elution of Target: Collect the flow-through from the loading step. This fraction contains your non-fluorous target molecule.
-
Wash: Wash the cartridge with 3-5 column volumes of the loading solvent to ensure all of the target molecule has been eluted. Combine this wash with the initial flow-through.
-
Elution of Fluorous Byproducts (Optional): To regenerate the cartridge or recover the fluorous tag, wash the cartridge with 3-5 column volumes of a strong fluorophilic solvent (e.g., THF) to elute the retained fluorous byproducts.[6]
-
Analysis: Analyze the collected fractions containing the target molecule for purity and concentrate to yield the final product.
Visualizations
Caption: General workflow for synthesis and purification using a cleavable fluorous tag.
References
- 1. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Fluorous chemistry - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting of Cleavage Methods [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Highly efficient and selective enrichment of peptide subsets combining fluorous chemistry with reversed-phase chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. silicycle.com [silicycle.com]
Preventing decomposition of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling, storage, and use of 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodohexane.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Discoloration of this compound (Yellow to Brown Tinge)
| Possible Cause | Recommended Solution |
| Exposure to Light (Photodecomposition) | Store the compound in an amber or opaque container to protect it from light.[1][2] Work in a fume hood with the sash down or in a glovebox to minimize light exposure during handling. |
| Elevated Temperatures (Thermal Decomposition) | Store the compound in a cool, dark place, ideally refrigerated between 2-8°C.[3] Avoid storing near heat sources. |
| Presence of Oxygen/Air (Oxidation) | Before sealing the container, purge the headspace with an inert gas such as argon or nitrogen to displace any air.[4] For long-term storage, use a container with a tight-fitting septum to allow for the removal of the compound via syringe under an inert atmosphere.[5] |
Issue 2: Inconsistent Experimental Results or Reduced Reactivity
| Possible Cause | Recommended Solution |
| Degradation of the Reagent | The presence of impurities from decomposition can interfere with reactions. It is recommended to assess the purity of the compound before use, especially if it has been stored for an extended period or shows signs of discoloration. |
| Improper Handling | Ensure all glassware is dry and reactions are performed under an inert atmosphere, as moisture can contribute to degradation.[5] |
Issue 3: Formation of Precipitate in the Storage Container
| Possible Cause | Recommended Solution |
| Significant Decomposition | The formation of a solid precipitate may indicate advanced degradation of the compound. |
| Contamination | The precipitate could be the result of a reaction with contaminants introduced into the container. |
| Do not use the material. The identity of the precipitate is unknown and could be hazardous. Dispose of the container and its contents according to your institution's hazardous waste disposal guidelines. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound?
A1: The primary causes of decomposition are exposure to light (photodecomposition) and elevated temperatures (thermal decomposition).[6] The carbon-iodine bond is susceptible to cleavage under these conditions, leading to the formation of radical species and subsequent degradation products.
Q2: What are the expected decomposition products?
A2: Upon decomposition, this compound can break down into various smaller fluorinated and non-fluorinated compounds. The presence of a brown color typically indicates the formation of molecular iodine (I₂). Other potential byproducts can result from radical-initiated reactions.
Q3: How can I stabilize this compound for long-term storage?
A3: For long-term storage, it is recommended to store the compound at 2-8°C in a tightly sealed, amber glass bottle under an inert atmosphere (argon or nitrogen).[3][4] Some suppliers provide similar iodoalkanes with a small piece of copper wire or chip added as a stabilizer.[7] Copper can scavenge any free iodine that may form, thus inhibiting further decomposition.
Q4: Can I use this compound if it has a slight yellow color?
A4: A slight yellow discoloration indicates the presence of a small amount of dissolved iodine. For many applications, this low level of impurity may not significantly affect the outcome of the reaction. However, for sensitive applications or quantitative studies, it is advisable to purify the compound before use.
Q5: How can I purify this compound that has started to decompose?
A5: If the compound has discolored, it can often be purified by washing with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃), to remove the iodine. Subsequent separation of the organic layer, drying, and removal of the solvent will yield the purified product. For more significant degradation, fractional distillation under reduced pressure may be necessary to separate the desired compound from non-volatile impurities.[3] Column chromatography using a fluorinated stationary phase can also be an effective purification method for fluorinated compounds.[1]
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity of this compound and identifying potential volatile decomposition products.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
Protocol 2: Purification of Discolored this compound by Washing
This protocol is suitable for removing minor iodine impurities that cause discoloration.
-
Place the discolored this compound in a separatory funnel.
-
Add an equal volume of a 5% (w/v) aqueous solution of sodium thiosulfate.
-
Shake the funnel vigorously, periodically venting to release any pressure. Continue shaking until the organic layer becomes colorless.
-
Allow the layers to separate completely.
-
Drain the lower organic layer into a clean, dry flask.
-
Wash the organic layer with an equal volume of deionized water to remove any residual salts.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
The purified compound can be used directly or the solvent removed under reduced pressure if a solvent was used for dilution.
Visualizations
Caption: Factors leading to the decomposition of this compound.
Caption: Troubleshooting workflow for common issues.
References
Troubleshooting guide for fluorous chromatography
Welcome to the technical support center for fluorous chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, offering potential causes and detailed solutions.
1. Why am I seeing peak splitting or distorted peak shapes in my fluorous chromatogram?
Peak splitting or distortion in fluorous chromatography can arise from several factors, ranging from column issues to improper method parameters.[1][2]
-
Possible Causes:
-
Column Void or Channeling: A void at the column inlet or channels within the packing material can cause the sample to travel through different paths, leading to split peaks.[1]
-
Blocked Frit: Particulate matter from the sample or mobile phase can block the column's inlet frit, causing uneven sample distribution.[1]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[2]
-
Co-elution of Similar Compounds: The split peak may actually be two closely eluting compounds.[1]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[2]
-
-
Solutions:
-
Column Inspection and Repair: If a void is suspected, reverse the column and flush it with a strong solvent. If the problem persists, the column may need to be replaced.[2] Regularly using guard columns and in-line filters can help prevent frit blockage.[1]
-
Solvent Compatibility: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.
-
Method Optimization: To resolve closely eluting compounds, optimize the mobile phase composition, temperature, or flow rate.[1]
-
Reduce Sample Load: Dilute the sample or inject a smaller volume to see if the peak shape improves.[2]
-
2. What is causing the low recovery of my fluorous-tagged compound?
Low recovery in fluorous chromatography, particularly in Fluorous Solid-Phase Extraction (F-SPE), is a common issue that can often be traced back to the loading or elution steps.[3][4]
-
Possible Causes:
-
Breakthrough During Sample Loading: The loading solvent may be too "fluorophilic," causing the fluorous-tagged compound to elute prematurely with the non-fluorous components.[5]
-
Incomplete Elution: The elution solvent may not be strong enough to displace the fluorous compound from the column.
-
Irreversible Adsorption: The compound may be too strongly retained on the stationary phase.
-
Compound Instability: The target molecule may be degrading during the separation process.[3]
-
-
Solutions:
-
Optimize Loading Conditions: Use a less fluorophilic loading solvent or reduce the volume of the loading solvent.[5] Refer to the solvent fluorophilicity table below for guidance.
-
Strengthen Elution Solvent: Increase the proportion of the more fluorophilic solvent in the elution mobile phase.
-
Column Flushing: If irreversible adsorption is suspected, a more rigorous column regeneration protocol may be necessary.
-
3. I'm having trouble with my Fluorous Solid-Phase Extraction (F-SPE). What are some common problems and solutions?
F-SPE is a powerful purification technique, but its success depends on the careful selection of solvents and loading conditions.
-
Problem: Fluorous compound is eluting with the non-fluorous fraction (Breakthrough).
-
Problem: Low recovery of the fluorous compound in the elution step.
-
Problem: The F-SPE cartridge is blocked.
Data Presentation
Solvent Fluorophilicity
The choice of loading and elution solvents is critical in F-SPE. The following table provides a qualitative ranking of common solvents by their increasing fluorophilicity.
| Solvent | Relative Fluorophilicity |
| Water (H₂O) | Least Fluorophilic |
| Dimethyl Sulfoxide (DMSO) | ↓ |
| Dimethylformamide (DMF) | ↓ |
| Methanol (MeOH) | ↓ |
| Acetonitrile (MeCN) | ↓ |
| Tetrahydrofuran (THF) | ↓ |
| HFC-7100 (C₄F₉OCH₃) | ↓ |
| FC-72 (Perfluorohexane) | Most Fluorophilic |
| Data sourced from: Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC - NIH[5] |
Loading Solvent Volume and Breakthrough in F-SPE
The volume and nature of the loading solvent can significantly impact the retention of fluorous compounds. The following table provides data on the breakthrough of a fluorous phosphine oxide (F-PhP(O)Ph₂) using different loading solvents on a 2g fluorous silica gel cartridge.
| Loading Solvent | Volume (mL) causing breakthrough |
| Tetrahydrofuran (THF) | 0.3 |
| Dichloromethane (CH₂Cl₂) | 0.5 |
| Acetone | 0.5 |
| Methanol (MeOH) | > 0.5 (No breakthrough observed up to 0.5 mL) |
| Acetonitrile (MeCN) | > 0.5 (No breakthrough observed up to 0.5 mL) |
| Dimethylformamide (DMF) | > 0.8 (No breakthrough observed up to 0.8 mL) |
| Data sourced from: Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC - NIH[6] |
Experimental Protocols
Protocol 1: General Troubleshooting for Peak Splitting
This protocol provides a step-by-step approach to diagnosing and resolving peak splitting issues.
-
Inject a Lower Sample Concentration/Volume: Dilute your sample 10-fold or reduce the injection volume by half. If the peak shape improves or resolves into two distinct peaks, the issue is likely column overload or co-elution.
-
Check for Column Voids: Disconnect the column and inspect the inlet. If a void is visible, trim a few millimeters from the inlet of the column. If this is not possible, the column should be replaced.
-
Backflush the Column: If a blocked frit is suspected, disconnect the column from the detector and reverse the flow direction. Flush the column with a strong, compatible solvent to dislodge any particulates.
-
Verify Sample Solvent Compatibility: If the sample is not dissolved in the mobile phase, prepare a new sample dissolved in the initial mobile phase and inject it. If the peak shape is normal, the original sample solvent was incompatible.
-
Systematic Component Replacement: If the problem persists, systematically replace components, starting with the guard column (if present), then the in-line filter, and finally the analytical column.
Protocol 2: Column Regeneration for Fluorous Silica Gel
This protocol outlines a general procedure for regenerating a fluorous chromatography column that shows diminished performance.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.
-
Reverse Flow Direction: Connect the column to the pump in the reverse flow direction.
-
Washing Sequence: Sequentially wash the column with the following solvents at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column). Use at least 10-20 column volumes for each step.
-
Methanol
-
Tetrahydrofuran (THF)
-
A fluorous solvent (e.g., perfluorohexane or a hydrofluoroether like HFE-7100)
-
Tetrahydrofuran (THF)
-
Methanol
-
-
Re-equilibration: Turn the column back to the normal flow direction and equilibrate with the mobile phase until a stable baseline is achieved.
Mandatory Visualization
Caption: General troubleshooting workflow for fluorous chromatography.
Caption: Experimental workflow for Fluorous Solid-Phase Extraction (F-SPE).
References
Technical Support Center: Scaling Up Reactions with Fluorous Reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorous reagents, particularly when scaling up reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using fluorous reagents in large-scale synthesis?
A1: Fluorous reagents offer significant advantages for large-scale synthesis, primarily due to simplified purification. The high partitioning of fluorous-tagged molecules into a fluorous phase allows for efficient separation from non-fluorous reactants and byproducts.[1] This can lead to higher purity of the final product and reduced waste generation, contributing to greener chemistry principles.[2] The techniques employed, such as fluorous solid-phase extraction (F-SPE) and fluorous liquid-liquid extraction (F-LLE), are often more straightforward and scalable than traditional chromatography.
Q2: What is the difference between "heavy" and "light" fluorous tags, and which is better for scale-up?
A2: "Heavy" fluorous tags have a high fluorine content (typically >60% by weight) and are highly soluble in fluorous solvents, making them ideal for F-LLE. "Light" fluorous tags have a lower fluorine content and are more soluble in common organic solvents.[3] For large-scale processes, "heavy" fluorous chemistry is often more suitable as it enables efficient liquid-liquid extractions.[3] However, "light" fluorous tags coupled with F-SPE can also be effective, especially when automation is employed.
Q3: Can fluorous silica gel cartridges be reused in large-scale purifications?
A3: Yes, one of the cost-saving advantages of fluorous technology is the ability to reuse fluorous silica gel cartridges. After eluting the fluorous-tagged compound, the cartridge can be washed and reconditioned for the next purification cycle.[4] This is particularly beneficial in large-scale operations to reduce consumable costs and waste.
Q4: How does temperature affect fluorous biphasic systems during scale-up?
A4: Temperature can be a critical parameter in fluorous biphasic catalysis. Some fluorous and organic solvents become miscible at elevated temperatures, forming a single phase where the reaction proceeds homogeneously. Upon cooling, the phases separate, allowing for easy separation of the fluorous catalyst from the product.[2] When scaling up, precise temperature control is crucial to ensure efficient reaction and phase separation.
Troubleshooting Guides
Fluorous Solid-Phase Extraction (F-SPE) Scale-Up
Issue 1: Low recovery of the non-fluorous product in the fluorophobic elution.
| Possible Cause | Troubleshooting Step |
| Inappropriate loading solvent | Use a loading solvent with low fluorophilicity to prevent premature elution of the fluorous-tagged compound. DMF is often a good choice.[4] |
| Excessive loading solvent volume | Minimize the volume of the loading solvent. For a 2g fluorous silica gel cartridge, it is recommended to use <1 mL of DMF.[4] |
| Sample overload | Ensure the mass loading of the crude sample is appropriate for the cartridge size, typically around 5-10% of the fluorous silica gel weight.[3][4] |
| Flow rate is too high | Reduce the flow rate during sample loading and elution to allow for proper equilibration. |
Issue 2: Fluorous-tagged compound is detected in the non-fluorous product fraction (breakthrough).
| Possible Cause | Troubleshooting Step |
| Loading solvent is too fluorophilic | Switch to a less fluorophilic solvent. The order of increasing fluorophilicity is generally H₂O < DMSO < DMF < MeOH < MeCN < THF.[3] |
| Volume of loading solvent is too high | Reduce the volume of the loading solvent. For THF, the loading volume should be significantly less than for DMF.[3] |
| Fluorophobic wash is too strong | Decrease the percentage of the organic solvent in the aqueous wash solution (e.g., move from 80:20 MeOH/H₂O to 70:30 MeOH/H₂O). |
| Cartridge is channeled or improperly packed | Ensure even packing of the fluorous silica gel in the column, especially in large-scale setups. |
Fluorous Liquid-Liquid Extraction (F-LLE) Scale-Up
Issue 1: Incomplete phase separation or emulsion formation.
| Possible Cause | Troubleshooting Step |
| Insufficient difference in solvent densities | Select a fluorous solvent and an organic solvent with a significant density difference to facilitate separation. |
| Vigorous mixing | Employ gentle, prolonged mixing instead of vigorous shaking to minimize emulsion formation. |
| Presence of surfactants or particulate matter | Filter the reaction mixture before extraction. Consider adding a small amount of brine to the aqueous phase to help break emulsions. |
| High concentration of fluorous-tagged species | Dilute the reaction mixture before extraction. |
Issue 2: Low recovery of the fluorous-tagged compound in the fluorous phase.
| Possible Cause | Troubleshooting Step |
| Insufficient fluorous character of the tag | For F-LLE, "heavy" fluorous tags are generally required for efficient partitioning.[3] |
| Inadequate volume of fluorous solvent | Increase the volume of the fluorous extraction solvent. Perform multiple extractions with smaller volumes for better efficiency. |
| Poor solubility of the tagged compound in the fluorous solvent | While fluorous tags enhance solubility, ensure the chosen fluorous solvent is appropriate for the specific tagged molecule. |
Fluorous Tag Cleavage
Issue 1: Incomplete cleavage of the fluorous tag.
| Possible Cause | Troubleshooting Step |
| Steric hindrance around the cleavage site | Increase the reaction time or temperature for the cleavage reaction. Consider redesigning the linker between the tag and the molecule. |
| Degradation of the cleavage reagent | Use fresh cleavage reagents. For acid-labile tags, ensure anhydrous conditions if water interferes with the cleavage chemistry. |
| Insufficient amount of cleavage reagent | Increase the molar excess of the cleavage reagent. |
| Precipitation of the tagged compound during cleavage | Perform the cleavage reaction in a solvent system that ensures the solubility of the fluorous-tagged starting material. |
Experimental Protocols
General Protocol for Scaling Up Fluorous Solid-Phase Extraction (F-SPE)
This protocol is a general guideline for scaling up the purification of a non-fluorous product from a fluorous-tagged byproduct using a 50 g fluorous silica gel cartridge.
-
Cartridge Preparation:
-
If using a new cartridge, wash with a fluorophilic solvent like THF or acetone to remove any potential impurities.
-
Condition the cartridge by flushing with the fluorophobic elution solvent (e.g., 80:20 MeOH/H₂O).[3]
-
-
Sample Loading:
-
Dissolve the crude reaction mixture (typically 2.5 - 5 g for a 50 g cartridge) in a minimal volume of a low-fluorophilicity solvent like DMF (e.g., 10-20 mL).[3][4]
-
Load the sample solution onto the top of the cartridge. Apply gentle positive pressure or vacuum to slowly draw the sample into the silica bed.
-
-
Fluorophobic Elution (Product Collection):
-
Elute the non-fluorous product with 3-5 column volumes of the fluorophobic solvent (e.g., 300-500 mL of 80:20 MeOH/H₂O for a 50 g cartridge).[3]
-
Collect the eluate in fractions and monitor by TLC or LC-MS to ensure complete elution of the product.
-
-
Fluorophilic Elution (Fluorous Byproduct Removal):
-
Elute the retained fluorous-tagged byproducts with a more fluorophilic solvent such as methanol or THF.[3]
-
-
Cartridge Regeneration:
-
Wash the cartridge with a strong organic solvent like THF to remove all residual compounds.
-
Dry the cartridge under a stream of nitrogen or air before storing or reusing.
-
Data Presentation: F-SPE Solvent Selection Guide
The choice of loading and elution solvents is critical for a successful F-SPE. The following table provides a guide to the relative fluorophilicity of common solvents.
| Solvent | Relative Fluorophilicity | Recommended Use in F-SPE |
| H₂O | Very Low | Component of fluorophobic wash solutions. |
| DMSO | Low | Good loading solvent; can be used as the fluorophobic wash.[3] |
| DMF | Low | Excellent loading solvent due to good dissolving power and low fluorophilicity.[3][4] |
| Methanol | Moderate | Component of fluorophobic wash; used as a fluorophilic elution solvent.[3] |
| Acetonitrile | Moderate | Component of fluorophobic wash solutions.[3] |
| THF | High | Can be used as a fluorophilic elution solvent; use with caution as a loading solvent due to risk of breakthrough.[3] |
| Perfluorohexane (FC-72) | Very High | Primarily used in F-LLE; can be used in reverse F-SPE.[3] |
Visualizations
Caption: General workflow for synthesis and purification using fluorous reagents.
Caption: Troubleshooting logic for low product recovery in F-SPE scale-up.
References
- 1. Fluorous synthesis: a fluorous-phase strategy for improving separation efficiency in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dobbsgroupqm.wordpress.com [dobbsgroupqm.wordpress.com]
- 3. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Byproducts in Fluorous Synthesis
Welcome to the technical support center for fluorous synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their fluorous synthesis workflows, with a focus on minimizing and removing byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of fluorous synthesis for minimizing byproducts in the final product?
A1: The primary advantage lies in the simplified purification process. By tagging either a reactant or a reagent with a fluorous ponytail, the separation of the desired product from fluorous-tagged byproducts, excess reagents, or catalysts becomes straightforward. This is typically achieved through fluorous solid-phase extraction (F-SPE) or fluorous liquid-liquid extraction (F-LLE), which circumvents the need for often complex and time-consuming traditional chromatography.[1][2]
Q2: How do I choose between tagging my substrate versus tagging a reagent?
A2: The choice depends on your overall synthetic strategy.
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Tagging the substrate: This is useful for multi-step syntheses where the fluorous tag acts as a handle for purification after each step. The final step is then the cleavage of the tag.
-
Tagging the reagent: This is ideal for reactions where the byproducts are derived from the reagents, such as in the Mitsunobu reaction.[3] This allows for the easy removal of fluorous phosphine oxide and hydrazide byproducts, leaving the non-fluorous desired product to be easily isolated.[3]
Q3: What are "light" versus "heavy" fluorous tags, and how do I choose?
A3: The distinction is based on the fluorine content of the tagged molecule.
-
Heavy fluorous tags have a high fluorine content (typically >60% by weight) and are used for fluorous liquid-liquid extraction (F-LLE), where the fluorous-tagged molecules show high solubility in fluorous solvents.[4]
-
Light fluorous tags have a lower fluorine content and are designed for separation using fluorous solid-phase extraction (F-SPE).[4] Molecules with light fluorous tags are often soluble in common organic solvents, allowing for homogeneous reaction conditions.[5] The choice depends on your intended purification method. F-SPE with light fluorous tags is generally more common in modern organic synthesis.
Q4: Can I reuse my fluorous silica gel cartridges for F-SPE?
A4: Yes, one of the advantages of F-SPE is the ability to regenerate and reuse the cartridges. After eluting the fluorous compounds, the cartridge can be washed with a strong fluorophilic solvent like THF or acetone to remove all retained compounds, then re-conditioned for the next separation.[6] However, it is not recommended to load crude samples with strong acids, bases, or insoluble solids directly onto the cartridge if you intend to reuse it, as this can degrade the stationary phase over time.[6]
Troubleshooting Guide
This guide addresses common issues encountered during fluorous synthesis that can lead to the presence of byproducts in your final sample.
Problem 1: Incomplete Reaction Leading to Starting Material Contamination
| Possible Cause | Recommended Solution |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Inefficient mixing in biphasic systems. | If using a fluorous biphasic system, ensure vigorous stirring to maximize the interfacial area between the organic and fluorous phases. |
| Steric hindrance. | Bulky fluorous tags can sometimes slow down reaction rates. If you suspect this is the case, you may need to use more forcing conditions (higher temperature, longer reaction time) or reconsider the position of the fluorous tag. |
| Reagent deactivation. | Ensure all reagents are fresh and of high quality. Moisture-sensitive reactions should be performed under anhydrous conditions. |
Problem 2: Byproducts Observed After Fluorous Solid-Phase Extraction (F-SPE)
| Possible Cause | Recommended Solution |
| "Breakthrough" of fluorous compounds during the fluorophobic wash. | The loading solvent may be too fluorophilic, or the volume may be too large.[7] Reduce the volume of the loading solvent or switch to a more fluorophobic solvent (e.g., DMSO, DMF).[7] You can also use a larger F-SPE cartridge or decrease the sample mass loading.[7] |
| Co-elution of non-fluorous byproducts with the desired product. | This indicates a standard purification issue where the byproducts have similar polarity to your product. If your product is fluorous-tagged, ensure your fluorophobic wash is stringent enough to remove all non-fluorous components. You may need to optimize the solvent system for the fluorophobic wash (e.g., by adjusting the water content).[7] |
| Precipitation of the sample on the cartridge. | This can occur if the crude sample has low solubility in the elution solvent.[7] To mitigate this, reduce the mass loading and consider a slight increase in the organic solvent percentage in your fluorophobic wash.[7] |
| Incomplete retention of fluorous compounds. | The fluorous tag may be too "light" for effective retention. Consider using a tag with a longer perfluoroalkyl chain. Also, ensure the cartridge is properly conditioned before loading the sample. |
Problem 3: Byproducts Observed After Fluorous Tag Cleavage
| Possible Cause | Recommended Solution |
| Incomplete cleavage of the fluorous tag. | The cleavage conditions may be too mild or the reaction time too short. Monitor the cleavage reaction by TLC or LC-MS. If necessary, increase the reaction time, temperature, or the concentration of the cleavage reagent. |
| Side reactions during cleavage. | The cleavage reagent may be reacting with other functional groups on your molecule. For example, strongly acidic conditions for cleaving a fluorous silyl ether could also cleave other acid-labile protecting groups. If this occurs, a milder, more selective cleavage protocol is needed. For instance, TBAF can be used for silyl ether cleavage under less acidic conditions.[8] |
| Byproducts from the cleavage reagent or the cleaved tag are present. | After cleavage, you will need to perform a workup to remove the de-tagged product from the fluorous byproducts (the cleaved tag) and the cleavage reagents. This can often be achieved by another F-SPE step, where the fluorous byproducts are retained, and your non-fluorous product is eluted in the fluorophobic wash. |
| Formation of unexpected byproducts. | Some cleavage reactions can generate reactive intermediates that lead to side products. For example, the cleavage of some carbamates can be challenging.[9][10] Careful selection of the cleavage method and the use of scavengers may be necessary. |
Data Presentation
While direct quantitative comparisons of byproduct formation between fluorous and conventional syntheses are not always available in the literature, the primary advantage of fluorous synthesis is the significant improvement in product purity after a simplified workup.
Table 1: Purity and Yield Outcomes in a Fluorous Mitsunobu Reaction
The Mitsunobu reaction is a classic example where fluorous synthesis excels at removing reagent-derived byproducts (phosphine oxide and hydrazide).[3]
| Product | Yield after F-SPE | Purity after F-SPE | Conventional Purification Method |
| N-Phenylphthalimide | >95% | >98% | Chromatography |
| Benzyl phenyl ether | >95% | >98% | Chromatography |
| Diethyl 2-cyanophenylmalonate | >95% | >98% | Chromatography |
Data is representative of typical outcomes reported for fluorous Mitsunobu reactions followed by F-SPE.[3]
Table 2: F-SPE Solvent Selection Guide
The choice of loading and elution solvents is critical for a successful separation.[7]
| Solvent | Fluorophilicity | Common Use in F-SPE |
| Water (H₂O) | Very Low | Additive to fluorophobic wash solvents to decrease fluorophilicity. |
| Dimethyl Sulfoxide (DMSO) | Low | Loading solvent; fluorophobic wash solvent (100% DMSO for water-sensitive compounds).[7] |
| Dimethylformamide (DMF) | Low | Good loading solvent due to its low fluorophilicity and good dissolving power.[7] |
| Methanol (MeOH) | Moderate | Component of fluorophobic wash (e.g., 80:20 MeOH/H₂O); fluorophilic elution solvent (100% MeOH).[7] |
| Acetonitrile (MeCN) | Moderate | Component of fluorophobic wash (e.g., 70:30 MeCN/H₂O).[7] |
| Tetrahydrofuran (THF) | High | Fluorophilic elution solvent; used to wash and regenerate cartridges.[6] |
Experimental Protocols
Protocol 1: General Procedure for Fluorous Solid-Phase Extraction (F-SPE)
This protocol is a general guideline for the purification of a crude reaction mixture where the desired product is non-fluorous, and the byproducts or excess reagents are fluorous-tagged.
Materials:
-
Crude reaction mixture
-
Fluorous silica gel cartridge of appropriate size
-
Fluorophobic wash solvent (e.g., 80:20 MeOH/H₂O)
-
Fluorophilic elution solvent (e.g., 100% MeOH)
-
Loading solvent (e.g., DMF)
-
SPE manifold or syringe for positive pressure
Methodology:
-
Cartridge Conditioning: Pre-condition the fluorous silica gel cartridge by passing 3-5 column volumes of the fluorophilic elution solvent (e.g., MeOH) through it, followed by 3-5 column volumes of the fluorophobic wash solvent (e.g., 80:20 MeOH/H₂O). Do not let the cartridge run dry.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable loading solvent (e.g., DMF).[7] Load the solution onto the conditioned cartridge.
-
Fluorophobic Elution (Elution of Non-Fluorous Product): Elute the non-fluorous compounds from the cartridge with 3-5 column volumes of the fluorophobic wash solvent. Collect this fraction, which contains your desired product.
-
Fluorophilic Elution (Elution of Fluorous Byproducts): Elute the retained fluorous-tagged compounds with 3-5 column volumes of the fluorophilic elution solvent. This fraction contains the fluorous byproducts and can be discarded or the fluorous reagents regenerated.
-
Analysis: Analyze the collected fractions by TLC or LC-MS to confirm the separation and purity of the desired product.
Protocol 2: Cleavage of a Fluorous Silyl Ether Protecting Group using TBAF
This protocol describes the cleavage of a fluorous silyl ether tag from a hydroxyl group using tetrabutylammonium fluoride (TBAF).
Materials:
-
Fluorous silyl ether-protected compound
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Water and Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Methodology:
-
Reaction Setup: Dissolve the fluorous silyl ether-protected compound (1.0 equiv.) in anhydrous THF.
-
Deprotection: Add TBAF (1.1-1.5 equiv.) dropwise to the solution at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM or EtOAc.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[8]
-
-
Purification to Remove Cleaved Fluorous Tag: The crude product now contains your deprotected compound and the cleaved fluorous silyl byproduct. To remove the fluorous byproduct, perform an F-SPE (as described in Protocol 1), collecting the non-fluorous fraction.
-
Analysis: Confirm the identity and purity of the final deprotected product by NMR, LC-MS, and/or other appropriate analytical techniques.
Mandatory Visualizations
References
- 1. Fluorous synthesis: a fluorous-phase strategy for improving separation efficiency in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorous Mitsunobu reagents and reactions [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perfluorinated phosphine oxide and sulfides as extractants for heavy metals and radionuclides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Fluorous tag stability under different reaction conditions
Welcome to the Technical Support Center for fluorous tag stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of fluorous tags under various reaction conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and stability data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are fluorous tags and why is their stability important?
A1: Fluorous tags are fluorine-rich chemical moieties that can be attached to molecules to facilitate their separation and purification using fluorous solid-phase extraction (F-SPE) or fluorous liquid-liquid extraction.[1] The stability of the fluorous tag is crucial because it must remain intact throughout a sequence of chemical reactions and only be removed at the desired stage.[2][3] Premature cleavage of the tag can lead to loss of the target molecule and complicate purification.
Q2: Are fluorous tags generally stable?
A2: The perfluoroalkyl chain, which is the core of the fluorous tag, is exceptionally stable due to the strength of the carbon-fluorine bond.[4] However, the stability of the entire fluorous tag is determined by the linker connecting the perfluoroalkyl chain to the molecule of interest. These linkers are often based on common protecting groups, and their stability profiles are similar to their non-fluorous counterparts.[5]
Q3: How do fluorous silyl ether tags compare to traditional silyl ethers in terms of stability?
A3: Fluorous silyl ethers, such as fluorous TIPS (FTIPS) ethers, are generally more labile (less stable) than their non-fluorous analogs towards both acidic and fluoride-mediated cleavage.[5] The specific stability can be influenced by the length of the spacer between the silicon atom and the perfluoroalkyl chain.[5]
Q4: Can I reuse fluorous silica gel cartridges for F-SPE?
A4: Yes, a key advantage of fluorous technology is the ability to reuse F-SPE cartridges. After eluting the fluorous-tagged compound, the cartridge can be washed, reconditioned, and used for subsequent purifications, which helps to reduce costs and waste.[4][6]
Q5: What does "orthogonal protection" mean in the context of fluorous tags?
A5: Orthogonal protection refers to a strategy where multiple protecting groups are used in a single molecule, and each can be removed under specific conditions without affecting the others.[2][7] Fluorous tags can be designed as part of an orthogonal protection strategy. For example, a fluorous silyl ether (cleaved by acid or fluoride) could be used alongside a base-labile protecting group and a hydrogenolysis-labile group, allowing for selective deprotection at different stages of a synthesis.[2]
Troubleshooting Guides
This section addresses common issues encountered during synthesis and purification with fluorous tags.
Low Recovery of Fluorous-Tagged Compound after F-SPE
| Potential Cause | Troubleshooting Step |
| Analyte Breakthrough During Loading | The loading solvent may be too "fluorophilic," causing the tagged compound to elute prematurely. Reduce the volume of the loading solvent or switch to a more "fluorophobic" solvent (e.g., DMSO, DMF).[4] |
| Premature Tag Cleavage | The fluorous tag may not be stable to the reaction or workup conditions. Verify the stability of your specific tag under the employed conditions. See the Stability Data section below. |
| Incomplete Elution from F-SPE Cartridge | The elution solvent may not be "fluorophilic" enough to displace the tagged compound from the fluorous silica gel. Increase the volume of the elution solvent or switch to a more fluorophilic solvent (e.g., THF, acetone).[4] |
| Precipitation on Cartridge | The sample may precipitate on the cartridge if it has low solubility in the elution solvent.[4] Try reducing the sample concentration or modifying the solvent system. |
Unexpected Side Reactions or Tag Modification
| Potential Cause | Troubleshooting Step |
| Incompatibility with Reagents | The linker of the fluorous tag may be susceptible to cleavage by certain reagents. For example, some silyl ethers are acid-labile.[5] Review the stability data for your tag and consider an alternative tag if necessary. |
| Side Reactions During Cleavage | The conditions used to cleave the fluorous tag may affect other functional groups in the molecule.[8] Ensure your cleavage conditions are orthogonal to other protecting groups present. |
Stability of Common Fluorous Tags
The stability of a fluorous tag is primarily dependent on the chemical nature of the linker attaching the perfluoroalkyl chain to the substrate. The perfluoroalkyl chain itself is highly inert under most synthetic conditions.
Summary of Fluorous Tag Stability
The following table provides a qualitative overview of the stability of common fluorous tag linkages under various reaction conditions. This data is inferred from the stability of their non-fluorous parent protecting groups.
| Fluorous Tag Type | Linkage | Stable To | Labile To |
| Fluorous Silyl Ethers | -O-SiR2-(CH2)n-Rf | Mild Acid, Most Oxidizing/Reducing Agents, Bases | Strong Acids, Fluoride Sources (e.g., TBAF, HF) |
| Fluorous Carbamates (F-Boc) | -NH-C(O)O-R-(CH2)n-Rf | Bases, Most Oxidizing/Reducing Agents | Strong Acids (e.g., TFA) |
| Fluorous Benzyl Ethers | -O-CH2-Ar-(CH2)n-Rf | Most Acids and Bases, Many Oxidizing/Reducing Agents | Hydrogenolysis (H2, Pd/C), Strong Oxidizing Agents (e.g., DDQ) |
| Fluorous Esters | -O-C(O)-R-(CH2)n-Rf | Acidic Conditions, Most Oxidizing/Reducing Agents | Basic Conditions (Hydrolysis) |
Quantitative Stability Data: Fluorous TIPS Ethers
A study comparing fluorous triisopropylsilyl (FTIPS) ethers with their parent non-fluorous TIPS ether provides some quantitative insights into their relative stabilities.[5]
| Silyl Ether | Conditions | % Cleavage |
| TIPS | PPTS, EtOH, 55 °C, 3 h | 0 |
| FTIPS (C8F17(CH2)2Si(i-Pr)2) | PPTS, EtOH, 55 °C, 3 h | 0 |
| FTIPS* (C8F17(CH2)3Si(i-Pr)2) | PPTS, EtOH, 55 °C, 3 h | 0 |
| TIPS | 2 equiv. TBAF, THF, rt | 0 |
| FTIPS | 2 equiv. TBAF, THF, rt | 100 |
| FTIPS* | 2 equiv. TBAF, THF, rt | 55 |
Data from competitive experiments reported in literature.[5] These results indicate that fluorous TIPS ethers are significantly more labile to fluoride-mediated cleavage than the parent TIPS ether.[5]
Experimental Protocols
Protocol 1: General Procedure for Testing Fluorous Tag Stability
This protocol provides a general workflow for assessing the stability of a fluorous-tagged compound to a specific chemical reagent.
Methodology:
-
Reaction Setup: Dissolve the fluorous-tagged substrate in a suitable solvent. Add the reagent to be tested at a specific concentration and temperature.
-
Time-Course Monitoring: At predetermined time intervals (e.g., 1, 4, 12, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to stop further degradation. The quenching method will depend on the reagent being tested (e.g., neutralization of acid/base, destruction of oxidant/reductant).
-
Analysis: Analyze the quenched aliquot by a suitable analytical method such as LC-MS or TLC.
-
Comparison: Compare the analytical results to a standard of the intact fluorous-tagged starting material and, if available, the expected product after tag cleavage.
-
Quantification: Quantify the percentage of remaining starting material at each time point to determine the stability of the fluorous tag under the tested conditions.
Protocol 2: Competitive Stability of Fluorous Silyl Ethers to Acidic Cleavage
This protocol is adapted from a literature procedure to compare the relative stability of different silyl ethers.[5]
Methodology:
-
Mixture Preparation: Prepare a solution containing equimolar amounts of two different fluorous silyl ethers in a suitable solvent.
-
Reaction Initiation: Add a sub-stoichiometric amount of the acidic reagent (e.g., 0.1 equivalents of pyridinium p-toluenesulfonate (PPTS) in ethanol).
-
Reaction Monitoring: Stir the reaction at a controlled temperature and monitor the progress by TLC or LC-MS.
-
Workup: After a set time, quench the reaction (e.g., by adding a mild base) and perform a standard aqueous workup.
-
Analysis: Analyze the composition of the organic extract by 1H NMR spectroscopy or GC-MS to determine the relative ratio of the two starting silyl ethers. The ether that is consumed to a greater extent is the less stable one under these conditions.
By following these guidelines and protocols, researchers can better predict and troubleshoot the performance of fluorous tags in their synthetic endeavors.
References
- 1. ovid.com [ovid.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective Groups [organic-chemistry.org]
- 8. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Analysis of Fluorous-Tagged Compounds by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for determining the purity of fluorous-tagged compounds. The unique properties imparted by fluorous tags offer distinct advantages in separation science, and this document presents supporting experimental data and detailed protocols to aid in method selection and implementation.
Introduction to Fluorous-Tagged Compound Analysis
Fluorous tagging is a powerful strategy in chemical synthesis and purification, where a highly fluorinated functional group (a "fluorous tag") is temporarily attached to a molecule of interest. This tag dramatically alters the partitioning behavior of the molecule, enabling highly efficient separations. HPLC is a primary analytical technique for assessing the purity of these compounds, often employing specialized fluorous stationary phases that exhibit strong, selective interactions with the fluorous tags. This interaction can lead to simplified and more robust analytical methods compared to traditional reversed-phase HPLC of untagged counterparts.
HPLC Performance: Fluorous-Tagged vs. Non-Tagged Compounds
The introduction of a fluorous tag significantly impacts the chromatographic behavior of a compound. Typically, on a standard reversed-phase column (like C18), a fluorous-tagged compound will be more strongly retained than its non-tagged version due to the hydrophobicity of the fluorous chain. However, the true power of fluorous tagging in HPLC is realized when using a fluorous stationary phase, which separates compounds based on their fluorine content. This "fluorous-fluorous" interaction provides a separation mechanism orthogonal to traditional reversed-phase chromatography.
Quantitative Data Summary
The following table presents a hypothetical comparison of HPLC performance for a synthetic peptide before and after fluorous tagging, analyzed on both a standard C18 column and a fluorous HPLC column. This data illustrates the typical improvements in retention and resolution observed.
| Parameter | Non-Tagged Peptide (C18 Column) | Fluorous-Tagged Peptide (C18 Column) | Fluorous-Tagged Peptide (Fluorous Column) |
| Retention Time (min) | 12.5 | 18.2 | 25.8 |
| Resolution (Rs) of Main Peak from a Key Impurity | 1.8 | 2.5 | 4.2 |
| Peak Asymmetry (As) | 1.3 | 1.2 | 1.1 |
| Limit of Detection (LOD) (ng/mL) | 10 | 8 | 5 |
| Limit of Quantification (LOQ) (ng/mL) | 30 | 25 | 15 |
Comparison with Alternative Analytical Methods
While HPLC is a dominant technique, other methods can also be employed for the purity analysis of fluorous-tagged compounds, particularly for smaller, more volatile molecules.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For smaller fluorous-tagged molecules that are thermally stable, GC-MS can provide excellent separation and structural information.
Supercritical Fluid Chromatography (SFC)
SFC uses a supercritical fluid as the mobile phase, offering fast analysis times and reduced organic solvent consumption. It is suitable for a wide range of compounds, including those with fluorous tags.
Quantitative Comparison of Analytical Techniques
The table below provides a hypothetical comparison of HPLC, GC-MS, and SFC for the purity analysis of a small, fluorous-tagged organic molecule.
| Parameter | HPLC (Fluorous Column) | GC-MS | SFC |
| Analysis Time (min) | 15 | 10 | 5 |
| Resolution (Rs) | 4.5 | 5.0 | 4.0 |
| Sensitivity (LOD) | High (ng/mL) | Very High (pg/mL) | High (ng/mL) |
| Compound Volatility Requirement | No | Yes | No |
| Instrumentation Cost | Moderate | High | High |
| Solvent Consumption | High | Low | Very Low |
Experimental Protocols
Fluorous Solid-Phase Extraction (F-SPE) for Sample Preparation
Prior to HPLC analysis, a fluorous solid-phase extraction (F-SPE) is often employed to remove non-fluorous impurities.
Materials:
-
Fluorous SPE cartridge (e.g., silica gel with a C8F17 bonded phase)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetonitrile (ACN)
-
Sample dissolved in a minimal amount of loading solvent (e.g., 80:20 MeOH/H₂O)
Procedure:
-
Cartridge Conditioning: Wash the F-SPE cartridge with 3 mL of MeOH, followed by 3 mL of the loading solvent.
-
Sample Loading: Load the dissolved sample onto the conditioned cartridge.
-
Washing (Fluorophobic Elution): Elute the cartridge with 5 mL of a fluorophobic solvent (e.g., 80:20 MeOH/H₂O) to wash off non-fluorous compounds.
-
Elution (Fluorophilic Elution): Elute the fluorous-tagged compound with 5 mL of a fluorophilic solvent (e.g., ACN or MeOH).
-
Sample Preparation for HPLC: Evaporate the collected fluorophilic fraction to dryness and reconstitute in the HPLC mobile phase.
HPLC Method for Purity Analysis of a Fluorous-Tagged Peptide
Instrumentation and Conditions:
-
HPLC System: A standard analytical HPLC system with a UV detector.
-
Column: Fluorous HPLC column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 30-80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 214 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 10 minutes.
-
Inject the F-SPE purified and reconstituted sample.
-
Run the gradient elution.
-
Integrate the peak areas to determine the purity of the fluorous-tagged peptide.[1]
GC-MS Method for Purity Analysis of a Small Fluorous-Tagged Molecule
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[2]
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]
-
Inlet Temperature: 280°C.[2]
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Mass Range: m/z 50-600.[2]
Procedure:
-
Dissolve the sample in a volatile solvent (e.g., ethyl acetate) to a concentration of approximately 1 mg/mL.[2]
-
Inject 1 µL of the sample into the GC-MS.
-
Acquire the data and analyze the resulting chromatogram and mass spectra to identify and quantify impurities.
Visualizations
References
A Comparative Guide to Validating Fluorous Tag Incorporation: NMR Analysis vs. Alternative Methods
For researchers, scientists, and drug development professionals, the successful incorporation of a fluorous tag is a critical step in a multitude of applications, from protein engineering and drug discovery to catalyst recovery. Validating this incorporation is paramount. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, with other common analytical techniques for this purpose, supported by experimental data and detailed protocols.
Executive Summary
¹⁹F NMR spectroscopy stands out as a premier method for the validation of fluorous tag incorporation due to its high sensitivity, the 100% natural abundance of the ¹⁹F nucleus, and the absence of background signals in most biological systems.[1][2][3] Its large chemical shift dispersion allows for the clear resolution of signals, making it highly sensitive to the local chemical environment of the fluorous tag.[1][2] While mass spectrometry (MS) offers exceptional sensitivity for detection and high-performance liquid chromatography (HPLC) provides excellent separation capabilities, ¹⁹F NMR offers a unique combination of quantitative accuracy, structural information, and non-destructive analysis. In some studies, targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been shown to account for only 3.7-27% of the total fluorine concentration as determined by NMR, highlighting NMR's strength in identifying and quantifying all fluorinated species.[4][5]
Quantitative Performance Comparison
The following tables summarize the key performance metrics of ¹⁹F NMR compared to Mass Spectrometry and HPLC for the validation of fluorous tag incorporation.
| Parameter | ¹⁹F NMR | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) |
| Primary Role | Quantification, Structural Confirmation | Detection, Molecular Weight Determination | Separation, Purity Assessment |
| Sensitivity | High (µg/mL to pg/L range achievable)[4][6][7] | Very High (fmol to amol range) | High (ng to pg range) |
| Quantification | Excellent, direct quantification against an internal standard.[8][9][10] | Relative quantification is common; absolute requires labeled standards. | Good, requires calibration with standards. |
| Structural Info | Rich structural information from chemical shifts and coupling constants.[11][12] | Provides molecular weight and fragmentation patterns. | Limited to retention time, which is structure-dependent. |
| Sample Nature | Non-destructive. | Destructive. | Non-destructive (sample can be collected). |
| Throughput | Moderate; can be minutes to hours per sample.[6][10] | High, especially with automation. | High, especially with UPLC. |
| Matrix Effects | Minimal, especially in biological samples due to lack of background.[1] | Can be significant (ion suppression). | Can be present, affecting peak shape and retention. |
Limits of Detection (LOD) Comparison
| Technique | Analyte/Tag | Reported Limit of Detection | Reference |
| 1D ¹⁹F NMR | Potassium perfluorobutane sulfonate | 1 µg/mL | [6] |
| ¹⁹F-¹⁹F COSY NMR | Potassium perfluorobutane sulfonate | 10 µg/mL (1-hour acquisition) | [6] |
| ¹⁹F-¹³C HSQC NMR | Potassium perfluorobutane sulfonate | 1,000 µg/mL (14-hour acquisition) | [6] |
| Noise-Reduced ¹⁹F NMR | Trifluoroacetic acid in rainwater | 389 pg/L | [4] |
| HPLC-Fluorescence | Aliphatic amines with fluorous tag | 3.6-25 fmol | [13] |
| HPLC-MS/MS | Perfluoroalkyl substances in water | 0.3-199 ng/L | [14] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
¹⁹F NMR Spectroscopy for Fluorous Tag Validation
Objective: To confirm the covalent attachment of a fluorous tag to a molecule (e.g., a protein) and quantify the extent of labeling.
Sample Preparation:
-
Protein Labeling: React the purified protein with a cysteine-reactive, fluorine-containing small molecule.[1] For example, incubate the protein with a 10-fold molar excess of a trifluoromethyl-containing labeling reagent in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for 2 hours at room temperature.
-
Removal of Excess Tag: Remove the unreacted fluorous tag by dialysis, size-exclusion chromatography, or fluorous solid-phase extraction (F-SPE).[13][15]
-
NMR Sample Preparation: Concentrate the labeled protein to a final concentration of 10-100 µM in an appropriate buffer containing 10% D₂O for the field frequency lock. Add a known concentration of a fluorine-containing internal standard (e.g., trifluoroacetic acid) for quantification.[8]
NMR Data Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[11]
-
1D ¹⁹F NMR Experiment:
-
Pulse Sequence: A simple pulse-acquire sequence with proton decoupling is typically sufficient.
-
Spectral Width: Set a wide spectral width (e.g., -50 to -250 ppm) to encompass the chemical shifts of the fluorous tag and the internal standard.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 512 to 4096) to achieve a good signal-to-noise ratio.[8]
-
Relaxation Delay (D1): Use a long relaxation delay (e.g., 5-7 times the longest T₁ of the signals of interest) to ensure full relaxation for accurate quantification.[8] A typical value is 20 seconds.[8]
-
Data Analysis:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the chemical shift of the internal standard.
-
Integrate the signals corresponding to the fluorous tag and the internal standard.
-
Calculate the concentration of the incorporated tag relative to the known concentration of the internal standard. The degree of labeling can then be determined by dividing the calculated tag concentration by the protein concentration.
Mass Spectrometry for Fluorous Tag Detection
Objective: To confirm the presence of the fluorous tag by observing the expected mass shift in the tagged molecule.
Sample Preparation:
-
Tagging and Purification: Label the molecule of interest with the fluorous tag and purify it as described for the NMR protocol.
-
Sample Desalting: It is crucial to remove non-volatile salts, which can interfere with ionization. This can be achieved using a C4 or C18 ZipTip for proteins or peptides.
-
Matrix Preparation (for MALDI-MS): Mix the desalted sample with a suitable matrix solution (e.g., sinapinic acid for proteins) on the MALDI target plate and allow it to co-crystallize.
MS Data Acquisition (MALDI-TOF Example):
-
Instrument: Use a Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer.
-
Ionization: Irradiate the sample-matrix crystals with a nitrogen laser (337 nm).[16]
-
Mass Analysis: Acquire the mass spectrum in the appropriate mass range to observe the unlabeled and labeled molecule.
Data Analysis:
-
Compare the mass spectrum of the unlabeled molecule with that of the fluorous-tagged sample.
-
The presence of a new peak corresponding to the molecular weight of the molecule plus the mass of the fluorous tag confirms successful incorporation.
HPLC for Purity Assessment and Separation
Objective: To separate the fluorous-tagged molecule from the unlabeled molecule and other impurities.
Methodology (Fluorous-Reversed Phase HPLC):
-
Column: Utilize a column with a fluorous stationary phase (e.g., perfluorooctyl or pentafluorophenyl).[17]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 25 mM sodium acetate, pH 4.3) and an organic solvent (e.g., acetonitrile).[17]
-
Gradient Elution: Employ a gradient elution program, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase concentration to elute the more retained fluorous-tagged compounds.
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 280 nm for proteins).[17]
Data Analysis:
-
The chromatogram will show distinct peaks for the unlabeled and fluorous-tagged molecules.
-
The retention time of the fluorous-tagged molecule will be significantly longer on a fluorous stationary phase due to the specific interaction between the tag and the column material.
-
The peak area can be used to assess the purity of the tagged product.
Visualization of Workflows
The following diagrams illustrate the experimental workflows for validating fluorous tag incorporation.
Conclusion
For the unambiguous validation and quantification of fluorous tag incorporation, ¹⁹F NMR spectroscopy is a powerful and often superior technique. Its ability to provide both quantitative and structural information in a non-destructive manner, with minimal interference from complex biological matrices, makes it an invaluable tool for researchers in drug development and chemical biology. While mass spectrometry and HPLC remain essential for initial detection and purification, ¹⁹F NMR offers a level of analytical detail and confidence that is difficult to achieve with other methods alone. The choice of technique will ultimately depend on the specific requirements of the experiment, including the need for quantitative accuracy, structural detail, and sample throughput. A multi-faceted approach, employing HPLC for purification, MS for initial confirmation, and ¹⁹F NMR for detailed characterization and quantification, will often provide the most comprehensive validation of fluorous tag incorporation.
References
- 1. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 2. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 12. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 13. A fluorous tag-bound fluorescence derivatization reagent, F-trap pyrene, for reagent peak-free HPLC analysis of aliphatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC-MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective Metabolite and Peptide Capture/Mass Detection using Fluorous Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
Confirming Tagged Product Identity: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate identification and quantification of tagged proteins is a critical step in understanding cellular processes and developing novel therapeutics. This guide provides an objective comparison of mass spectrometry with other common techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Mass spectrometry (MS) has emerged as a powerful and versatile tool for the definitive identification and quantification of proteins, including those modified with affinity tags. Its high sensitivity, specificity, and capacity for high-throughput analysis make it a compelling choice over more traditional methods. This guide will delve into a direct comparison of mass spectrometry with established techniques such as Western blotting and ELISA, providing a clear overview of their respective strengths and weaknesses.
Quantitative Comparison of Protein Identification and Quantification Methods
The choice of analytical technique significantly impacts the quality and depth of data obtained. Below is a summary of key performance metrics for mass spectrometry, Western blotting, and ELISA.
| Feature | Mass Spectrometry (Tandem Mass Tagging) | Western Blotting | ELISA (Enzyme-Linked Immunosorbent Assay) |
| Principle | Identification and quantification based on mass-to-charge ratio of fragmented peptide ions.[1] | Immuno-detection of a specific protein immobilized on a membrane. | Immuno-enzymatic detection of an antigen in a plate-based assay.[1][2] |
| Sensitivity | High (femtogram to picogram range).[1] | Moderate (picogram to nanogram range). | High (picogram to nanogram per milliliter range).[1][3] |
| Specificity | Very high, based on unique peptide fragmentation patterns.[1] | Dependent on antibody specificity, potential for cross-reactivity. | High, but dependent on antibody pair specificity.[1][4] |
| Dynamic Range | Wide. | Narrow. | Wide.[5] |
| Quantification | Absolute or relative quantification.[1] | Semi-quantitative to quantitative. | Quantitative.[1][2] |
| Multiplexing | High (e.g., TMT allows for simultaneous analysis of up to 35 samples).[6] | Low, typically one protein at a time. | Low, typically one analyte per well.[3] |
| Throughput | High.[3] | Low to medium.[3] | High.[3][2] |
| Confirmation | Provides definitive protein identification through peptide sequencing. | Presumptive identification based on molecular weight and antibody binding. | Presumptive identification based on antibody binding. |
| Cost | High initial instrument cost, moderate per-sample cost. | Low initial cost, moderate per-sample cost. | Low per-sample cost, requires specific antibody pairs. |
Experimental Workflows and Protocols
Detailed and robust experimental protocols are essential for reproducible and reliable results. Below are standardized workflows for identifying tagged products using mass spectrometry and a common alternative, Western blotting.
Mass Spectrometry: Immunoprecipitation followed by Tandem Mass Tag (TMT) Labeling
This workflow is a powerful method for identifying and quantifying proteins that interact with a specific tagged protein of interest.
-
Cell Lysis: Lyse cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with beads conjugated to an antibody specific for the protein tag (e.g., anti-HA, anti-FLAG).
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound protein complexes from the beads.
-
Protein Digestion: Denature, reduce, and alkylate the eluted proteins, followed by enzymatic digestion (commonly with trypsin) to generate peptides.
-
Peptide Quantification: Accurately determine the peptide concentration of each sample.
-
TMT Reagent Reconstitution: Reconstitute the TMT label reagents in anhydrous acetonitrile.[3][7]
-
Labeling Reaction: Add the appropriate TMT label reagent to each peptide sample and incubate for 1 hour at room temperature.[3][7]
-
Quenching: Quench the labeling reaction with hydroxylamine.[3][7]
-
Sample Pooling: Combine the labeled samples in equal amounts.
-
LC-MS/MS Analysis: Analyze the pooled sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Alternative Method: Western Blotting
Western blotting is a widely used technique for the detection and semi-quantitative analysis of a specific protein.
-
Sample Preparation: Prepare protein lysates from cells or tissues and determine the protein concentration.[8][9]
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[10]
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[10][11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the tagged protein.[11]
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore that recognizes the primary antibody.[8][11]
-
Detection: Detect the signal using an appropriate substrate for the enzyme or an imaging system for the fluorophore.[8]
-
Analysis: Analyze the resulting bands to determine the presence and relative abundance of the tagged protein.
Application in Signaling Pathway Analysis: The ERK Pathway
Mass spectrometry-based proteomics is instrumental in elucidating complex signaling networks. By using tagged "bait" proteins involved in a pathway, researchers can pull down interacting partners and identify novel components and regulatory mechanisms. The Extracellular signal-Regulated Kinase (ERK) pathway, a critical signaling cascade involved in cell proliferation, differentiation, and survival, has been extensively studied using these approaches.[12][13]
In a typical experiment, a key component of the ERK pathway, such as a tagged ERK protein, can be expressed in cells. Following stimulation of the pathway, the tagged ERK and its interacting proteins can be isolated via immunoprecipitation and subsequently identified and quantified by mass spectrometry. This allows for the mapping of protein-protein interactions and the identification of novel substrates and regulators within the pathway.
Conclusion
Mass spectrometry, particularly when coupled with techniques like TMT labeling, offers unparalleled depth and accuracy for the identification and quantification of tagged proteins. While Western blotting remains a valuable and accessible tool for validating the presence of a specific protein, its quantitative capabilities and throughput are limited compared to MS. ELISA provides a highly sensitive and quantitative method for single targets but lacks the multiplexing and discovery potential of mass spectrometry. For researchers seeking comprehensive and definitive characterization of tagged products and their interaction networks, mass spectrometry stands out as the superior analytical choice. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions about the most suitable methodology for their specific experimental goals.
References
- 1. spbase.org [spbase.org]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. blog.genewiz.com [blog.genewiz.com]
- 4. sapient.bio [sapient.bio]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. origene.com [origene.com]
- 8. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 9. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. ptglab.com [ptglab.com]
- 11. A guide to ERK dynamics, part 1: mechanisms and models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Erk Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Identification of novel MAP kinase pathway signaling targets by functional proteomics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Fluorous Tags in Chemical Synthesis
In the landscape of modern chemical synthesis, particularly within drug discovery and development, the efficient purification of target molecules remains a significant bottleneck. Fluorous-tagging strategies have emerged as a powerful tool to streamline this process, offering a versatile and robust alternative to traditional purification methods like chromatography. This guide provides an objective comparison of different fluorous tags, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tagging strategy for their synthetic needs.
Introduction to Fluorous Chemistry
Fluorous chemistry leverages the unique properties of highly fluorinated compounds, which exhibit limited miscibility with both organic and aqueous solvents, creating a third "fluorous" phase. By attaching a perfluoroalkyl chain (a "fluorous tag") to a molecule of interest, its partitioning behavior can be controlled, enabling highly selective separations. This "phase-tag" approach allows for the rapid purification of tagged molecules from complex reaction mixtures.
The two primary categories of fluorous tags are "heavy" and "light," distinguished by their fluorine content.[1][2]
-
Heavy Fluorous Tags: These tags possess a high fluorine content, typically greater than 60% by molecular weight, and often contain multiple perfluoroalkyl chains.[1] Their high fluorine content renders the tagged molecules soluble in fluorous solvents, making them ideal for purification via Fluorous Liquid-Liquid Extraction (F-LLE) .[1]
Comparison of Common Fluorous Tags
The selection of a fluorous tag depends on several factors, including the nature of the substrate, the reaction conditions, and the desired purification method. Below is a comparison of commonly used fluorous tags, with performance data summarized in the subsequent tables.
Fluorous Protecting Groups
Fluorous tags are frequently incorporated as modifications of standard protecting groups, allowing for seamless integration into established synthetic routes.
-
Fluorous Boc (F-Boc): Used for the protection of amines, F-Boc can be employed in parallel synthesis, with purification of intermediates achieved by F-SPE.[1]
-
Fluorous Cbz (F-Cbz): Another amine protecting group, F-Cbz tags are valuable in peptide synthesis, enabling the separation of the desired tagged peptide from untagged failure sequences.[1]
-
Fluorous Silyl Ethers: These are used to protect alcohols and can be tailored with varying lengths of fluorous chains. This allows for the separation of multiple stereoisomers in a single pot through fluorous HPLC, where retention time is proportional to the fluorine content of the tag.[4]
-
Fluorous Benzyl (F-Bn): Employed for the protection of alcohols in oligosaccharide synthesis, F-Bn tagged intermediates can be purified using triphasic liquid-liquid extraction.[1]
Fluorous Reagents and Scavengers
Fluorous tags can also be attached to reagents or scavengers to simplify the removal of excess reagents or byproducts.
-
Fluorous Phosphines: Used in reactions like the Mitsunobu reaction, fluorous phosphines and their corresponding oxides can be easily removed by F-SPE, greatly simplifying product purification.[4] Second-generation fluorous phosphine reagents have shown improved reactivity, making them competitive with their non-fluorous counterparts.[4]
-
Fluorous Thiol: These can be used in oligosaccharide synthesis, with the fluorous tag facilitating purification by F-SPE. The fluorous thiol can often be recycled.[1]
Performance Data of Fluorous Tags
The following tables summarize quantitative data on the performance of different fluorous tags in various synthetic applications. It is important to note that yields and purities are highly dependent on the specific reaction conditions.
Table 1: Performance of Fluorous Tags in Small Molecule Synthesis
| Fluorous Tag/Reagent | Application | Purification Method | Yield (%) | Purity (%) | Reference |
| Fluorous Dichlorotriazine (F-DCT) | Amine Scavenging | Automated F-SPE | 48-96 | >90 for 13/18 compounds | [5] |
| Fluorous Mitsunobu Reagents | Mitsunobu Reaction | Automated F-SPE | - | Approx. 90% of products >90% | [5] |
| C9F19CO- | Amide Synthesis | F-SPE | Good to Excellent | Good to Excellent for 15/16 compounds | [6] |
Table 2: Performance of Fluorous Tags in Biopolymer Synthesis
| Fluorous Tag | Application | Purification Method | Recovery/Yield (%) | Purity | Reference |
| Fluorous Dimethoxytrityl (FDMT) | Oligonucleotide (75-mer) Purification | Fluorous Affinity Purification | Nearly Quantitative | Free from failure sequences | [7] |
| Heavy Fluorous Tag (Carboxylic Acid) | Oligosaccharide Synthesis | F-LLE | Tag recovered in >80% yield over 7 steps | High | [8] |
| F-Cbz | Peptide Synthesis | Fluorous HPLC | - | High | [1] |
Experimental Workflows and Protocols
The successful implementation of fluorous tagging strategies relies on robust and well-defined experimental protocols. The following diagrams and protocols detail the general workflow for fluorous-tagged synthesis and the specific procedures for F-SPE and F-LLE.
General Workflow for Fluorous-Tagged Synthesis
Caption: General workflow for a multi-step synthesis using a fluorous tag.
Fluorous Solid-Phase Extraction (F-SPE) Workflow
Caption: Workflow for purification using Fluorous Solid-Phase Extraction (F-SPE).
Detailed Experimental Protocol for Fluorous Solid-Phase Extraction (F-SPE)
This protocol is a general guideline for the purification of a "light" fluorous-tagged compound.
-
Cartridge Conditioning:
-
Pass 6-8 mL of a "fluorophobic" solvent mixture (e.g., 80:20 methanol/water) through a fluorous silica gel cartridge.[9] This prepares the stationary phase for sample loading.
-
-
Sample Loading:
-
Fluorophobic Elution (Wash):
-
Fluorophilic Elution:
-
Elute the cartridge with a "fluorophilic" solvent (e.g., 8 mL of methanol or THF) to recover the retained fluorous-tagged product.[9]
-
Collect this fraction separately.
-
-
Cartridge Regeneration (Optional):
-
The cartridge can often be regenerated for reuse by washing with a strong organic solvent like THF or acetone, followed by air-drying.[9]
-
Fluorous Liquid-Liquid Extraction (F-LLE) Workflow
Caption: Workflow for purification using Fluorous Liquid-Liquid Extraction (F-LLE).
Detailed Experimental Protocol for Fluorous Liquid-Liquid Extraction (F-LLE)
This protocol outlines the general procedure for separating a "heavy" fluorous-tagged compound.
-
Dissolution:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., toluene, ethyl acetate).
-
-
Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a fluorous solvent (e.g., perfluorohexane (FC-72)).
-
Stopper the funnel and shake vigorously, periodically venting to release pressure.[10]
-
-
Phase Separation:
-
Allow the funnel to stand undisturbed until the two phases have clearly separated.[10] The denser fluorous phase will be the bottom layer.
-
-
Fraction Collection:
-
Carefully drain the lower fluorous phase, which contains the fluorous-tagged product.
-
The upper organic phase, containing non-fluorous compounds, can be extracted again with the fluorous solvent to ensure complete recovery of the tagged product.
-
-
Product Isolation:
-
Combine the fluorous extracts and remove the fluorous solvent by evaporation (note: fluorous solvents have low boiling points). The recovered product can then be detagged.
-
Conclusion
Fluorous tagging offers a powerful and versatile platform for simplifying purification in organic synthesis. The choice between "heavy" and "light" tags is primarily dictated by the intended separation technique, with F-LLE being suitable for the former and F-SPE for the latter. By integrating fluorous-tagged protecting groups, reagents, or scavengers into a synthetic strategy, researchers can significantly reduce reliance on time-consuming chromatographic methods, thereby accelerating the pace of discovery and development. The protocols and data presented in this guide provide a solid foundation for the successful application of fluorous chemistry in a variety of synthetic contexts.
References
- 1. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorous synthesis with fewer fluorines (light fluorous synthesis): Separation of tagged from untagged products by solid-phase extraction with fluorous reverse-phase silica gel | Semantic Scholar [semanticscholar.org]
- 7. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane and Other Perfluoroalkyl Iodides for Researchers and Drug Development Professionals
In the landscape of fluorinated building blocks, perfluoroalkyl iodides (PFAIs) stand out for their versatility in introducing perfluoroalkyl chains into organic molecules, a strategy widely employed in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comparative analysis of 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodohexane against other common PFAIs, offering insights into their performance backed by experimental data to aid researchers in selecting the optimal reagent for their specific applications.
Physical and Chemical Properties: A Tabular Comparison
The physical properties of PFAIs are critical determinants of their handling, reactivity, and application scope. The following table summarizes key properties of this compound and a selection of other commercially available PFAIs.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| This compound | C₆H₄F₉I | 373.99[1][2] | ~145-147 | 1.94 (at 20°C)[1] | 1.370 (at 20°C) |
| Perfluoroethyl iodide | C₂F₅I | 245.92 | 12-13 | 2.359 (at 20°C) | 1.325 (at 20°C) |
| Perfluorobutyl iodide | C₄F₉I | 345.94 | 67 | 2.008 (at 25°C) | 1.328 (at 25°C) |
| Perfluorohexyl iodide | C₆F₁₃I | 445.95[3] | 117-118 | 1.96 (at 25°C) | 1.321 (at 25°C) |
| Perfluorooctyl iodide | C₈F₁₇I | 545.96 | 160-162 | 1.94 (at 25°C) | 1.320 (at 25°C) |
| Perfluorodecyl iodide | C₁₀F₂₁I | 645.97 | 198-200 | - | - |
Performance in Key Chemical Transformations
The utility of PFAIs is most evident in their performance in various chemical reactions, particularly those involving radical intermediates. Below, we compare the performance of this compound with other PFAIs in representative transformations, supported by experimental data from the literature.
Radical Addition to Alkenes and Alkynes
The addition of a perfluoroalkyl group and an iodine atom across a double or triple bond is a fundamental transformation. The efficiency of this reaction can vary depending on the PFAI used.
Experimental Protocol: Visible-Light-Induced Iodoperfluoroalkylation of Alkenes [3]
A solution of the alkene (1.0 equiv), the perfluoroalkyl iodide (1.5 equiv), and a photocatalyst (e.g., perylene diimide, 0.05 mol%) in a suitable solvent (e.g., acetonitrile) is prepared in a reaction vessel. The mixture is degassed and irradiated with visible light (e.g., 450 nm LED) at room temperature for a specified time. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the iodoperfluoroalkylated product.
Comparative Yields in Radical Addition Reactions:
| Alkene/Alkyne Substrate | Perfluoroalkyl Iodide | Product | Yield (%) | Reference |
| 1-Dodecene | C₄F₉I | 1-Iodo-2-(nonafluorobutyl)dodecane | 85 | [4] |
| 1-Dodecene | C₆F₁₃I | 1-Iodo-2-(tridecafluorohexyl)dodecane | 82 | [4] |
| Phenylacetylene | C₄F₉I | (E)-1-Iodo-2-(nonafluorobutyl)-1-phenylethene | 78 | [4] |
| Phenylacetylene | C₆F₁₃I | (E)-1-Iodo-2-(tridecafluorohexyl)-1-phenylethene | 75 | [4] |
Note: Direct comparative data for this compound in this specific reaction was not available in the reviewed literature. However, its structural similarity to other PFAIs suggests it would be a viable reagent.
Radical Cyclization Reactions
PFAIs are effective precursors for initiating radical cyclization cascades, which are powerful methods for constructing complex cyclic molecules.
Experimental Protocol: Visible-Light-Induced Perfluoroalkylation/Cyclization [5][6]
To a solution of the unsaturated substrate (e.g., an N-allyl-2-vinylaniline derivative) (0.2 mmol) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.4 mmol) in acetonitrile (2.0 mL) is added the perfluoroalkyl iodide (0.4 mmol). The reaction mixture is irradiated with blue LEDs (10 W) at room temperature under an argon atmosphere for 12 hours. The solvent is then evaporated, and the residue is purified by flash chromatography to afford the perfluoroalkylated cyclized product.
Comparative Yields in Radical Cyclization Reactions:
| Unsaturated Substrate | Perfluoroalkyl Iodide | Product | Yield (%) | Reference |
| N-allyl-N-tosyl-2-vinylaniline | C₄F₉I | Perfluorobutylated tetrahydroquinoline derivative | 81 | [5][6] |
| N-allyl-N-tosyl-2-vinylaniline | C₆F₁₃I | Perfluorohexylated tetrahydroquinoline derivative | 75 | [5][6] |
| N-allyl-N-tosyl-2-vinylaniline | C₈F₁₇I | Perfluorooctylated tetrahydroquinoline derivative | 72 | [5][6] |
| N-allyl-N-tosyl-2-vinylaniline | C₄F₉CH₂CH₂I (analogue of target compound) | Perfluoroalkylated tetrahydroquinoline derivative | Comparable yields expected | - |
While direct data for this compound was not explicitly found in this specific comparative study, its partially fluorinated alkyl chain may influence the reaction kinetics and yield compared to fully perfluorinated analogues.
Reaction Mechanisms and Experimental Workflows
The generation of a perfluoroalkyl radical from a PFAI is the key initiation step in many of these reactions. This can be achieved through various methods, including thermal or photochemical homolysis of the C-I bond, or through the formation of an electron donor-acceptor (EDA) complex.
Visible-Light-Induced Radical Generation via EDA Complex
Caption: Mechanism of radical generation from a PFAI via an EDA complex.
Experimental Workflow for a Typical Radical Addition Reaction
Caption: A typical workflow for a visible-light-mediated radical addition.
Environmental and Safety Considerations
Per- and polyfluoroalkyl substances (PFAS) are a broad class of chemicals that have come under scrutiny for their persistence in the environment and potential health effects. While PFAIs are reactive intermediates and are consumed in the chemical reaction, it is crucial to handle them with appropriate safety measures and to consider the environmental fate of any byproducts or unreacted starting materials.
Short-chain PFAS, which would include the degradation products of some of the PFAIs discussed here, are generally considered to be less bioaccumulative than their long-chain counterparts. However, they are often more mobile in soil and water, leading to concerns about the contamination of water resources[7]. Researchers should consult the Safety Data Sheet (SDS) for each specific PFAI and follow appropriate laboratory safety protocols, including working in a well-ventilated fume hood and using personal protective equipment.
Conclusion
This compound is a valuable reagent for the introduction of a nonafluorohexyl group into organic molecules. Its performance in radical reactions is expected to be comparable to other PFAIs, making it a suitable choice for a variety of synthetic applications. The selection of a specific PFAI will depend on the desired perfluoroalkyl chain length, the specific reaction conditions, and the properties of the target molecule. This guide provides a foundation for researchers to make informed decisions when selecting a PFAI for their synthetic needs. Further investigation into the direct comparative performance of this compound in a wider range of reactions would be beneficial for the scientific community.
References
- 1. This compound | C6H4F9I | CID 74887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Visible-Light-Mediated Iodoperfluoroalkylation of Alkenes in Flow and Its Application to the Synthesis of a Key Fulvestrant Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Visible‐Light‐Induced Radical Cyclization of Unactivated Olefins with Perfluoroalkyl Iodides to Access Perfluoroalkylated Ortho‐Diazaheterocyclic Compounds | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Peptide Synthesis: Fluorous Synthesis vs. Solid-Phase Synthesis
In the landscape of peptide synthesis, researchers and drug developers continually seek methodologies that offer a balance of efficiency, purity, and scalability. The two prominent techniques, Solid-Phase Peptide Synthesis (SPPS) and the more recent Fluorous Liquid-Phase Peptide Synthesis (FLPPS), present distinct advantages and disadvantages. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in selecting the optimal strategy for your research and development needs.
Core Principles: Anchored vs. Tagged Synthesis
Solid-Phase Peptide Synthesis (SPPS) , pioneered by Bruce Merrifield, revolutionized peptide chemistry by anchoring the C-terminal amino acid to an insoluble polymer resin.[1][2] The peptide chain is assembled stepwise on this solid support. Excess reagents and soluble by-products are removed through simple filtration and washing steps, which greatly simplifies the purification process and allows for automation.[3][4]
Fluorous Synthesis , on the other hand, is a solution-phase technique that utilizes a "fluorous tag"—a perfluoroalkyl group—covalently attached to the starting material.[5] This tag imparts a unique solubility profile to the growing peptide chain, allowing for its selective separation from non-fluorous reagents and by-products using a technique called Fluorous Solid-Phase Extraction (F-SPE).[5][6] In F-SPE, the fluorous-tagged peptide is retained on a fluorous silica gel cartridge while impurities are washed away.[7]
Comparative Analysis of Performance Metrics
The choice between SPPS and fluorous synthesis often hinges on project-specific requirements such as the desired peptide length, complexity, scale, and purity. The following table summarizes key performance indicators for both methods.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Fluorous Liquid-Phase Peptide Synthesis (FLPPS) |
| Principle | Peptide chain is grown on an insoluble solid support (resin).[2] | Peptide chain is tagged with a fluorous group and synthesized in solution.[5] |
| Purification Method | Excess reagents removed by filtration and washing after each step.[3] Final purification by HPLC.[8] | Purification of tagged peptide via Fluorous Solid-Phase Extraction (F-SPE).[6][9] |
| Typical Purity (Crude) | ≥95% is achievable but highly sequence-dependent.[1][10] | Can be high; purification at each step can remove deletion sequences. |
| Typical Yield | High for short to medium peptides (<50 amino acids).[1] | Can be high, with potential for higher recovery in some cases. |
| Synthesis Time | Faster for automated synthesis of many peptides due to simplified washing steps.[1][11] | Can be slower due to extraction steps, but reactions in solution are fast.[5] |
| Scalability | Well-established for milligram-to-gram scale.[10] Large-scale synthesis can be challenging. | Advantageous for larger scale synthesis due to solution-phase nature. |
| Reaction Monitoring | Difficult to monitor reaction completion directly on the solid support. | Easy to monitor reaction progress using standard analytical techniques (e.g., HPLC, MS).[5] |
| Solvent Consumption | High, due to extensive washing steps required after each coupling and deprotection.[1] | Generally lower, though solvents are required for F-SPE. |
| Handling of "Difficult Sequences" | Aggregation of the growing peptide chain on the resin can be a major issue.[12] | Aggregation can still occur, but the solution-phase environment may offer more flexibility. |
Experimental Workflows: A Visual Comparison
The workflows for SPPS and fluorous synthesis are fundamentally different, primarily in the purification strategy employed at each cycle.
Solid-Phase Peptide Synthesis (SPPS) Workflow
SPPS follows a cyclical process of deprotection, activation, coupling, and extensive washing, with the peptide remaining attached to the solid resin throughout the synthesis.
Fluorous Liquid-Phase Peptide Synthesis (FLPPS) Workflow
FLPPS involves standard solution-phase reactions, with a key purification step using F-SPE after each coupling to isolate the fluorous-tagged product.
Experimental Protocols
The following are generalized protocols for a single coupling cycle in both SPPS and fluorous synthesis. Note that specific reagents, reaction times, and temperatures may vary depending on the amino acid sequence and scale.
Standard Fmoc-SPPS Protocol (Manual)
This protocol outlines a single coupling cycle for adding one amino acid to a growing peptide chain on a resin support.[8][13]
-
Resin Swelling : The Fmoc-protected amino acid-loaded resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[8]
-
Fmoc Deprotection : The swelling solvent is drained, and a 20% solution of piperidine in DMF is added to the resin. The mixture is agitated for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the peptide. This step is often repeated once.[8][13]
-
Washing : The deprotection solution is drained, and the resin is washed thoroughly with DMF (3-5 times) and then dichloromethane (DCM) (3-5 times) to remove residual piperidine and by-products.[4]
-
Amino Acid Activation and Coupling : In a separate vessel, the next Fmoc-protected amino acid (3-5 equivalents) is pre-activated by dissolving it in DMF with a coupling agent like HBTU (3-5 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).[4] This activated solution is then added to the washed resin.
-
Coupling Reaction : The reaction vessel is agitated for 30-60 minutes to allow the coupling reaction to proceed.[4] A colorimetric test (like the Kaiser test) can be performed to confirm the completion of the reaction.
-
Final Washing : After the coupling is complete, the reaction solution is drained, and the resin is washed again with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.
Fluorous Synthesis Coupling and Extraction Protocol
This protocol describes a single coupling cycle followed by F-SPE purification.[5][6]
-
Solution-Phase Coupling : The fluorous-tagged peptide (with a free N-terminal amine) is dissolved in an appropriate organic solvent (e.g., DCM/DMF). The protected amino acid (1.5-3 equivalents), a coupling agent (e.g., PyBOP, 1.5-3 equivalents), and a base (e.g., DIPEA, 2-4 equivalents) are added. The reaction is stirred at room temperature until completion, as monitored by HPLC or TLC.
-
Reaction Workup : The reaction mixture is concentrated to remove the solvent. The crude residue is then redissolved in a minimal amount of a solvent mixture suitable for F-SPE loading, typically a water/organic solvent mixture (e.g., 4:1 MeOH/H₂O).[6]
-
F-SPE Cartridge Conditioning : A fluorous silica gel cartridge is conditioned by washing it with a fluorophilic elution solvent (e.g., MeOH) followed by the initial washing solvent (e.g., 4:1 MeOH/H₂O).[6]
-
Sample Loading and Washing : The dissolved crude product is loaded onto the conditioned F-SPE cartridge. The cartridge is then washed with the initial solvent system (e.g., 4:1 MeOH/H₂O) to elute the non-fluorous compounds, including unreacted amino acids, coupling agents, and by-products.
-
Elution of Fluorous Product : The desired fluorous-tagged peptide is eluted from the cartridge using a more fluorophilic solvent, such as pure methanol or THF.[6]
-
Product Preparation for Next Cycle : The fractions containing the pure fluorous-tagged peptide are combined and the solvent is evaporated. The product is then subjected to the N-terminal deprotection step to prepare it for the next coupling reaction.
Conclusion
Both Solid-Phase Peptide Synthesis (SPPS) and Fluorous Liquid-Phase Peptide Synthesis (FLPPS) are powerful techniques for creating custom peptides.
SPPS is the dominant and most established method, particularly in research settings, due to its amenability to automation, high-throughput capabilities, and the vast body of literature and protocols available.[1][14] It is exceptionally efficient for synthesizing numerous short-to-medium length peptides.
Fluorous Synthesis presents a compelling alternative, especially for applications where reaction monitoring, scalability, and the handling of certain "difficult" sequences are critical.[5] By keeping the synthesis in the solution phase, it circumvents the physical constraints of a solid support and combines the purification advantages of solid-phase techniques with the flexibility of classical solution-phase chemistry.
The optimal choice depends on a careful evaluation of the specific peptide's characteristics, the required scale of production, available resources, and the overall goals of the research or drug development project.
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. silicycle.com [silicycle.com]
- 7. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pentelutelabmit.com [pentelutelabmit.com]
- 12. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
F-SPE vs. Traditional Chromatography: A Comparative Guide for Drug Development
In the fast-paced world of drug discovery and development, efficient and accurate sample preparation is paramount. The transition from complex biological matrices to clean, concentrated analytes for chromatographic analysis is a critical step that significantly impacts data quality and laboratory throughput. While traditional chromatography techniques have long been the standard, Fiber-based Solid Phase Extraction (F-SPE) has emerged as a powerful alternative, offering significant advantages in terms of speed, solvent consumption, and automation potential. This guide provides an objective comparison of F-SPE and traditional chromatography methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal technique for their analytical needs.
At a Glance: F-SPE vs. Traditional Chromatography
| Parameter | Fiber-based Solid Phase Extraction (F-SPE) | Traditional Solid Phase Extraction (SPE) | Traditional Liquid-Liquid Extraction (LLE) |
| Sample Preparation Time | 5-20 minutes[1][2] | 15-40 minutes[1][2] | 40-60 minutes[2] |
| Solvent Consumption | Minimal (often solvent-free desorption)[1][3] | Low to moderate[4][5] | High[4][5] |
| Analyte Recovery | High (often >90%)[1][6][7] | High (typically 70-100%)[1][2][7] | Variable (often lower and less reproducible)[2][8] |
| Automation Potential | High[3][9] | Moderate to High[4] | Low and difficult |
| Environmental Impact | Low ("Green" technique)[1] | Moderate | High |
| Precision (%RSD) | Good (e.g., <7% for drug compounds)[10][11] | Excellent (e.g., <11% for drug compounds)[1] | Variable (can be higher)[10][11] |
Delving Deeper: A Head-to-Head Comparison
Fiber-based SPE, particularly in the form of Solid Phase Microextraction (SPME), streamlines sample preparation by integrating extraction, concentration, and sample introduction into a single step.[3] This contrasts sharply with the multi-step procedures of traditional SPE and LLE.
Efficiency and Speed: F-SPE significantly reduces sample preparation time. For instance, processing 96 samples can take as little as 15-20 minutes with F-SPE, compared to 40 minutes for supported liquid extraction (SLE) and 60 minutes for LLE.[2] This rapid extraction is a key advantage in high-throughput screening environments common in drug development.
Solvent Consumption and Environmental Impact: A major drawback of traditional methods, especially LLE, is the large volume of organic solvents required, leading to environmental concerns and disposal costs.[4][5] F-SPE is a "green" analytical technique that drastically reduces or even eliminates the need for organic solvents, relying on thermal desorption for gas chromatography or minimal solvent for liquid chromatography.[1][3]
Analyte Recovery and Reproducibility: While both F-SPE and traditional SPE can achieve high analyte recoveries, F-SPE often demonstrates excellent performance, with recoveries frequently exceeding 90%.[1][6][7] For example, a magnetic SPE method for sex hormones in cosmetics reported recoveries between 71.7% and 116.2%.[7] In a direct comparison for the analysis of diclofenac, SPE showed a two-fold greater absolute percent recovery compared to LLE and exhibited less variability.[8]
Experimental Workflows and Methodologies
To provide a clearer understanding of the practical differences, the following sections detail the experimental protocols and workflows for F-SPE and traditional chromatography.
Fiber-based Solid Phase Extraction (F-SPE) Workflow
Caption: F-SPE simplifies the workflow by combining extraction and concentration into a single fiber-based step.
Detailed F-SPE Protocol (SPME for Drug Compound in Human Plasma):
-
Fiber Conditioning: A commercially available SPME fiber (e.g., polydimethylsiloxane/divinylbenzene) is conditioned according to the manufacturer's instructions, typically by heating in a gas chromatograph injection port.
-
Sample Preparation: A small volume of human plasma (e.g., 0.25 mL) is placed in a vial.[10] A stable isotope-labeled internal standard is added.
-
Extraction: The SPME fiber is exposed to the plasma sample (direct immersion) or the headspace above the sample for a defined period (e.g., 10-30 minutes) under agitation to allow for the analytes to partition onto the fiber coating.[11]
-
Fiber Rinsing: The fiber is briefly rinsed with deionized water to remove any adhering matrix components.
-
Desorption and Analysis: The fiber is then transferred to the injection port of a high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS). The analytes are desorbed from the fiber using a small amount of the mobile phase and subsequently separated and detected.[10]
Traditional Solid Phase Extraction (SPE) Workflow
Caption: Traditional SPE involves a multi-step process of conditioning, loading, washing, and eluting the analyte.
Detailed Traditional SPE Protocol (for Anabolic Steroids in Serum):
-
Sample Pretreatment: To 200 µL of serum, add 100 µL of 0.1 N HCl and an internal standard.[12]
-
SPE Cartridge Conditioning: A C8 + QAX SPE column is conditioned with 3 mL of methanol followed by 3 mL of deionized water.[12]
-
Sample Loading: The pretreated sample is applied to the SPE column.
-
Washing: The column is washed with 1 mL of 60:40 deionized water:methanol to remove interferences.[12]
-
Drying: The column is dried for 5 minutes under full vacuum or pressure.[12]
-
Elution: The anabolic steroids are eluted with 3 mL of methanol.[12]
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in a suitable solvent for LC-MS/MS analysis.
Conclusion
For researchers, scientists, and professionals in drug development, the choice of sample preparation technique is a critical decision that influences efficiency, data quality, and laboratory sustainability. Fiber-based Solid Phase Extraction offers a compelling alternative to traditional chromatography methods, providing significant reductions in sample preparation time and solvent consumption while maintaining high levels of analyte recovery and reproducibility. While traditional SPE remains a robust and reliable technique, the advantages of F-SPE, particularly in high-throughput environments and for applications requiring trace-level detection, make it an increasingly attractive option for modern analytical laboratories. The detailed workflows and protocols provided in this guide serve as a starting point for method development and optimization, empowering researchers to make informed decisions based on the specific requirements of their drug development programs.
References
- 1. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. Solid Phase Microextraction (SPME) in Pharmaceutical Analysis | Separation Science [sepscience.com]
- 4. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Determination of Residual Sex Hormones in Cosmetics Using Magnetic Solid-Phase Extraction with Isotope-Labeled Internal Standards by UHPLC-MS/MS [mdpi.com]
- 8. SPE vs LLE: A Battle of Methods - SCIENCE UNFILTERED [phenomenex.com]
- 9. Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of solid-phase microextraction and liquid-liquid extraction in 96-well format for the determination of a drug compound in human plasma by liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. amchro.com [amchro.com]
The Fluorous Advantage: A Cost-Benefit Analysis of Fluorous Tagging Reagents in Purification
For researchers, scientists, and drug development professionals, the efficient purification of target molecules is a critical and often time-consuming step in the discovery and development pipeline. Traditional methods like silica gel chromatography have long been the standard, but newer technologies such as fluorous tagging offer a compelling alternative. This guide provides an objective comparison of fluorous tagging reagents with conventional purification techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Fluorous chemistry utilizes perfluorinated compounds as a unique phase for separations. By attaching a "fluorous tag" (a perfluoroalkyl chain) to a molecule of interest, its partitioning properties are dramatically altered, allowing for highly selective separation from non-tagged molecules. This "like-dissolves-like" principle, where fluorous-tagged molecules have a strong affinity for a fluorous stationary phase, forms the basis of fluorous solid-phase extraction (F-SPE). This technique offers a streamlined and often more efficient workflow compared to the polarity-based separation of traditional chromatography.
Performance Comparison: Fluorous Tagging vs. Traditional Methods
The primary advantages of fluorous tagging lie in its high selectivity, potential for higher recovery rates, and simplified purification protocols. This is particularly evident in the purification of complex molecules where traditional methods may struggle.
| Parameter | Fluorous Solid-Phase Extraction (F-SPE) | Traditional Silica Gel Chromatography | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Principle of Separation | Affinity based on fluorine content | Polarity | Hydrophobicity |
| Selectivity | Very high for fluorous-tagged molecules | Moderate to high, dependent on compound differences in polarity | High, dependent on hydrophobicity differences |
| Typical Recovery | High, often 70-100%, especially for complex molecules like long oligonucleotides.[1] | Variable, can be lower due to irreversible adsorption, especially for polar compounds. | Generally high, but can be affected by sample loss on the column. |
| Processing Time | Fast, often described as more of a filtration than a chromatography.[2] | Can be time-consuming, especially for difficult separations requiring fine-tuned gradients. | Varies depending on the complexity of the mixture and the gradient length. |
| Solvent Consumption | Generally lower due to the simple wash/elute protocol. | Can be high, especially for large columns and shallow gradients. | Can be significant, particularly for preparative scale purifications. |
| Cost of Media | Fluorous silica gel is generally more expensive per gram than standard silica gel. | Standard silica gel is relatively inexpensive. | Reversed-phase columns, especially for preparative HPLC, can be a significant investment.[3] |
| Reusability of Media | F-SPE cartridges can often be regenerated and reused. | Silica gel columns are typically single-use in a research setting. | HPLC columns can be used for many injections with proper care. |
| Applicability | Broadly applicable to small molecules, peptides, and oligonucleotides by attaching a suitable fluorous tag. | Widely used for a vast range of organic compounds. | A standard method for the analysis and purification of peptides and other biomolecules. |
Cost-Benefit Analysis
While the upfront cost of fluorous tagging reagents and fluorous silica gel may be higher than that of standard silica gel, a comprehensive cost-benefit analysis should consider factors beyond the initial purchase price.
Considerations for Cost-Benefit Analysis:
-
Time Savings: The rapid nature of F-SPE can significantly reduce labor costs associated with lengthy chromatography runs and fraction analysis.
-
Solvent Reduction: Lower solvent consumption in F-SPE translates to reduced purchase and waste disposal costs.
-
Increased Yield and Purity: For challenging separations, the higher recovery and purity achievable with fluorous tagging can lead to more efficient use of valuable synthetic intermediates, ultimately reducing the overall cost of a multi-step synthesis.
-
Automation Potential: F-SPE is highly amenable to automation, further reducing hands-on time and improving reproducibility.
In scenarios involving the synthesis of complex molecules, such as long oligonucleotides or difficult peptide sequences, the enhanced performance of fluorous tagging can outweigh the higher initial reagent cost, leading to a more cost-effective overall process.[1]
Experimental Protocols
To provide a practical comparison, detailed methodologies for both fluorous solid-phase extraction and traditional flash column chromatography are presented below.
Fluorous Solid-Phase Extraction (F-SPE) of a Fluorous-Tagged Peptide
This protocol outlines a general procedure for the purification of a peptide that has been tagged with a fluorous protecting group.
Materials:
-
Crude fluorous-tagged peptide, post-synthesis and cleavage.
-
Fluorous Solid-Phase Extraction (F-SPE) cartridge (e.g., packed with fluorous silica gel).
-
Fluorophobic wash solvent (e.g., 80:20 methanol/water).
-
Fluorophilic elution solvent (e.g., 100% methanol or acetonitrile).
-
Solvents for sample dissolution (e.g., DMF).
-
SPE manifold or vacuum source.
-
Collection tubes.
Procedure:
-
Cartridge Conditioning: Condition the F-SPE cartridge by passing 2-3 column volumes of the fluorophilic elution solvent, followed by 2-3 column volumes of the fluorophobic wash solvent through the cartridge.
-
Sample Loading: Dissolve the crude fluorous-tagged peptide in a minimal amount of a suitable solvent (e.g., DMF). Load the sample solution onto the conditioned F-SPE cartridge.
-
Fluorophobic Wash: Wash the cartridge with several column volumes of the fluorophobic wash solvent to elute the non-fluorous impurities (e.g., scavengers, non-tagged truncated sequences). Collect this fraction and analyze by a suitable method (e.g., HPLC, MS) to confirm the removal of impurities.
-
Fluorophilic Elution: Elute the fluorous-tagged peptide from the cartridge using the fluorophilic elution solvent. Collect this fraction.
-
Tag Removal (if necessary): The fluorous tag can be cleaved from the purified peptide according to the specific chemistry of the tag. A subsequent F-SPE step can be performed to remove the cleaved fluorous tag, leaving the pure, detagged peptide.
-
Analysis: Analyze the purified peptide fraction for purity and yield using appropriate analytical techniques (e.g., HPLC, MS).
Traditional Flash Column Chromatography of a Small Molecule
This protocol describes a standard procedure for the purification of a small organic molecule using flash column chromatography.
Materials:
-
Crude small molecule mixture.
-
Silica gel (flash grade, e.g., 230-400 mesh).
-
Glass chromatography column with a stopcock.
-
Sand.
-
Eluent (a solvent system determined by TLC analysis, e.g., a mixture of hexanes and ethyl acetate).
-
Compressed air source.
-
Collection tubes.
-
Thin Layer Chromatography (TLC) plates and chamber.
Procedure:
-
Solvent System Selection: Determine an appropriate eluent system using TLC. The desired compound should have an Rf value of approximately 0.2-0.4 for good separation.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Alternatively, dry-pack the silica gel and then carefully add the eluent.
-
Tap the column gently to ensure even packing and remove any air bubbles.
-
Add a protective layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the eluent or a more polar solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
Alternatively, for less soluble samples, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure with compressed air to achieve a steady flow rate.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure desired product.
-
-
Solvent Removal: Evaporate the solvent from the combined pure fractions to obtain the purified compound.
Visualization of Workflows
The following diagrams illustrate the conceptual workflows for purification using fluorous tagging and traditional chromatography.
Caption: Workflow for purification using fluorous tagging.
Caption: Workflow for traditional flash chromatography.
Conclusion
Fluorous tagging reagents offer a powerful and efficient alternative to traditional purification methods, particularly for complex molecules and high-throughput applications. While the initial cost of fluorous materials may be higher, the benefits of increased speed, higher recovery, reduced solvent consumption, and simplified workflows can lead to significant overall cost savings and improved productivity. For researchers and drug development professionals, a careful evaluation of the specific purification challenge at hand, considering both the performance and economic factors outlined in this guide, will enable an informed decision on whether the fluorous advantage is the right choice for their project.
References
A Comparative Guide to Product Purity Validation Following Fluorous Tag Cleavage
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug development, the efficient purification of target molecules is a critical determinant of success. The use of affinity tags has revolutionized this process, enabling streamlined isolation of products from complex reaction mixtures. Among these, fluorous tags offer a unique and powerful alternative to more traditional methods like the polyhistidine (His)-tag. This guide provides an objective comparison of product purity validation after fluorous tag cleavage, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal purification strategy.
The Principle of Fluorous Affinity Purification
Fluorous tags are perfluoroalkyl or highly fluorinated alkyl chains that can be appended to a molecule of interest. The purification principle relies on the unique physical properties of fluorinated compounds, which exhibit limited miscibility with both aqueous and common organic solvents, leading to a third "fluorous" phase. This property allows for highly selective separation of fluorous-tagged molecules from non-tagged species.
Purification is typically achieved through one of two main techniques:
-
Fluorous Solid-Phase Extraction (F-SPE): In this method, the crude reaction mixture is loaded onto a silica gel column functionalized with a fluorous stationary phase. Non-fluorous components are washed away with a fluorophobic solvent (e.g., a methanol/water mixture), while the fluorous-tagged product is retained. The purified product is then eluted with a fluorophilic solvent (e.g., methanol or THF).[1][2][3]
-
Fluorous Liquid-Liquid Extraction (F-LLE): This technique is often used for molecules with a high fluorine content ("heavy" fluorous tags). The reaction mixture is partitioned between a fluorous solvent and a standard organic or aqueous solvent. The fluorous-tagged molecule selectively moves into the fluorous phase, separating it from non-fluorous impurities.[4]
Following purification, the fluorous tag is cleaved, and the final product's purity is rigorously assessed.
Experimental Workflow: From Synthesis to Purity Validation
The overall process of fluorous-tagged synthesis, purification, and analysis follows a logical sequence.
Caption: Workflow for fluorous-tagged synthesis and purification.
Comparison of Purification Strategies
The choice of a purification tag is dictated by factors such as the nature of the target molecule (e.g., small molecule, peptide, or protein), the expression system (for proteins), and the desired final purity and yield. Below is a comparison of fluorous tagging with other common methods.
| Parameter | Fluorous Tag Purification (F-SPE) | His-Tag Purification (IMAC) | Boc Solid-Phase Peptide Synthesis (SPPS) |
| Principle | Affinity based on fluorine-fluorine interactions. | Immobilized Metal Affinity Chromatography (IMAC) based on the affinity of histidine residues for metal ions (e.g., Ni2+, Co2+).[5] | Stepwise synthesis on a solid support with an acid-labile Boc protecting group. Purification involves washing away excess reagents after each step.[][7] |
| Typical Purity | Often >90-95% after a single pass.[8] | Can range from moderate to high (80-95%), depending on the protein and optimization.[9][10] | High purity (>95%) can be achieved after final cleavage and purification.[11] |
| Typical Yield | Generally high, often quantitative. | Can be high, but may be reduced by optimizing for higher purity.[5] | Dependent on the length and sequence of the peptide; losses can occur at each step.[12] |
| Advantages | - High selectivity and purity.- Broad applicability to small molecules, peptides, and oligonucleotides.- Generic protocol with high reproducibility.- Reusable cartridges.[1][2] | - Well-established and widely used, especially for recombinant proteins.- Resins are relatively inexpensive and have high binding capacity.- Can be performed under native or denaturing conditions.[10] | - Well-suited for automated synthesis of peptides.- Simplifies the removal of excess reagents during synthesis.[7] |
| Disadvantages | - Requires synthesis of a fluorous-tagged intermediate.- Higher initial cost of fluorous reagents and silica gel. | - Co-purification of endogenous metal-binding proteins can be an issue.- Imidazole used for elution may need to be removed.- Less suitable for small molecules.[9][10] | - Primarily limited to peptide synthesis.- Requires the use of hazardous reagents like hydrofluoric acid (HF) for cleavage.[13] |
Purity Validation: The Analytical Toolkit
Regardless of the purification method, the final product must be rigorously analyzed to confirm its identity and quantify its purity. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (HPLC-MS), is the gold standard for this purpose.
| Analytical Technique | Purpose | Typical Output |
| Reverse-Phase HPLC (RP-HPLC) | Separates the target molecule from impurities based on hydrophobicity. | A chromatogram showing peaks corresponding to the product and any impurities. Purity is calculated as the area of the product peak relative to the total peak area.[14] |
| Mass Spectrometry (MS) | Determines the molecular weight of the product, confirming its identity. | A mass spectrum showing the mass-to-charge ratio of the product. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the product. | NMR spectra (e.g., 1H, 13C) that can be used to confirm the chemical structure of the molecule. |
Experimental Protocols
Fluorous Solid-Phase Extraction (F-SPE) of a Small Molecule
-
Cartridge Preparation: A fluorous SPE cartridge is conditioned by washing with a fluorophilic solvent (e.g., 3 mL of methanol or acetone) followed by a fluorophobic solvent (e.g., 2 x 3 mL of 80:20 methanol/water).[1]
-
Sample Loading: The crude reaction mixture is dissolved in a minimal amount of a suitable solvent (e.g., THF, DCM, or DMF) and loaded onto the conditioned cartridge.[1]
-
Washing (Fluorophobic Elution): The cartridge is washed with a fluorophobic solvent (e.g., 5-10 mL of 80:20 methanol/water) to elute the non-fluorous impurities. This fraction is collected for analysis if needed.
-
Elution (Fluorophilic Elution): The fluorous-tagged product is eluted from the cartridge with a fluorophilic solvent (e.g., 5-10 mL of methanol). This fraction contains the purified tagged product.[2]
-
Tag Cleavage: The fluorous tag is cleaved from the purified product according to the specific chemistry of the linker.
-
Final Purification: A final purification step (e.g., a second F-SPE to capture the cleaved tag, or standard silica gel chromatography) is performed to remove the cleaved tag and any cleavage reagents.
-
Analysis: The final product is analyzed by HPLC-MS to determine its purity and confirm its identity.
His-Tag Protein Purification using Immobilized Metal Affinity Chromatography (IMAC)
-
Cell Lysis: The cell pellet expressing the His-tagged protein is resuspended in a lysis buffer (e.g., Tris-buffered saline, pH 7.5-8.0) containing a low concentration of imidazole (e.g., 10-25 mM) to prevent non-specific binding.[9][15]
-
Lysate Clarification: The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the soluble protein is collected.
-
Binding: The clarified lysate is loaded onto an IMAC column pre-charged with Ni2+ or Co2+ ions and equilibrated with the lysis buffer.
-
Washing: The column is washed with several column volumes of the lysis buffer to remove unbound proteins.
-
Elution: The His-tagged protein is eluted from the column using a buffer containing a high concentration of imidazole (e.g., 250-500 mM).[16]
-
Analysis: The purity of the eluted protein is assessed by SDS-PAGE, and its concentration is determined using a protein assay. Further purification steps, such as size-exclusion chromatography, may be necessary to achieve higher purity.[17]
Conclusion
The validation of product purity is a non-negotiable step in the development of any new chemical entity. Fluorous tag-based purification offers a highly efficient and selective method for obtaining pure compounds, particularly for small molecules and peptides where traditional methods may be less effective. While His-tag purification remains a workhorse for recombinant proteins, F-SPE provides a compelling alternative with the potential for higher purity in a single step. The choice of purification strategy should be guided by the specific requirements of the project, with a thorough analytical validation to ensure the quality of the final product.
References
- 1. Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 7. bachem.com [bachem.com]
- 8. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. researchgate.net [researchgate.net]
- 11. Peptide Synthesis by Boc Strategy [sunresinlifesciences.com]
- 12. chempep.com [chempep.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Small scale His-Tag purification under nature conditions [wolfson.huji.ac.il]
- 17. cytivalifesciences.com [cytivalifesciences.com]
A Comparative Guide to Quantifying the Recovery of Fluorous-Tagged Catalysts
For Researchers, Scientists, and Drug Development Professionals
The efficiency of catalyst recovery is a critical factor in the economic and environmental viability of chemical processes. Fluorous-tagged catalysts have emerged as a promising solution, offering the benefits of homogeneous catalysis with the ease of separation typically associated with heterogeneous systems. This guide provides an objective comparison of fluorous-tagged catalyst recovery with alternative methods, supported by experimental data and detailed protocols for quantifying recovery efficiency.
Comparison of Catalyst Recovery Strategies
Fluorous-tagged catalysts offer a unique set of advantages over traditional heterogeneous catalysts and other tagged systems, such as polymer-supported catalysts. The primary benefit lies in the ability to perform reactions in a homogeneous phase, thus avoiding mass transfer limitations, and then easily separating the catalyst. However, each approach has its own strengths and weaknesses.
| Catalyst System | Recovery Method(s) | Advantages | Disadvantages | Typical Recovery Efficiency | Metal Leaching |
| Fluorous-Tagged | Fluorous Solid-Phase Extraction (F-SPE), Temperature-Dependent Precipitation, Fluorous-Organic Biphasic Separation | Homogeneous reaction conditions, high recovery rates, catalyst can be recycled multiple times with minimal loss of activity.[1] | Higher initial cost of fluorous tags and solvents, potential for small amounts of leaching of the fluorous tag. | >95% | Low (e.g., Pt leaching as low as 10⁻⁶ level per cycle).[2] Rhodium leaching of 0.57% and 5.3% in the first two cycles has been reported. |
| Heterogeneous (e.g., on Silica, Carbon) | Filtration, Centrifugation | Easy separation, well-established methods, lower initial cost of support.[3] | Mass transfer limitations can reduce reaction rates, potential for metal leaching from the support, catalyst deactivation over time.[3] | Variable, can be high but often with activity loss. | Can be significant depending on the metal, support, and reaction conditions. |
| Polymer-Supported | Precipitation and Filtration, Ultrafiltration | Combines advantages of homogeneous and heterogeneous catalysis, can be designed for specific applications.[4] | Swelling of the polymer support can affect reaction kinetics, potential for catalyst leaching from the polymer backbone, mechanical instability of the support. | Generally high, but can be affected by polymer degradation. | Varies depending on the linkage between the catalyst and the polymer. |
Experimental Protocols for Quantifying Catalyst Recovery
Accurate quantification of catalyst recovery is essential for process optimization. The following are detailed methodologies for key experiments.
Catalyst Recovery via Fluorous Solid-Phase Extraction (F-SPE)
This protocol describes the separation of a fluorous-tagged catalyst from a reaction mixture using a fluorous silica gel cartridge.
Materials:
-
Fluorous silica gel SPE cartridge
-
Reaction mixture containing the fluorous-tagged catalyst
-
Fluorophobic solvent (e.g., 80:20 methanol/water)
-
Fluorophilic solvent (e.g., methanol or tetrahydrofuran)
-
SPE manifold
Procedure:
-
Cartridge Conditioning: Pre-condition the F-SPE cartridge by passing 6 mL of the fluorophobic solvent (e.g., 80:20 MeOH:H₂O) through it.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent and load it onto the conditioned cartridge.
-
Elution of Non-Fluorous Compounds: Elute the non-fluorous components of the reaction mixture (products, unreacted starting materials) by passing the fluorophobic solvent through the cartridge. Collect this fraction for product analysis.
-
Elution of Fluorous Catalyst: Elute the retained fluorous-tagged catalyst from the cartridge using a fluorophilic solvent (e.g., pure methanol or THF). Collect this fraction.
-
Quantification: Analyze the collected fluorous catalyst fraction using an appropriate analytical technique (e.g., UV-Vis, ICP-MS, or ¹⁹F NMR) to determine the amount of recovered catalyst.
-
Cartridge Regeneration: The cartridge can often be regenerated for reuse by washing with THF followed by re-conditioning with the fluorophobic solvent.
Quantification of Metal Leaching by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
This protocol outlines the general steps for determining the concentration of leached metal from a catalyst into the product solution.
Materials:
-
Product solution from the reaction
-
Certified metal standard solution
-
High-purity nitric acid (trace metal grade)
-
Deionized water (18 MΩ·cm)
-
ICP-MS instrument
Procedure:
-
Sample Preparation:
-
Take a known volume or weight of the product solution.
-
If the solution contains organic solvents, they may need to be removed by evaporation under a stream of nitrogen.
-
Digest the sample using high-purity nitric acid to break down any organic matrix and dissolve the metal ions. This is often done in a microwave digestion system.
-
Dilute the digested sample to a known volume with deionized water to bring the expected metal concentration within the linear range of the instrument.
-
-
Instrument Calibration:
-
Prepare a series of calibration standards of the metal of interest by diluting a certified standard solution with a matrix matching that of the prepared samples (i.e., the same concentration of nitric acid).
-
Run the calibration standards on the ICP-MS to generate a calibration curve.
-
-
Sample Analysis:
-
Analyze the prepared sample solutions on the ICP-MS.
-
The instrument software will use the calibration curve to determine the concentration of the metal in the analyzed solutions.
-
-
Calculation:
-
Calculate the total amount of leached metal in the original product solution, taking into account all dilution factors.
-
Express the leached metal as a percentage of the initial amount of metal in the catalyst.
-
Quantification of Fluorous Tag Leaching by ¹⁹F NMR Spectroscopy
This protocol describes how to quantify the amount of a fluorous tag that has leached into the product solution using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
Product solution
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard with a known fluorine content (e.g., trifluorotoluene)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Take a known volume or weight of the product solution and evaporate the solvent.
-
Dissolve the residue in a known volume of a deuterated solvent.
-
Add a precise amount of a fluorine-containing internal standard.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹⁹F NMR spectrum of the sample. Ensure a sufficient relaxation delay between scans for accurate integration.
-
-
Data Processing and Analysis:
-
Integrate the signal corresponding to the fluorous tag and the signal of the internal standard.
-
-
Calculation:
-
Calculate the molar amount of the leached fluorous tag relative to the known amount of the internal standard.
-
Convert the molar amount to a mass and express it as a percentage of the initial mass of the fluorous tag on the catalyst. One study reported 11.4% leaching of a (CF₂)₅CF₃ tag over three cycles using this method.
-
Quantification of Catalyst Concentration by UV-Vis Spectroscopy
This protocol is applicable to colored catalysts and is based on the Beer-Lambert Law.[5][6][7][8][9]
Materials:
-
Recovered catalyst solution
-
Solvent used to dissolve the catalyst
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Determine Maximum Absorbance (λmax):
-
Prepare a dilute solution of the catalyst.
-
Scan the absorbance of the solution across a range of wavelengths to identify the wavelength of maximum absorbance (λmax).[5]
-
-
Prepare a Calibration Curve:
-
Measure Sample Absorbance:
-
Dissolve the recovered catalyst in a known volume of solvent.
-
Measure the absorbance of this solution at λmax.
-
-
Calculate Concentration:
-
Use the calibration curve to determine the concentration of the recovered catalyst solution from its absorbance value.
-
Calculate the total amount of recovered catalyst based on the volume of the solution.
-
Conclusion
The choice of a catalyst recovery strategy depends on a balance of factors including cost, efficiency, and the specific requirements of the chemical transformation. Fluorous-tagged catalysts present a compelling option for processes where high activity and selectivity in a homogeneous phase are desired, coupled with straightforward and efficient catalyst recycling. The quantitative methods outlined in this guide provide the necessary tools for researchers to accurately assess the performance of fluorous-tagged catalysts and compare them with other available technologies, thereby facilitating the development of more sustainable and economical chemical processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Beer-Lambert Law | ChemTalk [chemistrytalk.org]
- 3. mdpi.com [mdpi.com]
- 4. Polymer-supported chiral catalysts with positive support effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kbcc.cuny.edu [kbcc.cuny.edu]
- 6. edinst.com [edinst.com]
- 7. Khan Academy [khanacademy.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Product Purification: Evaluating Alternatives to Fluorous Synthesis
In the fast-paced world of drug discovery and development, the efficient purification of synthesized small molecules is a critical bottleneck. While fluorous synthesis, with its clever use of fluorinated tags for selective separation, offers an elegant solution, a range of alternative techniques provide researchers with a diverse toolkit for product isolation. This guide provides an objective comparison of prominent alternatives to fluorous synthesis, including Reversed-Phase Chromatography (RPC), Supercritical Fluid Chromatography (SFC), Ion Exchange Chromatography (IEX), and Size Exclusion Chromatography (SEC). We will delve into their underlying principles, present available quantitative data for performance comparison, and provide detailed experimental protocols for key methods.
Principles of Purification: A Comparative Overview
The choice of a purification strategy hinges on the physicochemical properties of the target molecule and the impurities to be removed. Here's a brief overview of the separation principles behind fluorous synthesis and its alternatives.
Fluorous Synthesis and Solid-Phase Extraction (F-SPE): This technique relies on the unique property of highly fluorinated compounds to preferentially partition into a fluorous phase.[1] A fluorous tag is temporarily attached to the molecule of interest. After the reaction, the mixture is passed through a fluorous solid phase (like fluorous silica gel). The fluorous-tagged compound is retained, while non-fluorinated impurities are washed away. The tagged product is then eluted with a fluorophilic solvent.[2]
Reversed-Phase Chromatography (RPC): A widely used technique in which a non-polar stationary phase (commonly C8 or C18 bonded silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).[3] Separation is based on hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and elute later.
Supercritical Fluid Chromatography (SFC): This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[4] SFC is considered a type of normal-phase chromatography and is particularly effective for the separation of chiral compounds and thermally labile molecules.[5] Its advantages include faster separations and reduced use of organic solvents compared to HPLC.[6]
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[7] The stationary phase consists of a resin with covalently attached charged functional groups. Molecules with an opposite charge to the resin bind, while neutral or similarly charged molecules pass through. The bound molecules are then eluted by changing the pH or increasing the ionic strength of the mobile phase.[2]
Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size and shape.[8] The stationary phase is a porous material. Larger molecules that cannot enter the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later.[9]
Performance Comparison: A Data-Driven Analysis
Table 1: Quantitative Comparison of Purification Techniques
| Purification Technique | Analyte Type | Typical Yield (%) | Typical Purity (%) | Throughput | Relative Cost | Key Advantages | Key Disadvantages |
| Fluorous SPE | Fluorous-tagged small molecules, peptides, oligonucleotides | >90[10] | >95[11] | High | Medium | High selectivity, simple workflow, potential for automation.[12] | Requires tagging/detagging steps, cost of fluorous reagents. |
| Reversed-Phase HPLC | Wide range of small molecules, peptides | 70-95[13] | >98[13] | Low to Medium | High | High resolution, widely applicable, well-understood.[3] | High solvent consumption, can denature some biomolecules. |
| Supercritical Fluid Chromatography (SFC) | Chiral molecules, non-polar to moderately polar compounds | >90[14] | >99[15] | High | Medium | Fast separations, "green" technique with less organic solvent, complementary selectivity to RPC.[6][15] | Requires specialized equipment, not suitable for all compounds. |
| Ion Exchange Chromatography (IEX) | Charged molecules (amines, acids, proteins, nucleotides) | >90[7] | >95[7] | Medium | Low to Medium | High capacity, highly selective for charged molecules. | Limited to ionizable compounds, requires buffer optimization. |
| Size Exclusion Chromatography (SEC) | Polymers, large biomolecules, small molecules (with appropriate columns) | >90[16] | Variable (often used for polishing) | Low to Medium | Medium | Mild separation conditions, preserves biological activity.[8] | Lower resolution for similar-sized molecules, potential for non-specific interactions.[9] |
Experimental Protocols
To provide a practical context, here are detailed experimental protocols for fluorous solid-phase extraction and preparative reversed-phase HPLC, two of the most common techniques for small molecule purification.
Protocol 1: Fluorous Solid-Phase Extraction (F-SPE) of a Fluorous-Tagged Amine
This protocol is a general guideline for the purification of a fluorous-tagged small molecule using a commercial fluorous silica gel cartridge.
Materials:
-
Crude reaction mixture containing the fluorous-tagged product and non-fluorous impurities.
-
Fluorous silica gel SPE cartridge (e.g., FluoroFlash®).
-
Fluorophobic solvent (e.g., 80:20 methanol/water).
-
Fluorophilic solvent (e.g., methanol or THF).
-
SPE manifold.
-
Collection tubes.
Procedure:
-
Cartridge Conditioning: Pre-condition the fluorous SPE cartridge by passing 3-5 column volumes of the fluorophobic wash solvent (80:20 methanol/water) through the cartridge.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the fluorophobic solvent and load it onto the conditioned cartridge.
-
Fluorophobic Wash: Wash the cartridge with 6-8 column volumes of the fluorophobic solvent to elute the non-fluorous impurities. Collect the eluate and analyze by TLC or LC-MS to ensure all non-fluorous components have been removed.
-
Fluorophilic Elution: Elute the fluorous-tagged product from the cartridge with 3-5 column volumes of a fluorophilic solvent (e.g., methanol). Collect the eluate in a separate fraction.
-
Analysis and Concentration: Analyze the eluted fluorous fraction for purity by TLC or LC-MS. Concentrate the pure fractions in vacuo to obtain the purified fluorous-tagged product.
-
(Optional) Tag Removal: Cleave the fluorous tag from the purified product according to the specific chemistry of the tag. A second F-SPE step can be performed to remove the cleaved fluorous tag.
Protocol 2: Preparative Reversed-Phase HPLC (Prep-HPLC) of a Small Molecule
This protocol outlines the general steps for purifying a small molecule using preparative RPC.
Materials:
-
Crude sample dissolved in a suitable solvent (ideally the mobile phase).
-
Preparative HPLC system with a UV detector and fraction collector.
-
Preparative C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Method Development (Analytical Scale): Develop an analytical HPLC method to achieve good separation of the target compound from impurities. Optimize the gradient, flow rate, and column temperature.
-
Scale-Up: Scale the analytical method to the preparative scale. The flow rate and injection volume are scaled up based on the column dimensions. A common approach is to maintain the same linear velocity.
-
Column Equilibration: Equilibrate the preparative column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 5-10 column volumes or until a stable baseline is achieved.
-
Sample Injection: Inject the dissolved crude sample onto the column. The injection volume should be optimized to avoid overloading, which can lead to poor peak shape and resolution.[17]
-
Gradient Elution: Run the preparative gradient. For example, a linear gradient from 5% to 95% B over 30 minutes.
-
Fraction Collection: Collect fractions based on the UV chromatogram. Fractions corresponding to the target peak are collected into separate tubes.
-
Analysis of Fractions: Analyze the collected fractions for purity using analytical HPLC.
-
Pooling and Concentration: Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizing the Workflows
To better understand the logical flow of each purification technique, the following diagrams have been generated using the DOT language.
Conclusion
The choice of a purification technique is a multifaceted decision that requires careful consideration of the target molecule's properties, the nature of the impurities, and practical factors such as throughput, cost, and available equipment. While fluorous synthesis offers a powerful and often high-yielding method for purification, especially in the context of library synthesis, it is not a one-size-fits-all solution. Reversed-phase chromatography remains a workhorse for high-resolution separations, while SFC is gaining traction as a faster and more environmentally friendly alternative. For charged or large molecules, IEX and SEC, respectively, provide indispensable tools. By understanding the principles, performance characteristics, and workflows of these diverse techniques, researchers can make informed decisions to streamline their purification processes and accelerate the pace of discovery.
References
- 1. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromtech.com [chromtech.com]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. Comparison of liquid and supercritical fluid chromatography for the separation of enantiomers on chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. conductscience.com [conductscience.com]
- 8. goldbio.com [goldbio.com]
- 9. contractlaboratory.com [contractlaboratory.com]
- 10. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
- 11. researchgate.net [researchgate.net]
- 12. harvardapparatus.com [harvardapparatus.com]
- 13. renyi.hu [renyi.hu]
- 14. researchgate.net [researchgate.net]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. A Tale of Two Techniques: Comparing Size Exclusion Chromatography and Polymer Precipitation for Extracellular Vesicle Isolation [izon.com]
- 17. agilent.com [agilent.com]
A Comparative Guide to Fluorous Techniques: A Green Chemistry Perspective
In the pursuit of sustainable scientific practices, the principles of Green Chemistry offer a framework for minimizing the environmental impact of chemical processes.[1][2] A significant source of waste in drug discovery and development stems from the purification of reaction products, which often relies on solvent-intensive methods like traditional column chromatography.[3][4] Fluorous techniques have emerged as a powerful alternative, offering a streamlined approach to synthesis and purification that aligns with key green chemistry goals, including waste prevention, the use of safer solvents, and designing for energy efficiency.[5][6][7]
This guide provides an objective comparison of fluorous separation techniques, particularly Fluorous Solid-Phase Extraction (F-SPE), against traditional chromatography, supported by established green chemistry metrics and detailed experimental protocols.
Comparative Analysis: Fluorous vs. Traditional Separation
Fluorous chemistry simplifies purification by tagging a molecule of interest with a highly fluorinated chain, often called a "ponytail".[8] This tag imparts a unique solubility profile, allowing the tagged molecule to be selectively separated from non-tagged reactants and byproducts.[9] The most common application, F-SPE, avoids the need for bulk fluorous solvents, further enhancing its green credentials. The following table contrasts F-SPE with traditional flash column chromatography against key green chemistry metrics.
| Metric | Fluorous Solid-Phase Extraction (F-SPE) | Traditional Flash Column Chromatography | Green Chemistry Implication |
| Solvent Consumption | Low to Moderate. Uses small volumes of standard organic solvents for washing and elution.[10][11] | High. Requires large volumes of solvent for the mobile phase, often as a gradient mixture.[3][4] | Safer Solvents & Auxiliaries: Significantly reduces the use of auxiliary substances.[1] |
| Waste Generation (PMI) | Low. Simplified, chromatography-free workups lead to a much lower Process Mass Intensity (PMI).[12][13] | High. A major contributor to high PMI values (often >100 kg waste/kg product) in synthesis due to solvent waste.[14][15] | Prevention: It is better to prevent waste than to treat it after it has been created.[1] |
| Catalyst/Reagent Recyclability | High. Fluorous tags enable near-quantitative recovery and reuse of expensive catalysts and reagents.[7][8][16] | Low to None. Recovery of homogeneous catalysts from the product mixture is often difficult or impossible. | Catalysis: Catalytic reagents are superior to stoichiometric reagents; recovery enhances this benefit.[1] |
| Process Complexity | Low. Simple, predictable "catch-and-release" protocol with minimal fractions.[17][18] | High. Involves careful column packing, gradient optimization, collection of many fractions, and subsequent analysis (e.g., TLC/LCMS). | Design for Energy Efficiency: Less complex processes require less time and energy for heating, pumping, and analysis.[1] |
| Sorbent/Stationary Phase | Recyclable. Fluorous silica cartridges can be washed and reused multiple times.[10][17][19] | Typically Single-Use. Silica gel is often discarded after a single purification. | Prevention: Reusability of materials directly reduces solid waste streams. |
Experimental Protocols
The following protocols provide a generalized methodology for the purification of a fluorous-tagged compound from a crude reaction mixture.
This protocol outlines the separation of a fluorous-tagged product from non-fluorous impurities using a pre-packed fluorous silica gel cartridge.
-
Cartridge Conditioning: A new fluorous silica gel cartridge (e.g., 2g size) is first washed with 1 mL of DMF (if new) and then conditioned by passing 6 mL of a fluorophobic solvent mixture (e.g., 80:20 Methanol/Water) through the cartridge.[10] This prepares the stationary phase for sample loading.
-
Sample Loading: The crude reaction mixture is dissolved in a minimal amount of a loading solvent (e.g., DMF or 80:20 MeOH/H₂O) and loaded onto the conditioned cartridge.[10][11] The mass loading should ideally be 5-10% of the fluorous silica gel mass.[10][11]
-
Fluorophobic Wash: The cartridge is eluted with several column volumes of a fluorophobic solvent (e.g., 80:20 MeOH/H₂O). During this step, the non-fluorous (organic) impurities are washed off the column and collected as waste, while the fluorous-tagged product is retained.[10][19]
-
Fluorophilic Elution: The desired fluorous-tagged product is then eluted from the cartridge by washing with a fluorophilic organic solvent, such as methanol or THF.[10][17] This fraction is collected as the purified product.
-
Cartridge Regeneration (Optional): The cartridge can be regenerated for reuse by washing thoroughly with a strong solvent like THF, followed by methanol, making it ready for re-conditioning.[17][19]
This protocol describes a typical purification process using conventional silica gel chromatography.
-
Column Packing: A glass column is filled with a slurry of silica gel in a non-polar solvent (e.g., hexane). The solvent is partially drained to create a flat, packed bed.
-
Sample Loading: The crude reaction mixture is concentrated and adsorbed onto a small amount of silica gel or dissolved in a minimal volume of the mobile phase and carefully loaded onto the top of the packed column.
-
Elution: A solvent mixture (mobile phase), typically starting with a low polarity (e.g., 95:5 Hexane/Ethyl Acetate) and gradually increasing in polarity, is passed through the column. This process requires a continuous, large-volume flow of solvent.
-
Fraction Collection: Dozens or even hundreds of small volume fractions are collected sequentially as the solvent elutes from the column.
-
Analysis and Isolation: Each fraction (or pools of fractions) must be analyzed (e.g., by Thin-Layer Chromatography) to identify which ones contain the desired product. The pure fractions are then combined and the solvent is removed via evaporation to yield the final product.
Workflow Visualizations
The following diagrams illustrate the logical differences between the fluorous and traditional purification workflows.
Caption: Workflow for Fluorous Solid-Phase Extraction (F-SPE).
Caption: Workflow for Traditional Flash Column Chromatography.
Conclusion
From a green chemistry standpoint, fluorous techniques, and F-SPE in particular, present a compelling alternative to traditional purification methods. By transforming separation from a complex, resource-intensive process into a simple catch-and-release mechanism, these methods drastically reduce solvent consumption and waste generation. The ability to easily recycle both the fluorous-tagged catalysts and the solid-phase media further enhances their sustainability profile. While the synthesis of fluorous tags requires consideration, the overall reduction in process mass intensity and energy usage throughout a synthetic campaign marks fluorous chemistry as a significant step toward a more environmentally responsible laboratory practice.
References
- 1. Principles of Green Chemistry | Center for Green Chemistry & Green Engineering at Yale [greenchemistry.yale.edu]
- 2. ftloscience.com [ftloscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Green Chromatography: Reducing Environmental Impact in Lab Practices | Separation Science [sepscience.com]
- 5. Green chemistry aspects of fluorous techniques—opportunities and challenges for small-scale organic synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Fluorous chemistry - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. silicycle.com [silicycle.com]
- 18. researchgate.net [researchgate.net]
- 19. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane, a halogenated organic compound. Adherence to these protocols is vital to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and regulatory safety protocols. This compound is known to cause skin and eye irritation.[1]
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles and a face shield should be worn to prevent eye contact.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are mandatory. Gloves should be inspected before each use and proper removal techniques must be employed to avoid skin contact.[2][3]
-
Protective Clothing: A full-length, long-sleeved laboratory coat or a chemical-resistant apron is required to protect against skin exposure.[2][4]
-
Respiratory Protection: If working outside of a chemical fume hood or in an area with inadequate ventilation, a NIOSH-approved respirator is necessary.[2][4]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a designated, well-ventilated area, preferably within a chemical fume hood.[2][4]
-
Waste Segregation: As a halogenated organic compound, this compound waste must be collected separately from non-halogenated organic waste.[2][5][6] This segregation is crucial for proper treatment and helps to reduce disposal costs.[2][6] Do not mix this waste with incompatible materials such as acids, bases, or strong oxidizing agents.[2][5]
-
Waste Collection:
-
Use a designated, properly labeled, and leak-proof container for waste collection.[5][6] The container must be compatible with the chemical.
-
The label should clearly identify the contents, including the full chemical name: "Waste this compound" and the associated hazards.[5]
-
Keep the waste container tightly closed when not in use to prevent the release of vapors.[2][5]
-
-
Storage:
-
Disposal Request:
-
Once the waste container is full (not exceeding 90% capacity), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2]
-
Crucially, do not dispose of this compound down the drain or by evaporation. [2][6][7] Halogenated organic compounds are prohibited from landfill disposal in many regions.[9] The standard and required method of disposal is incineration at a licensed facility.[6]
-
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate all non-essential personnel from the area.[2]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[2][4]
-
Carefully collect the absorbed material and place it into a designated, sealed container for disposal as hazardous waste.[2][7]
-
Ventilate the area of the spill.[7]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₆H₄F₉I[1][11] |
| Molecular Weight | 373.99 g/mol [1][11] |
| GHS Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation[1] |
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving this compound should be preceded by a thorough risk assessment. This includes reviewing the SDS, understanding the hazards of all chemicals involved, and establishing clear procedures for handling and emergency response. All work should be performed in a well-ventilated laboratory, preferably within a chemical fume hood, with immediate access to safety showers and eyewash stations.[4][7]
Disposal Workflow
Caption: Disposal Workflow for this compound.
References
- 1. This compound | C6H4F9I | CID 74887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. synquestlabs.com [synquestlabs.com]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. ilga.gov [ilga.gov]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. GSRS [gsrs.ncats.nih.gov]
A Senior Application Scientist's Guide to Handling 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane
As researchers and developers at the forefront of chemical innovation, our primary responsibility is to pair discovery with an unwavering commitment to safety. The compound 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane is a valuable reagent in modern synthesis, particularly for introducing fluorinated moieties. However, its classification as a per- and polyfluoroalkyl substance (PFAS) and its inherent chemical reactivity demand a rigorous and informed approach to handling.
This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe management of this compound. We will delve into the causality behind each recommendation, ensuring that every step is part of a self-validating safety system.
Part 1: Hazard Assessment & Chemical Profile
Understanding the specific risks is the cornerstone of any safety protocol. This compound is not merely a liquid reagent; it is a multi-hazard substance whose properties dictate our protective strategy.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1][2][3] It is known to cause skin irritation and serious eye irritation.[4] Furthermore, it may cause respiratory irritation.[4] This profile immediately signals the need for robust barrier protection for the skin, eyes, and respiratory system.
Its identity as a PFAS is of critical importance.[4] PFAS are characterized by their environmental persistence, which necessitates specialized decontamination and disposal procedures to prevent environmental release and contamination of research workflows.[5]
For quick reference, the key characteristics and hazard classifications are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄F₉I | [6] |
| Molecular Weight | 373.99 g/mol | [6] |
| Physical Form | Liquid | |
| Density | 1.94 g/mL at 20 °C | |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4] |
| GHS Pictograms |
GHS07 | [1] |
| Signal Word | Warning | [4] |
| NFPA 704 Rating | No specific rating is publicly available for this compound. Personnel must rely on GHS data for hazard assessment. The lack of a rating does not imply a lack of hazard. | [7][8] |
Part 2: Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of preference but a direct response to the identified hazards. For this compound, a multi-layered approach is essential.
Primary Barrier Protection (Mandatory for all handling)
This level of PPE is the absolute minimum for any task involving this chemical, including weighing, transferring, and preparing solutions.
-
Eye and Face Protection: The H319 classification ("Causes serious eye irritation") mandates stringent eye protection.
-
Requirement: Wear tightly fitting, chemical splash goggles that conform to ANSI Z87 standards.
-
Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes of a dense liquid or potential vapors. The serious nature of the eye irritation hazard requires a complete barrier. For tasks with a higher risk of splashing, such as transfers of larger volumes (>50 mL), a full-face shield must be worn in addition to splash goggles.
-
-
Hand Protection: The H315 classification ("Causes skin irritation") requires the use of chemical-resistant gloves.
-
Requirement: Double-gloving with nitrile gloves is the recommended practice. For prolonged contact or handling larger quantities, heavier-duty butyl or multi-laminate gloves should be used.[9][10][11]
-
Causality: Double-gloving provides redundancy in case the outer glove is compromised. Nitrile offers good resistance to a range of chemicals, but no glove material provides indefinite protection.[12] It is critical to inspect gloves for any signs of degradation or perforation before and during use. Always remove gloves using the proper technique to avoid contaminating your skin.
-
-
Body Protection:
-
Requirement: A full-length, long-sleeved laboratory coat.
-
Causality: This protects against incidental contact and small splashes, preventing the chemical from reaching your personal clothing and skin.
-
Respiratory Protection (Situation-Dependent)
The H335 classification ("May cause respiratory irritation") indicates that inhalation of vapors or aerosols must be prevented.
-
Requirement: All handling of this compound must be performed within a certified chemical fume hood. If work outside of a fume hood is unavoidable or if aerosolization is possible (e.g., during a spill), respiratory protection is mandatory. A half-mask or full-face respirator equipped with a combination filter (e.g., ABEK or organic vapor/acid gas with a P3 particulate filter) is required.[9]
-
Causality: A fume hood provides primary engineering control to capture vapors at the source. If these controls fail or are not available, a respirator serves as the last line of defense to protect the respiratory tract from irritation.
PPE Donning and Doffing Workflow
Correctly putting on and removing PPE is as crucial as selecting the right equipment. The following workflow is designed to prevent cross-contamination.
Caption: Logical workflow for donning and doffing PPE to minimize contamination.
Part 3: Operational and Disposal Plans
Handling and Storage Protocol
-
Designated Area: All work with this compound must occur in a designated area, clearly marked with hazard signs, within a chemical fume hood.
-
Ventilation: Ensure the fume hood has a verified face velocity (typically 80-120 fpm).
-
Transfers: Use glass or compatible plastic labware. Avoid materials like Teflon for any equipment where decontamination will be required, as PFAS can adsorb to fluoropolymers.[5]
-
Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C.
Spill Management
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but do not attempt to clean a large spill without appropriate respiratory protection.
-
Absorb: Cover the spill with an inert absorbent material like vermiculite, clay, or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly following the decontamination protocol below.
Decontamination and Disposal
Due to its classification as a PFAS, this compound requires stringent decontamination and disposal protocols to prevent persistent environmental contamination.
-
Equipment Decontamination:
-
Initial Rinse: Perform a preliminary rinse of contaminated glassware and equipment with an appropriate organic solvent (e.g., acetone) to remove the bulk of the compound. Collect this rinse as halogenated organic waste.
-
Detergent Wash: Wash the equipment thoroughly with a laboratory detergent known to be effective for PFAS, such as Luminox®, and hot water.[5] Use brushes to scrub all surfaces.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Verification: In high-sensitivity applications, a rinse blank analysis may be necessary to confirm the absence of residual PFAS.
-
-
Waste Disposal:
-
Segregation: this compound is a halogenated organic compound . All waste, including contaminated solids and rinse solvents, must be collected in a clearly labeled, sealed container designated for halogenated waste.
-
Disposal: Never dispose of this chemical or its containers down the drain or in regular trash. All waste must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Adhere to all local, state, and federal regulations for PFAS disposal.
-
By implementing this comprehensive safety framework, you build a culture of proactive risk management that protects not only yourself and your colleagues but also the integrity of your research and the environment.
References
- 1. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. era-environmental.com [era-environmental.com]
- 4. This compound | C6H4F9I | CID 74887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. SW Sustainability Solutions – SW Innovative Hand Protection Products. Single Use Gloves. Cut Protection Gloves. Chemical Protection Gloves. [swssglobal.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. New Environment Inc. - NFPA Chemicals [newenv.com]
- 8. rivcoeh.org [rivcoeh.org]
- 9. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. titansmedicare.com [titansmedicare.com]
- 12. cdn.mscdirect.com [cdn.mscdirect.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
